molecular formula C6H14ClNO2 B3030590 (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride CAS No. 925704-47-8

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Cat. No.: B3030590
CAS No.: 925704-47-8
M. Wt: 167.63
InChI Key: VTSGJSAOJMRTGB-NUBCRITNSA-N
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Description

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSGJSAOJMRTGB-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719292
Record name (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925704-47-8
Record name (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Significance

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, stands as a molecule of significant interest in the realms of pharmaceutical and biochemical research. Its structural similarity to endogenous signaling molecules, coupled with the stability afforded by its hydrochloride salt form, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological pathways. This guide provides a comprehensive exploration of its fundamental physicochemical properties, offering a critical knowledge base for its application in drug discovery, development, and manufacturing. The strategic advantage of utilizing the hydrochloride salt lies in its potential to enhance solubility and stability, key attributes for successful drug formulation and delivery.

Chemical Identity and Structural Elucidation

This compound, also known by its synonym (S)-β²-homovaline HCl salt, is the hydrochloride salt of the enantiomerically pure β-amino acid. The presence of a chiral center at the C2 position is a critical determinant of its biological activity and dictates stereospecific interactions with its targets.

IdentifierValueSource
IUPAC Name (2S)-2-(aminomethyl)-3-methylbutanoic acid hydrochlorideN/A
Synonyms (S)-β2-homovaline hydrochloride[1]
CAS Number 925704-47-8[1][2]
Molecular Formula C₆H₁₄ClNO₂[1][3]
Molecular Weight 167.63 g/mol [1][3]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Characterization: A Data-Driven Analysis

The physicochemical properties of an active pharmaceutical ingredient (API) are paramount as they directly influence its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound. It is important to note that much of the publicly available data is predicted or from supplier information and awaits rigorous experimental verification in peer-reviewed literature.

PropertyValueMethodSource
Physical Form SolidVisual InspectionN/A
Purity ≥98%Not Specified[1]
Optical Activity [α]/D -12.0±1.0° (c = 1 in DMF)PolarimetryN/A
Topological Polar Surface Area (TPSA) 63.32 ŲCalculated[1]
LogP 0.7237Calculated[1]
Solubility Profile

While specific quantitative solubility data in various solvents remains to be published, the hydrochloride salt form is generally employed to enhance the aqueous solubility of amine-containing compounds. The presence of both a charged amino group and a carboxylic acid function suggests that its solubility will be pH-dependent.

Experimental Rationale: A comprehensive solubility assessment is critical for developing viable formulations. Determining the solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol) and buffers across the physiological pH range (1.2 to 7.4) is a foundational step.

Protocol for Solubility Determination (Shake-Flask Method):

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffered saline pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from the supernatant of each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Stability Profile

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. As a hydrochloride salt, this compound is expected to have improved stability compared to its free base. However, it is essential to conduct forced degradation studies to identify potential degradation pathways and degradation products.

Experimental Rationale: Forced degradation studies are a regulatory requirement and provide invaluable information for formulation development, packaging selection, and the establishment of storage conditions. These studies involve subjecting the compound to stress conditions that are more severe than those it would likely encounter during its shelf life.

Protocol for Forced Degradation Studies:

  • Stress Conditions: Expose solutions and solid samples of the compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80 °C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method (typically HPLC).

  • Data Evaluation: Quantify the parent compound and any degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.

G cluster_0 Forced Degradation Workflow API API Sample (this compound) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Analysis Stability-Indicating Analytical Method (e.g., HPLC) Stress->Analysis Data Data Analysis (Assay, Impurity Profile, Mass Balance) Analysis->Data

Caption: Workflow for forced degradation studies.

Analytical Methodologies: Ensuring Quality and Consistency

The development and validation of robust analytical methods are essential for the quality control of this compound throughout the drug development process. Due to its lack of a strong chromophore, direct UV detection can be challenging. Therefore, derivatization or the use of alternative detection methods is often necessary.

Chromatographic Methods for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of non-volatile compounds like amino acids. For chiral amino acids, enantiomeric purity is a critical quality attribute.

Experimental Rationale: A validated, stability-indicating HPLC method is required for the accurate quantification of the API and its impurities. For chiral compounds, a method to determine enantiomeric purity is also necessary.

3.1.1. HPLC Method with Pre-column Derivatization:

This is a common approach for amino acids that lack a UV chromophore. The amino group is reacted with a derivatizing agent to produce a derivative that can be detected by UV or fluorescence.

Protocol Outline:

  • Derivatization: React the sample with a suitable derivatizing reagent, such as o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV or fluorescence detection at the appropriate wavelength for the derivative.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

3.1.2. Chiral HPLC for Enantiomeric Purity:

To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required.

Protocol Outline:

  • Chromatographic Separation:

    • Column: A chiral column, such as one based on a cyclodextrin or a macrocyclic glycopeptide, is used.

    • Mobile Phase: The mobile phase composition (often a mixture of organic solvents with a small amount of an acidic or basic modifier) is optimized to achieve baseline separation of the enantiomers.

    • Detection: As the underivatized compound may lack a chromophore, mass spectrometric (MS) detection or derivatization followed by UV/fluorescence detection would be necessary.

G cluster_0 Chiral HPLC Analysis Workflow Sample Sample Solution Derivatization Optional: Derivatization Sample->Derivatization Injection HPLC Injection Sample->Injection Direct Injection Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: General workflow for chiral HPLC analysis.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Expected ¹H NMR Spectral Features (in D₂O):

  • Methyl Protons (CH₃)₂CH- : A doublet of doublets or two distinct doublets in the upfield region (around 0.8-1.0 ppm).

  • Methine Proton (CH₃)₂CH- : A multiplet in the upfield region (around 1.8-2.2 ppm).

  • Methylene Protons -CH₂NH₃⁺ : Two diastereotopic protons that would likely appear as complex multiplets.

  • Methine Proton -CH(CH₂NH₃⁺)COOH : A multiplet.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Methyl Carbons (CH₃)₂CH- : Two signals in the upfield region (around 18-22 ppm).

  • Methine Carbon (CH₃)₂CH- : A signal around 30-35 ppm.

  • Methylene Carbon -CH₂NH₃⁺ : A signal around 40-45 ppm.

  • Methine Carbon -CH(CH₂NH₃⁺)COOH : A signal around 50-55 ppm.

  • Carboxyl Carbon -COOH : A signal in the downfield region (around 175-180 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands (as KBr pellet or Nujol mull):

  • O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

  • N-H stretch (ammonium): A broad band from 2800-3200 cm⁻¹, often with multiple peaks.

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.

  • N-H bend (ammonium): An absorption around 1500-1600 cm⁻¹.

  • C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electrospray Ionization - Positive Mode):

  • [M+H]⁺ ion: The protonated molecule of the free base (C₆H₁₃NO₂) would be observed at m/z 132.10.

Conclusion and Future Perspectives

This compound is a promising chiral building block with significant potential in drug development. This guide has synthesized the currently available information on its physicochemical properties and outlined the necessary experimental approaches for its comprehensive characterization. Further research is warranted to establish a complete and experimentally verified profile of this compound, which will be instrumental in unlocking its full therapeutic potential. The development of robust and validated analytical methods will be key to ensuring the quality, safety, and efficacy of any future drug products derived from this molecule.

References

In-Depth Technical Guide: Crystal Structure Analysis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, is a critical building block in contemporary pharmaceutical development.[1][2][3] Its structural analogue, Pregabalin, is a well-established therapeutic agent for neurological disorders, highlighting the significance of this chemical scaffold.[2][4][5] This guide provides an in-depth technical analysis of the crystal structure of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the solid-state properties, including the crystal structure, is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), which directly impact drug product performance.[6]

This document will delve into the synthesis and crystallization of the title compound, followed by a detailed exploration of its crystal structure as determined by single-crystal X-ray diffraction (SCXRD). We will also discuss complementary analytical techniques such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, providing a holistic characterization of this important pharmaceutical intermediate.

Synthesis and Crystallization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. While various synthetic routes are available, a common approach involves the use of chiral precursors or enzymatic resolution.[7]

Protocol: Synthesis of (S)-2-Aminomethyl-3-methylbutanoic Acid Hydrochloride
  • Starting Material: The synthesis often commences from (S)-2-aminobutyric acid.

  • Esterification: The carboxylic acid is first protected, typically as a methyl ester, by reacting with methanol in the presence of an acid catalyst like hydrogen chloride gas or thionyl chloride.[7]

  • Amidation: The resulting amino ester hydrochloride is then converted to the corresponding amide by treatment with ammonia.[7]

  • Purification and Crystallization: The crude product is purified through recrystallization. The choice of solvent is critical for obtaining high-quality single crystals suitable for X-ray diffraction. A common technique involves dissolving the compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol) at an elevated temperature and allowing it to cool slowly. Vapor diffusion is another effective method for growing single crystals.

Visualization: Synthetic Workflow

Synthesis_Workflow A (S)-2-Aminobutyric Acid B Esterification (Methanol, HCl) A->B C (S)-2-Aminobutyrate Hydrochloride B->C D Amidation (Aqueous Ammonia) C->D E (S)-2-Aminobutyramide Hydrochloride D->E F Purification & Crystallization E->F G Single Crystals of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride F->G

Caption: Synthetic pathway for this compound.

Crystal Structure Analysis: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.[6][8] This information is invaluable for understanding intermolecular interactions, predicting physical properties, and ensuring the correct polymorphic form of a pharmaceutical compound.[6]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[9]

Crystallographic Data

The following table summarizes typical crystallographic data obtained for this compound. Note: As specific single-crystal data for the hydrochloride salt was not found in the initial search, the following is a representative example based on similar structures and the parent compound, Pregabalin. Publicly available crystal structure data for Pregabalin can be found in the Cambridge Structural Database (CSD).[10]

ParameterValue
Chemical FormulaC6H14ClNO2
Formula Weight167.63 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z2
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collection (°)Value
Index rangesh, k, l ranges
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to θ = Value°Value %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValues
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and hole (e.Å⁻³)Values

Visualization: SCXRD Workflow

SCXRD_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Data Collection B->C D Data Processing (Unit Cell & Space Group) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement E->F G Final Crystal Structure (Atomic Coordinates) F->G Analytical_Workflow cluster_Structural Structural Analysis cluster_Spectroscopic Spectroscopic Characterization A Single-Crystal XRD (Absolute Structure) B Powder XRD (Polymorph Identification) C NMR Spectroscopy (Molecular Structure) D FTIR Spectroscopy (Functional Groups) E UV-Vis Spectrophotometry (Quantitative Analysis) F DSC/TGA (Thermal Properties)

References

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] Based on its structural similarity to established therapeutic agents such as pregabalin and gabapentin, this compound is classified as a gabapentinoid.[1][4] This guide provides a comprehensive technical overview of the core mechanism of action, which, like other gabapentinoids, does not involve direct interaction with GABA receptors.[1][5][6] Instead, its primary mode of action is the high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic, voltage-gated calcium channels (VGCCs) in the central nervous system.[4][7][8] This interaction modulates calcium influx, leading to a reduction in the synaptic release of excitatory neurotransmitters.[4][8][9] This document details the molecular interactions, downstream signaling consequences, and the key experimental protocols required to validate this mechanism for researchers, scientists, and drug development professionals.

Introduction: A Structurally-Guided Hypothesis

This compound is a synthetic compound that serves as a key intermediate in the production of certain GABA analogs used to treat conditions like epilepsy, neuropathic pain, and anxiety.[3] Its molecular architecture strongly suggests a mechanism of action convergent with the gabapentinoid class of drugs.[1][4] Gabapentinoids are renowned for their efficacy in treating various neurological and psychiatric disorders.[4][9][10]

Despite being GABA analogues, their therapeutic effects are not mediated by GABA receptors or metabolism.[1][5] The central hypothesis, supported by extensive research on related molecules, is that this compound exerts its effects by targeting the α2δ auxiliary subunit of VGCCs.[4][7][11] This guide will dissect this mechanism, from molecular binding to physiological outcomes, and provide the technical framework for its experimental validation.

The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are critical for regulating a myriad of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[12] These channels are heteromeric protein complexes composed of a primary pore-forming α1 subunit and auxiliary subunits, including the intracellular β and the extracellular α2δ subunits.[4][13]

The α2δ subunit itself is a transmembrane glycoprotein that plays a crucial role in the trafficking and plasma membrane incorporation of the VGCC complex.[14][15] It also modulates the channel's biophysical properties, including the kinetics of activation and inactivation.[12][15][16] There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with gabapentinoids showing high affinity specifically for the α2δ-1 and α2δ-2 isoforms.[6][12] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in sensory neurons, making it a key therapeutic target.[13][17]

Molecular Mechanism: Binding and Allosteric Modulation

The therapeutic action of gabapentinoids is initiated by their specific binding to a site on the α2δ-1 and α2δ-2 subunits.[1][4][7] This binding is not to the calcium pore itself but to an exofacial site on the α2δ protein.[1][11]

Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the structural basis for this interaction, revealing a binding pocket within the dCache1 domain of the α2δ-1 subunit that encapsulates the gabapentinoid molecule.[18] This binding is thought to induce a conformational change in the α2δ subunit, which in turn leads to several downstream consequences:

  • Inhibition of VGCC Trafficking: One of the primary mechanisms is the disruption of the forward trafficking of the α1-β-α2δ channel complex from the endoplasmic reticulum and Golgi apparatus to the presynaptic membrane.[11][19] This results in a lower density of functional calcium channels at the presynaptic terminal.[14]

  • Modulation of Channel Function: Gabapentinoid binding can also allosterically modulate the function of existing channels, subtly altering their voltage-dependence and kinetics.[15][16]

The net effect of these actions is a reduction in the overall calcium influx into the presynaptic neuron upon arrival of an action potential.[8][9][10]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound (S)-2-(Aminomethyl)-3- methylbutanoic acid HCl a2d α2δ-1 Subunit of VGCC Compound->a2d High-Affinity Binding VGCC_complex VGCC Complex (α1, β, α2δ) a2d->VGCC_complex Modulates Trafficking & Function Ca_ion Ca²⁺ VGCC_complex->Ca_ion Reduced Influx Vesicle Synaptic Vesicle (Glutamate, etc.) Ca_ion->Vesicle Triggers Fusion Release Reduced Neurotransmitter Release Vesicle->Release Leads to Membrane Presynaptic Membrane Receptor Postsynaptic Receptors Release->Receptor Less Neurotransmitter Binding Signal Reduced Excitatory Postsynaptic Potential

Caption: Signaling pathway of this compound.

Downstream Effects: Attenuation of Neurotransmitter Release

Calcium is the critical second messenger that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. By reducing presynaptic calcium influx, this compound effectively dampens the release of several key excitatory neurotransmitters, including:

  • Glutamate[8]

  • Norepinephrine[1][8]

  • Substance P[1][8]

  • Calcitonin gene-related peptide (CGRP)[1]

This reduction in neurotransmitter release is particularly pronounced in neurons that are hyperexcitable, a hallmark of conditions like neuropathic pain and epilepsy.[7] This state-dependent action contributes to the therapeutic window of gabapentinoids, as they have minimal impact on normal neurotransmission.[6] The ultimate result is a decrease in postsynaptic excitation and a stabilization of neural circuits, which underlies the analgesic, anticonvulsant, and anxiolytic effects of the compound.[1][9]

Experimental Validation Protocols

To rigorously validate the proposed mechanism of action for this compound, a series of well-established experimental protocols must be employed.

Radioligand Binding Assay: Quantifying Target Affinity

This assay is the gold standard for determining the binding affinity (Kd) and density of binding sites (Bmax) of a compound for its receptor.[20][21]

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from rat spinal cord) incubate 2. Incubation - Membranes - Radioligand ([³H]-Gabapentin) - Test Compound (serial dilutions) prep->incubate filter 3. Filtration Separate bound from free radioligand incubate->filter count 4. Scintillation Counting Quantify bound radioactivity filter->count analyze 5. Data Analysis Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: [20][22]

  • Membrane Preparation: Homogenize tissue known to express high levels of α2δ-1 (e.g., rat spinal cord or dorsal root ganglia) in a cold lysis buffer.[17] Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound, this compound.

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value for Gabapentinoids
Kᵢ Inhibitory ConstantLow nanomolar (nM) to low micromolar (µM) range[6]
Bmax Maximum number of binding sitesVaries by tissue type
IC₅₀ Half maximal inhibitory concentrationDependent on radioligand concentration and affinity
Patch-Clamp Electrophysiology: Measuring Functional Impact on Ion Channels

This technique allows for the direct measurement of ion flow through channels in a patch of cell membrane, providing functional evidence of channel modulation.[23][24]

Step-by-Step Protocol:

  • Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a cell line (e.g., tsA-201 cells) co-expressing the α1, β, and α2δ-1 subunits of the VGCC.

  • Giga-seal Formation: Approach a cell with a glass micropipette filled with an electrolyte solution to form a high-resistance (gigaohm) seal with the cell membrane.[24]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.[24]

  • Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit calcium currents (using Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation).[16]

  • Drug Application: Perfuse the cell with a solution containing this compound and record any changes in the amplitude or kinetics of the calcium currents. A reduction in current amplitude would be consistent with the proposed mechanism.[19]

In Vivo Microdialysis: Assessing Neurotransmitter Release in a Living System

Microdialysis is a technique used to sample the extracellular fluid in specific brain regions of a freely moving animal, allowing for the direct measurement of neurotransmitter levels.[25][26][27]

cluster_workflow In Vivo Microdialysis Workflow implant 1. Probe Implantation Stereotactically implant microdialysis probe into target brain region (e.g., spinal dorsal horn, prefrontal cortex) perfuse 2. Perfusion & Equilibration Perfuse probe with artificial CSF. Allow animal to recover and baseline to stabilize. implant->perfuse administer 3. Compound Administration Administer test compound (systemically or locally) perfuse->administer collect 4. Sample Collection Collect dialysate fractions at timed intervals administer->collect analyze 5. Neurochemical Analysis Quantify neurotransmitter levels in dialysate using HPLC or LC-MS/MS collect->analyze

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Protocol: [25][28]

  • Probe Implantation: Under anesthesia, stereotactically implant a microdialysis probe into a target brain region (e.g., the spinal dorsal horn for pain studies).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Molecules from the extracellular space, including neurotransmitters, will diffuse across the semipermeable membrane into the aCSF.[26]

  • Baseline Collection: After a recovery and equilibration period, collect baseline dialysate samples.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals. Analyze the concentration of excitatory amino acids (e.g., glutamate) in the samples using high-performance liquid chromatography (HPLC) or mass spectrometry. A significant decrease in neurotransmitter levels post-administration would support the proposed mechanism of action.

Conclusion

The mechanism of action for this compound is firmly rooted in its classification as a gabapentinoid. Its primary therapeutic effect stems from high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction allosterically modulates channel trafficking and function, leading to a state-dependent reduction in presynaptic calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This cascade of events ultimately dampens neuronal hyperexcitability, providing a robust rationale for its potential efficacy in treating neuropathic pain, epilepsy, and anxiety disorders. The experimental protocols outlined in this guide provide a clear and validated pathway for confirming this mechanism and further characterizing the pharmacological profile of this compound.

References

A Technical Guide to the Spectroscopic Characterization of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (also known as (S)-β²-homovaline HCl salt). As a chiral building block of interest in pharmaceutical development, particularly in the synthesis of peptide-based therapeutics and as a potential modulator of neurotransmitter activity, a thorough understanding of its structural and spectroscopic properties is paramount.[1] This guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. Given the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted data based on fundamental principles and comparisons with structurally related molecules.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique structure that dictates its spectroscopic behavior. Key features include a chiral center at the C2 carbon, an isopropyl group, a primary amine (protonated as an ammonium chloride salt), and a carboxylic acid. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Molecular Structure Diagram

G prep Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). transfer Transfer to NMR Tube prep->transfer instrument Instrument Setup: Place the tube in the NMR spectrometer. Lock, tune, and shim the instrument. transfer->instrument acquire Data Acquisition: Acquire a 1D proton spectrum (e.g., 16-64 scans). instrument->acquire process Data Processing: Fourier transform, phase correct, and baseline correct the FID. Reference the spectrum (e.g., to TMS). acquire->process G sample_prep Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr and pressing into a transparent disk. Alternatively, use an ATR accessory. background Background Scan: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. sample_prep->background sample_scan Sample Scan: Place the sample in the IR beam and acquire the spectrum. background->sample_scan processing Data Processing: Subtract the background from the sample spectrum to obtain the final absorbance or transmittance spectrum. sample_scan->processing G parent [M+H]⁺ m/z 132.10 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 114.09 parent->frag1 -H₂O frag2 Loss of HCOOH [M+H-HCOOH]⁺ m/z 86.09 parent->frag2 -HCOOH

References

A Technical Guide to the Chiral Synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

(S)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid, stands as a crucial chiral building block in modern medicinal chemistry. Its structural motif is integral to the development of various pharmaceutical agents, particularly GABA (γ-aminobutyric acid) analogs designed to treat a spectrum of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders[1]. The therapeutic efficacy of such compounds is intrinsically linked to their stereochemistry, with the (S)-enantiomer typically possessing the desired pharmacological activity. Consequently, the development of robust, scalable, and enantioselective synthetic routes to access this molecule in its hydrochloride salt form is of paramount importance for researchers and professionals in drug development.

The primary challenge in synthesizing (S)-2-(Aminomethyl)-3-methylbutanoic acid lies in the precise installation of the stereocenter at the C2 position. This guide provides an in-depth technical overview of the principal strategies employed to achieve this, focusing on the underlying chemical logic, field-proven insights, and detailed protocols. We will explore methodologies ranging from chiral pool synthesis and asymmetric catalysis to enzymatic resolutions, offering a comparative analysis to inform synthetic route selection based on scale, efficiency, and economic viability.

Section 2: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for establishing the key C2 stereocenter. The primary disconnection points can be envisioned through the formation of the C-N bond, the construction of the carbon skeleton, or the direct enantioselective creation of the chiral center.

G cluster_strategies Key Synthetic Strategies Target (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl S1 Chiral Pool (L-Valine) Target->S1 Homologation S2 Asymmetric Catalysis (Prochiral Precursor) Target->S2 Asymmetric Hydrogenation S3 Kinetic Resolution (Racemic Precursor) Target->S3 Enzymatic Separation

Caption: High-level retrosynthetic analysis of the target molecule.

This analysis leads to three dominant and industrially relevant strategies:

  • Chiral Pool Synthesis: Leveraging readily available, enantiopure natural products like the amino acid L-valine as the starting material.

  • Asymmetric Catalysis: Employing a chiral catalyst to transform a prochiral substrate into the desired enantiomer with high selectivity[2][3].

  • Enzymatic Kinetic Resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer[4][5].

The following sections will provide a detailed examination of each of these authoritative approaches.

Section 3: Chiral Pool Synthesis from L-Valine

Expertise & Rationale: The use of L-valine as a starting material is a highly logical approach because it provides the entire carbon backbone and the correct absolute stereochemistry at the eventual C2 position from the outset. The synthetic task is transformed into a problem of chemical manipulation—specifically, a one-carbon homologation of the carboxylic acid group. The Arndt-Eistert reaction or similar chain-extension methodologies are classic solutions for this transformation. The causality is clear: by starting with an enantiopure building block, the need for a separate chiral resolution or asymmetric induction step is circumvented, simplifying the overall process.

The general workflow involves protecting the amine, converting the carboxyl group into a -CH₂COOH or a precursor thereof, followed by deprotection.

G cluster_workflow L-Valine Homologation Workflow A L-Valine B Boc-L-Valine A->B Boc₂O C Boc-L-Valinol B->C Reduction (e.g., BH₃) D Boc-L-Valinol Tosylate C->D TsCl, Pyridine E Protected Nitrile Intermediate D->E NaCN F Protected Target (Carboxylic Acid) E->F Hydrolysis (H⁺ or OH⁻) G Final Product (HCl Salt) F->G Deprotection / HCl

Caption: Synthetic pathway from L-Valine.

This strategy is particularly attractive for lab-scale synthesis due to its predictable stereochemical outcome. However, the multi-step nature and use of stoichiometric reagents can sometimes render it less cost-effective for large-scale industrial production compared to catalytic methods.

Section 4: Asymmetric Catalysis via Prochiral Hydrogenation

Expertise & Rationale: Asymmetric hydrogenation is a cornerstone of modern industrial chiral synthesis, prized for its high efficiency, atom economy, and exceptional enantioselectivity. This strategy involves the design of a prochiral precursor, typically an α,β-unsaturated compound, which is then reduced using hydrogen gas and a catalytic amount of a chiral transition metal complex[2].

For the synthesis of our target molecule, a suitable precursor would be 3-methyl-2-(nitromethyl)but-2-enoic acid or a similar cyano-substituted analogue. The key to success lies in the choice of the chiral catalyst. Rhodium or Ruthenium complexes with chiral phosphine ligands, such as DuPHOS or BINAP, are well-established for their ability to control the facial selectivity of hydrogenation[3]. The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the delivery of hydrogen to one face of the double bond, thus generating the (S)-stereocenter with high enantiomeric excess (e.e.).

G cluster_catalysis Asymmetric Hydrogenation Substrate Prochiral Precursor (e.g., Cyano-enoate) Product (S)-Cyano Intermediate Substrate->Product H₂, Catalyst (cat.) Catalyst [Rh(COD)(R,R-Me-DuPHOS)]⁺BF₄⁻ Catalyst->Product Final Target Molecule Product->Final Nitrile Reduction

Caption: Key step in the asymmetric catalytic route.

The primary advantage of this method is its catalytic nature, which minimizes chiral waste and allows for high throughput. The main considerations are the cost and availability of the catalyst and the development effort required to optimize the reaction for high enantioselectivity.

Section 5: Enzymatic Kinetic Resolution of a Racemic Intermediate

Expertise & Rationale: Biocatalysis provides a powerful and environmentally benign alternative for producing enantiopure compounds. Kinetic resolution relies on an enzyme, typically a lipase or esterase, that can differentiate between the two enantiomers of a racemic substrate, catalyzing a reaction on one much faster than the other[5][6]. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as unreacted starting material).

A common industrial approach for related molecules involves the resolution of a racemic cyano ester intermediate, such as ethyl 2-(cyanomethyl)-3-methylbutanoate[7]. In a typical setup, the racemic ester is treated with a lipase (e.g., Lipase B from Candida antarctica) in a buffered aqueous system[8]. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. The resulting acid and ester can then be easily separated based on their different solubilities in acidic and basic aqueous solutions.

G cluster_resolution Enzymatic Kinetic Resolution Racemate Racemic Ester (R/S) Enzyme Lipase Racemate->Enzyme H₂O, Buffer Separation Separation Enzyme->Separation Mixture of (S)-Acid and (R)-Ester S_Acid (S)-Carboxylic Acid Separation->S_Acid Base/Acid Workup R_Ester Unreacted (R)-Ester Separation->R_Ester Target Target Molecule S_Acid->Target Nitrile Reduction, HCl

Caption: Workflow for enzymatic kinetic resolution.

The trustworthiness of this protocol is high because the enzyme's specificity guarantees high enantiomeric purity. A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%. However, this can be overcome by incorporating a racemization step for the undesired (R)-ester, allowing it to be recycled back into the process, thereby driving the overall yield much higher.

Section 6: Data Summary and Comparative Analysis

The choice of synthetic strategy is a critical decision in drug development, balancing factors like cost, scale, efficiency, and environmental impact.

StrategyKey StepTypical YieldTypical e.e.ProsCons
Chiral Pool Stereospecific homologation40-60% (overall)>99%Predictable stereochemistry; readily available starting material.Multi-step; may use stoichiometric and hazardous reagents (e.g., NaCN).
Asymmetric Catalysis Enantioselective hydrogenation[3]80-95% (key step)>98%Highly atom-economical; high throughput; suitable for large scale.High upfront cost for catalyst; requires process optimization.
Enzymatic Resolution Lipase-catalyzed hydrolysis[5][6]<50% (without recycle)>99%Exceptional selectivity; mild, green conditions; reliable.Theoretical max yield of 50%; requires racemization of undesired enantiomer for high efficiency.

Section 7: Detailed Experimental Protocols

The following protocols describe a plausible sequence based on the enzymatic kinetic resolution strategy, which is a robust and well-documented approach for similar chiral acids.

Protocol 1: Synthesis of Racemic Ethyl 2-cyano-3-methylbutanoate

This protocol is a standard Knoevenagel-Michael sequence.

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyraldehyde (90.1 g, 1.25 mol), ethyl cyanoacetate (113.1 g, 1.0 mol), and piperidine (8.5 g, 0.1 mol) in 500 mL of toluene.

  • Condensation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing for 4-6 hours until no more water is collected.

  • Reduction: Cool the reaction mixture to room temperature. Add 10% Palladium on carbon (5.0 g). Hydrogenate the mixture under a hydrogen balloon or in a Parr shaker at 50 psi until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with toluene. Concentrate the filtrate under reduced pressure to obtain the crude racemic ester.

  • Purification: Purify the crude product by vacuum distillation to yield racemic ethyl 2-cyano-3-methylbutanoate as a colorless oil.

Protocol 2: Lipase-Catalyzed Kinetic Resolution [6][9]

  • Reaction Setup: In a 2 L jacketed reactor, prepare a solution of 0.1 M phosphate buffer (1 L, pH 7.2). Add the racemic ethyl 2-cyano-3-methylbutanoate (100 g, 0.59 mol).

  • Enzymatic Reaction: Add immobilized Lipase B from Candida antarctica (Novozym 435, 10 g, 10 wt%). Stir the biphasic mixture vigorously at 30 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing the enantiomeric excess of the ester and the formation of the acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion (approx. 18-24 hours).

  • Enzyme Removal: Once 50% conversion is reached, stop the stirring and filter the mixture to recover the immobilized enzyme, which can be washed and reused.

  • Separation: Transfer the filtrate to a separatory funnel. Add 1 M HCl solution to adjust the pH to ~2. Extract the unreacted (R)-ester with ethyl acetate (3 x 300 mL).

  • Isolation of (S)-Acid: Adjust the pH of the aqueous layer to ~8-9 with 2 M NaOH solution. Wash with a small amount of ethyl acetate to remove any residual ester. Re-acidify the aqueous layer to pH ~2 with concentrated HCl. A precipitate or oil of (S)-2-(cyanomethyl)-3-methylbutanoic acid will form. Extract this into ethyl acetate (3 x 300 mL).

  • Purification: Dry the combined organic extracts containing the (S)-acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (S)-cyano acid.

Protocol 3: Reduction of Nitrile and Hydrochloride Salt Formation

  • Reaction Setup: Dissolve the (S)-cyano acid (50 g, 0.35 mol) in methanol (500 mL) in a high-pressure hydrogenation vessel. Add Raney Nickel (10 g, slurry in water, washed with methanol) as the catalyst[7][10].

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 100 psi and heat to 50 °C. Maintain stirring for 12-18 hours until hydrogen uptake ceases.

  • Work-up: Cool the reactor, vent carefully, and purge with nitrogen. Filter the reaction mixture through Celite to remove the catalyst.

  • Salt Formation: Concentrate the filtrate to about 100 mL. Cool the solution in an ice bath and slowly add a solution of 4 M HCl in dioxane or bubble dry HCl gas through the solution until the pH is ~1.

  • Crystallization: A white precipitate of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride will form. Stir in the cold for 1-2 hours, then collect the solid by filtration.

  • Purification: Wash the solid with cold diethyl ether and dry under vacuum to afford the final product with high chemical and enantiomeric purity.

Section 8: Conclusion

The chiral synthesis of this compound can be successfully achieved through several authoritative strategies. The chiral pool approach offers a direct and stereochemically secure route, ideal for smaller-scale syntheses. For industrial-scale production, asymmetric catalytic hydrogenation and enzymatic kinetic resolution represent the state-of-the-art, providing highly efficient and sustainable pathways to the enantiopure target. The ultimate choice of method will invariably depend on a strategic assessment of project-specific requirements, including production scale, cost of goods, process safety, and available technological infrastructure. The continued innovation in catalysis and biocatalysis promises to further refine these powerful synthetic tools, enabling even more efficient access to this and other vital chiral pharmaceutical building blocks.

References

The Strategic Utility of (S)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral β-amino acid derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its structural attributes, particularly the stereodefined center and the bifunctional nature of the aminomethyl and carboxylic acid moieties, render it a versatile precursor for a range of high-value molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound, with a particular focus on its role in the synthesis of pharmaceutically active compounds and peptidomimetics. Detailed experimental considerations, mechanistic insights, and established protocols are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are integral components in the design and synthesis of a diverse array of biologically active molecules.[1][2] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and confer enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts.[3] This has led to their extensive use in the development of novel therapeutics with improved pharmacokinetic profiles.[1] (S)-2-(Aminomethyl)-3-methylbutanoic acid, as a non-proteinogenic β-amino acid, offers a unique structural motif that is particularly valuable in medicinal chemistry for the synthesis of GABA analogues and other neurologically active agents.[4][5] The hydrochloride salt form enhances its stability and solubility, making it a convenient and reliable starting material for a variety of chemical transformations.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClNO₂[4][6]
Molecular Weight 167.63 g/mol [4][6]
CAS Number 203854-54-0, 925704-47-8[4][6][7]
Appearance White to off-white solid[8]
Storage Conditions 2 - 8 °C, under inert gas[4][8]

Note on CAS Numbers: Both CAS numbers 203854-54-0 and 925704-47-8 are frequently associated with this compound in commercial and scientific literature. Researchers should verify the specific CAS number provided by their supplier.

Spectroscopic Characterization (Predicted)

While a publicly available, dedicated spectral analysis for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublet around 0.9 ppm for the two methyl groups and a multiplet around 1.8 ppm for the methine proton). The protons of the aminomethyl group would likely appear as a multiplet around 3.0-3.2 ppm, and the methine proton adjacent to the carboxylic acid would be observed further downfield, around 2.5-2.7 ppm. The acidic proton of the carboxylic acid may be broad or exchange with the solvent.

  • ¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum would feature signals for the two non-equivalent methyl carbons of the isobutyl group around 20-25 ppm, the isobutyl methine carbon around 30-35 ppm, the aminomethyl carbon around 40-45 ppm, the chiral methine carbon adjacent to the carboxyl group around 45-50 ppm, and the carboxyl carbon in the range of 175-180 ppm.

  • FT-IR (KBr): The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium group. A strong carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would be observed in their typical regions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Asymmetric Synthesis of the Building Block

The enantioselective synthesis of β-amino acids is a topic of significant research interest.[6] Various methodologies have been developed to access these valuable chiral building blocks. While a detailed exposition of all synthetic routes is beyond the scope of this guide, it is pertinent to mention that asymmetric hydrogenation and methods employing chiral auxiliaries are common strategies to obtain enantiomerically pure (S)-2-(Aminomethyl)-3-methylbutanoic acid.[10][11] The availability of this chiral precursor is a testament to the advancements in asymmetric synthesis.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered on its role as a precursor to high-value molecules in the pharmaceutical industry.

Keystone in the Synthesis of Pregabalin

Pregabalin, marketed under the trade name Lyrica, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[12] (S)-2-(Aminomethyl)-3-methylbutanoic acid is a direct precursor to the active pharmaceutical ingredient (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin). The structural relationship is a simple homologation, but the synthetic pathway often involves a multi-step sequence.

A common industrial route to pregabalin involves the Hofmann rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.[11][13] this compound can be envisioned as a starting material for the synthesis of this key intermediate.

Conceptual Synthetic Workflow: From Building Block to Pregabalin Intermediate

G A (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride B N-Protection (e.g., Boc, Cbz) A->B Protection of amine C Carboxylic Acid Activation (e.g., to acid chloride or mixed anhydride) B->C Activation of carboxyl D Homologation (e.g., Arndt-Eistert synthesis) C->D Chain extension E Amidation D->E Amide formation F Deprotection E->F Removal of protecting group G (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid F->G H Hofmann Rearrangement G->H Key transformation I Pregabalin H->I

Caption: Conceptual pathway for the synthesis of Pregabalin from the title building block.

Exemplary Protocol: Hofmann Rearrangement of the Pregabalin Intermediate

The following is a generalized protocol for the Hofmann rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to yield pregabalin. This transformation is a critical step in many reported syntheses of the drug.[11]

  • Preparation of the Hofmann Reagent: A solution of sodium hypobromite is typically prepared in situ by the slow addition of bromine to a cold aqueous solution of sodium hydroxide.

  • Reaction Setup: (R)-3-(carbamoylmethyl)-5-methylhexanoic acid is dissolved in an aqueous solution of sodium hydroxide.

  • Hofmann Rearrangement: The freshly prepared sodium hypobromite solution is added to the solution of the amide at a low temperature (typically 0-5 °C). The reaction mixture is then gradually warmed and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude pregabalin. The product is then collected by filtration, washed, and can be further purified by recrystallization.

Causality in Experimental Choices: The use of a strong base (NaOH) is essential to deprotonate the amide, making it susceptible to attack by the hypobromite. The low temperature during the addition of the Hofmann reagent helps to control the exothermic reaction and minimize side reactions. The final acidification is necessary to protonate the amino group and neutralize any remaining base, allowing for the precipitation of the zwitterionic product.

Incorporation into Peptidomimetics

The incorporation of β-amino acids into peptide sequences is a well-established strategy to create peptidomimetics with enhanced biological activity and stability.[3] this compound can be used in solid-phase peptide synthesis (SPPS) to introduce a unique structural element into a peptide chain.

General Workflow for SPPS Incorporation

G A Resin-bound peptide with free N-terminus E Coupling Reaction A->E B N-protected (S)-2-(Aminomethyl)-3-methylbutanoic acid B->E C Coupling Reagent (e.g., HATU, HBTU) C->E D Base (e.g., DIPEA) D->E F Washing E->F G N-terminal Deprotection (e.g., piperidine for Fmoc) F->G H Resin-bound peptide extended by one β-amino acid G->H

Caption: General scheme for the incorporation of the title β-amino acid into a peptide chain via SPPS.

Experimental Considerations for Peptide Synthesis:

  • Protecting Group Strategy: The primary amino group of (S)-2-(Aminomethyl)-3-methylbutanoic acid must be protected before it can be used in SPPS. The choice of protecting group is critical and must be orthogonal to the protecting groups used for the α-amino acids in the sequence.[1][14] For Fmoc-based SPPS, a Boc protecting group on the aminomethyl moiety is a suitable choice, as it is stable to the basic conditions used for Fmoc deprotection and can be removed during the final acidic cleavage from the resin.

  • Coupling Reactions: β-amino acids can be less reactive in coupling reactions than their α-analogues due to steric hindrance.[5][15] Therefore, more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often employed to ensure complete and efficient coupling.[16] Double coupling cycles may also be necessary in some cases.

  • Challenges: The incorporation of β-amino acids can sometimes lead to peptide aggregation, especially in hydrophobic sequences.[2] The choice of solvent, the use of chaotropic agents, and the incorporation of backbone-disrupting elements can help to mitigate this issue.

Exemplary Protocol for SPPS Incorporation (Fmoc/tBu Strategy):

  • Resin Preparation: The synthesis is initiated with a suitable resin (e.g., Rink amide resin for a C-terminal amide) that has the first amino acid of the sequence attached. The N-terminal Fmoc group is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, N-Fmoc-N'-Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid (3-5 equivalents) is pre-activated with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.

  • Coupling: The activated β-amino acid solution is added to the deprotected resin, and the mixture is agitated for a sufficient period (typically 1-4 hours) to ensure complete coupling. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

  • Chain Elongation: The cycle of deprotection, activation, and coupling is repeated for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups (including the Boc group on the β-amino acid side chain) are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is precipitated, isolated, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its strategic use in the synthesis of pregabalin and as a unique component of peptidomimetics highlights its importance in the development of novel therapeutics. A thorough understanding of its properties, handling requirements, and reactivity is paramount for its successful implementation in complex synthetic endeavors. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical considerations to aid researchers in harnessing the full potential of this important synthetic intermediate.

References

Unveiling the Therapeutic Potential of (S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the therapeutic targets of (S)-3-(Aminomethyl)-5-methylhexanoic acid, widely known as Pregabalin. Initially developed as an antiepileptic agent, Pregabalin's clinical applications have expanded to include the management of neuropathic pain, fibromyalgia, and generalized anxiety disorder. This document will elucidate the primary molecular mechanism of Pregabalin, focusing on its interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs) and the subsequent modulation of neurotransmitter release. Furthermore, this guide will detail established and innovative experimental protocols for target validation and characterization, offering researchers a comprehensive resource for advancing the study of this significant therapeutic compound.

Introduction: From a GABA Analog to a Key Neuromodulator

(S)-3-(Aminomethyl)-5-methylhexanoic acid, or Pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite this structural similarity, Pregabalin does not exert its therapeutic effects through direct interaction with GABA receptors.[2] Its journey from a novel anticonvulsant to a widely prescribed medication for a range of neurological and psychiatric conditions is a testament to its unique mechanism of action. This guide will dissect the molecular underpinnings of Pregabalin's efficacy, providing a foundational understanding for researchers and drug development professionals.

Primary Therapeutic Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The cornerstone of Pregabalin's therapeutic action lies in its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4] This interaction is highly specific and is considered the principal mechanism underlying its analgesic, anticonvulsant, and anxiolytic properties.[5][6]

The α2δ Subunit: A Critical Modulator of Neuronal Excitability

The α2δ subunit is a transmembrane protein that, in conjunction with the pore-forming α1 subunit and the intracellular β subunit, constitutes the functional VGCC complex.[7] The α2δ subunit itself is composed of two disulfide-linked polypeptides, α2 and δ. It plays a crucial role in the proper trafficking and plasma membrane localization of the α1 subunit, thereby influencing the density and function of calcium channels at the neuronal synapse.[8] Increased expression of the α2δ-1 subunit has been implicated in conditions of neuronal hyperexcitability, such as neuropathic pain.

Pregabalin's Mechanism of Action: A Cascade of Neuromodulation

Pregabalin's binding to the α2δ subunit initiates a cascade of events that ultimately dampen neuronal hyperexcitability. The primary consequence of this interaction is a reduction in the synaptic release of several excitatory neurotransmitters.[4][9]

The proposed mechanism involves the following key steps:

  • Binding to α2δ: Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[10]

  • Modulation of Calcium Influx: This binding is thought to induce a conformational change in the α2δ subunit, which in turn modulates the function of the associated VGCC. This leads to a reduction in calcium influx into the presynaptic nerve terminal upon depolarization.[11]

  • Reduced Neurotransmitter Release: The diminished intracellular calcium concentration directly impairs the fusion of synaptic vesicles with the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[12]

This reduction in excitatory neurotransmission is the fundamental basis for Pregabalin's therapeutic effects in various neurological disorders.

Signaling Pathway of Pregabalin's Action

Pregabalin_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin a2d α2δ Subunit PGB->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca Ca²⁺ VGCC->Ca Reduces Influx Vesicle Synaptic Vesicle (contains Neurotransmitters) Ca->Vesicle Triggers Fusion (Inhibited) NT_released Vesicle->NT_released Release (Inhibited) NT Excitatory Neurotransmitters (Glutamate, Substance P) Release Reduced Neurotransmitter Release Receptor Postsynaptic Receptors NT_released->Receptor Reduced Binding Signal Reduced Postsynaptic Signaling Receptor->Signal

Caption: Pregabalin's signaling pathway.

Potential Secondary and Off-Target Effects

While the interaction with the α2δ subunit is the primary mechanism of action, it is prudent for researchers to consider potential secondary or off-target effects. However, extensive receptor binding assays have shown that Pregabalin has low affinity for a wide range of other receptors, transporters, and ion channels, underscoring its high selectivity for the α2δ subunit.[13]

Experimental Protocols for Target Validation and Characterization

Validating the interaction between Pregabalin and its target, and characterizing the downstream functional consequences, is crucial for both basic research and drug development. The following section outlines key experimental protocols.

Target Binding Assays

Objective: To quantify the binding affinity of Pregabalin for the α2δ subunit.

Methodology: Radioligand Binding Assay

This is a widely used method to determine the affinity (Ki or Kd) and density (Bmax) of a ligand for its receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing the α2δ subunit in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-Gabapentin or [³H]-Pregabalin), and varying concentrations of unlabeled Pregabalin (for competition binding).

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

    • Analyze the data using non-linear regression to determine the Ki or Kd and Bmax values.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Membrane Preparation (Tissue/Cell Homogenization) start->prep reaction Binding Reaction (Membranes + Radioligand + Pregabalin) prep->reaction separation Separation (Filtration) reaction->separation quant Quantification (Scintillation Counting) separation->quant analysis Data Analysis (Calculate Ki, Kd, Bmax) quant->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Functional Assays: Measuring Neurotransmitter Release

Objective: To assess the effect of Pregabalin on the release of excitatory neurotransmitters.

Methodology: In Vitro Neurotransmitter Release from Cultured Neurons or Brain Slices

This method allows for the direct measurement of neurotransmitter release in a controlled environment.

Step-by-Step Protocol:

  • Preparation of Neuronal Cultures or Brain Slices:

    • Culture primary neurons (e.g., cortical or dorsal root ganglion neurons) or prepare acute brain slices from rodents.

    • Maintain the preparations in a suitable physiological buffer.

  • Pre-incubation with Pregabalin:

    • Incubate the neurons or brain slices with varying concentrations of Pregabalin for a defined period.

  • Depolarization-Induced Neurotransmitter Release:

    • Stimulate neurotransmitter release by depolarizing the neurons, typically with a high concentration of potassium chloride (KCl) or an electrical field stimulation.

  • Sample Collection:

    • Collect the extracellular medium (supernatant) containing the released neurotransmitters.

  • Quantification of Neurotransmitters:

    • Analyze the concentration of specific neurotransmitters (e.g., glutamate, norepinephrine) in the collected samples using techniques such as:

      • High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection: A sensitive and specific method for separating and quantifying neurotransmitters.[9][14]

      • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits for specific neurotransmitters.

      • Mass Spectrometry (MS): Provides high sensitivity and specificity for neurotransmitter analysis.[1]

  • Data Analysis:

    • Compare the amount of neurotransmitter released in the presence and absence of Pregabalin to determine its inhibitory effect.

Electrophysiological Assays

Objective: To directly measure the effect of Pregabalin on voltage-gated calcium channel currents.

Methodology: Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel currents from individual cells.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use cultured cells expressing the α2δ subunit and VGCCs (e.g., HEK293 cells co-transfected with the respective channel subunits) or primary neurons.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit calcium channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to various potentials (e.g., from -60 mV to +60 mV).[15]

  • Application of Pregabalin:

    • Perfuse the cell with a solution containing Pregabalin and record the calcium channel currents again.

  • Data Analysis:

    • Compare the amplitude and kinetics of the calcium channel currents before and after the application of Pregabalin to determine its modulatory effects.

In Vivo Models for Efficacy Testing

To assess the therapeutic potential of Pregabalin and its analogs, various animal models that mimic human disease states are employed.

Table 1: Common In Vivo Models for Evaluating Pregabalin's Efficacy

Therapeutic Area Animal Model Description Key Endpoints
Neuropathic Pain Chronic Constriction Injury (CCI) of the sciatic nerveLoosely ligating the sciatic nerve to induce a peripheral neuropathy.[3]Mechanical allodynia (von Frey filaments), thermal hyperalgesia (plantar test)
Spinal Nerve Ligation (SNL)Ligation of the L5 and/or L6 spinal nerves.Mechanical allodynia, thermal hyperalgesia
Epilepsy Maximal Electroshock Seizure (MES) TestInducing generalized tonic-clonic seizures via corneal or auricular electrical stimulation.[16]Abolition of the hindlimb tonic extensor component of the seizure
Pentylenetetrazol (PTZ) Seizure TestAdministering the chemoconvulsant PTZ to induce clonic seizures.[8]Prevention of seizures or increase in seizure latency
Anxiety Elevated Plus MazeA plus-shaped maze with two open and two enclosed arms. Anxiolytic compounds increase the time spent in the open arms.Time spent in open arms, number of entries into open arms
Light-Dark Box TestA box with a brightly lit and a dark compartment. Anxiolytics increase the time spent in the lit compartment.Time spent in the light compartment, number of transitions

Conclusion and Future Directions

(S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) represents a significant therapeutic agent with a well-defined primary mechanism of action centered on the α2δ subunit of voltage-gated calcium channels. This guide has provided a comprehensive overview of its therapeutic targets, the downstream consequences of its binding, and the key experimental protocols used to investigate its effects.

Future research in this area may focus on:

  • Developing more selective ligands for different α2δ subunit isoforms to potentially enhance therapeutic efficacy and reduce side effects.

  • Investigating the role of the α2δ subunit in other neurological and psychiatric disorders to explore new therapeutic applications for gabapentinoids.

  • Utilizing advanced in vitro models , such as those derived from patient-specific induced pluripotent stem cells (iPSCs), to better predict clinical responses and understand disease-specific mechanisms.[17][18]

By leveraging the methodologies outlined in this guide, researchers can continue to unravel the complexities of Pregabalin's action and contribute to the development of novel and improved therapies for a range of debilitating conditions.

References

An In-Depth Technical Guide to the In Silico Modeling of (S)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(Aminomethyl)-3-methylbutanoic acid, widely known as Pregabalin, is a crucial therapeutic agent for various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Its primary mechanism of action involves high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), which modulates calcium influx and subsequently reduces the synaptic release of excitatory neurotransmitters.[2][3][4][5] This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to model the interaction between Pregabalin and its biological target. We will explore the entire in silico workflow, from target preparation and ligand setup to molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to elucidate molecular interactions and accelerate drug discovery efforts.

Introduction: The Rationale for Modeling Pregabalin Interactions

Understanding the precise molecular interactions that govern a drug's efficacy and specificity is a cornerstone of modern pharmacology. Pregabalin, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), does not act on GABA receptors but instead selectively targets the α2δ-1 and α2δ-2 subunits of VGCCs.[4][6] This binding is stereospecific and crucial for its therapeutic effects.[7] A single point mutation (R217A) in the α2δ-1 subunit has been shown to dramatically reduce Pregabalin binding and abolish its analgesic efficacy in preclinical models, highlighting a key residue for interaction.[8][9][10][11]

In silico modeling provides a powerful, cost-effective, and rapid means to investigate these interactions at an atomic level. By simulating the binding event, we can:

  • Predict Binding Poses: Determine the most energetically favorable orientation of Pregabalin within the α2δ-1 binding pocket.

  • Identify Key Residues: Pinpoint the specific amino acids that form critical hydrogen bonds, electrostatic interactions, and van der Waals contacts with the ligand.

  • Assess Complex Stability: Simulate the dynamic behavior of the protein-ligand complex over time to understand its stability and conformational flexibility.

  • Quantify Binding Affinity: Estimate the binding free energy, providing a quantitative measure of the interaction strength.

This guide will detail the established protocols for achieving these goals, emphasizing the causality behind each methodological choice to ensure scientific rigor and reproducibility.

Foundational Steps: Preparing the System for Simulation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section outlines the critical preparatory steps for both the protein target and the ligand.

Target Preparation: The α2δ-1 Subunit

The α2δ subunit is an extracellular, auxiliary component of the VGCC complex that plays a vital role in trafficking the main pore-forming α1 subunit to the cell membrane.[12][13][14]

Experimental Protocol: Target Structure Acquisition and Preparation

  • Structure Retrieval: The first step is to obtain a high-resolution 3D structure of the target protein. The ideal source is the RCSB Protein Data Bank (PDB). A search for the α2δ-1 subunit, particularly in complex with a known ligand like Gabapentin (which shares the same binding site), is recommended. For this guide, we will reference a structure containing the α2δ-1 subunit.

  • Initial Cleaning: PDB files often contain non-essential molecules such as water, ions, and co-crystallization agents. These should be removed unless they are known to play a direct role in ligand binding. Visualization software like PyMOL or UCSF Chimera is used for this purpose.

  • Protonation and Charge Assignment: The protein structure must be correctly protonated to reflect a physiological pH (typically ~7.4). This involves adding hydrogen atoms, which are usually absent in X-ray crystal structures.

  • Force Field Assignment: A force field is a set of parameters used to calculate the potential energy of the system. Common protein force fields include CHARMM36 and AMBER. Software like GROMACS' pdb2gmx tool can be used to apply a chosen force field and generate a processed protein structure and topology file.[15]

Ligand Preparation: (S)-2-(Aminomethyl)-3-methylbutanoic acid

The ligand, Pregabalin, must also be prepared for simulation. While the drug is administered as a hydrochloride salt, in the physiological environment, it exists as a zwitterion.

Experimental Protocol: Ligand Structure Generation and Parametrization

  • 3D Structure Generation: A 3D structure of Pregabalin can be obtained from databases like PubChem or generated using software like Avogadro.

  • Geometry Optimization: The initial 3D structure must be energy-minimized to find a low-energy, stable conformation. This is typically done using quantum mechanics (QM) methods or molecular mechanics (MM) force fields like GAFF (General Amber Force Field).

  • Charge Calculation: Accurate partial atomic charges are crucial for electrostatic interaction calculations. These can be calculated using various QM methods.

  • Topology Generation: A topology file for the ligand, containing all the necessary parameters for the chosen force field, must be generated. Servers like the CGenFF server (for CHARMM) or tools within the AmberTools suite can automate this process.[16]

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[17] It uses a scoring function to estimate the binding affinity for different poses.

Causality: The goal of docking is to generate a physically plausible starting structure of the protein-ligand complex. This static snapshot serves as the foundation for more computationally intensive and dynamic analyses. The accuracy of the docking pose directly impacts the validity of subsequent simulations.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[18][19]

  • Grid Box Definition: Define a three-dimensional search space, or "grid box," that encompasses the known or predicted binding site on the protein.[20] For α2δ-1, this should be centered around the key binding residue, Arg217.[21]

  • Configuration File: Create a configuration file that specifies the paths to the input protein and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.[18][19]

  • Running Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[18]

  • Analysis of Results: Vina will output several possible binding poses, ranked by their predicted binding affinity scores (in kcal/mol). The top-scoring pose is typically selected for further analysis and simulation.[20] Analysis involves visualizing the pose and identifying key interactions (e.g., hydrogen bonds) with protein residues.

Data Presentation: Docking Results
LigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Other Key Interactions
Pregabalin-6.5 (Example Value)Arg217, Ser220, Tyr245Hydrophobic interactions with Val218, Leu248

Table 1: Example summary of molecular docking results for Pregabalin with the α2δ-1 subunit. Binding affinity and interacting residues are hypothetical and would be determined from the docking output.

Diagram: Molecular Docking Workflow

A diagram illustrating the sequential steps of a typical molecular docking experiment.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) CleanPDB 3. Clean Protein (Remove Water, Ions) PDB->CleanPDB Ligand 2. Obtain Ligand Structure (SDF/MOL2) PrepLig 5. Prepare Ligand (Minimize, Assign Charges) Ligand->PrepLig PrepProt 4. Prepare Protein (Add H, Assign Charges) CleanPDB->PrepProt Grid 6. Define Binding Site (Grid Box) PrepProt->Grid PrepLig->Grid RunVina 7. Run Docking (AutoDock Vina) Grid->RunVina Analyze 8. Analyze Poses & Scores RunVina->Analyze Select 9. Select Best Pose for MD Analyze->Select

Caption: Workflow for a typical protein-ligand molecular docking experiment.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability and Dynamics

While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[22][23] This allows for the assessment of the stability of the predicted binding pose and the characterization of conformational changes over time.

Causality: A stable binding pose in a dynamic environment provides much stronger evidence for a predicted interaction than a static docked pose alone. MD simulations validate the docking results by observing whether the ligand remains bound in a stable conformation over a period of nanoseconds.

Experimental Protocol: GROMACS MD Simulation of the Protein-Ligand Complex

This protocol outlines the key steps for running an MD simulation using GROMACS, a widely used and high-performance simulation engine.[15][16][24]

  • System Building:

    • Place the best-docked protein-ligand complex into a simulation box (e.g., cubic or dodecahedron).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (~0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the system-building phase.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature (e.g., 300 K) for a longer period (e.g., 1 ns). This ensures the system reaches the correct density.[25] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate without disturbing the complex.[16]

  • Production MD: Run the simulation for a desired length of time (e.g., 50-100 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between Pregabalin and the α2δ-1 subunit over the course of the simulation.

Diagram: Molecular Dynamics Simulation Workflow

A flowchart detailing the stages of setting up and running a molecular dynamics simulation.

G cluster_setup System Setup cluster_run Simulation Run cluster_analysis Trajectory Analysis Complex 1. Start with Docked Protein-Ligand Complex Box 2. Define Simulation Box Complex->Box Solvate 3. Add Water (Solvation) Box->Solvate Ions 4. Add Ions (Neutralize System) Solvate->Ions Min 5. Energy Minimization Ions->Min NVT 6. NVT Equilibration (Constant Temp) Min->NVT NPT 7. NPT Equilibration (Constant Pressure) NVT->NPT Prod 8. Production MD Run NPT->Prod RMSD 9. Calculate RMSD (Stability) Prod->RMSD RMSF 10. Calculate RMSF (Flexibility) Prod->RMSF Interactions 11. Analyze Interactions (H-Bonds) Prod->Interactions

Caption: Standard workflow for a protein-ligand MD simulation.

Binding Free Energy Calculation: Quantifying the Interaction

To gain a more quantitative understanding of binding affinity, end-point free energy calculation methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be employed.[26][27]

Causality: These methods provide a more theoretically sound estimation of binding free energy than docking scores. They work by calculating the free energy of the complex, the free protein (receptor), and the free ligand, and then determining the difference. This approach accounts for solvation effects, which are critical for accurate affinity prediction.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Snapshots (frames) are extracted from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, the free energy is calculated for three species: the protein-ligand complex, the isolated protein, and the isolated ligand. The free energy (G) is typically calculated as: G = E_MM + G_solv - TΔS Where:

    • E_MM is the molecular mechanics energy (van der Waals + electrostatic).

    • G_solv is the solvation free energy (polar + non-polar). The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is calculated based on the Solvent Accessible Surface Area (SASA).[27]

    • TΔS is the conformational entropy term (often omitted due to high computational cost and potential for large errors).

  • Binding Free Energy (ΔG_bind): The binding free energy is calculated by taking the difference: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Averaging: The final ΔG_bind is the average value calculated over all the extracted trajectory frames. Tools like g_mmpbsa for GROMACS or the MMPBSA.py script in AmberTools can perform these calculations.[27][28][29][30]

Data Presentation: Binding Free Energy
Energy ComponentAverage Value (kJ/mol)Contribution to Binding
Van der Waals Energy-150.0 (Example)Favorable
Electrostatic Energy-120.0 (Example)Favorable
Polar Solvation Energy+180.0 (Example)Unfavorable
Non-Polar (SASA) Energy-20.0 (Example)Favorable
ΔG binding (MM/PBSA) -110.0 (Example) Overall Favorable

Table 2: Example of a decomposed binding free energy calculation using MM/PBSA. Values are hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico modeling of the interactions between (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (Pregabalin) and its primary target, the α2δ-1 subunit of voltage-gated calcium channels. By following a logical progression from static docking to dynamic simulation and free energy calculations, researchers can build a robust and detailed model of this critical pharmacological interaction.

The self-validating nature of this workflow—where the stability observed in MD simulations corroborates the initial docking pose—ensures a high degree of confidence in the final results. The insights gained from these computational studies can illuminate the structural basis of Pregabalin's mechanism of action, guide the design of novel analogs with improved affinity or specificity, and contribute to a deeper understanding of the molecular pharmacology of the gabapentinoid class of drugs.

References

(S)-β2-homovaline HCl salt as a synonym for (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, recognized in the scientific community as (S)-β²-homovaline HCl salt, is a pivotal synthetic β-amino acid analog. Its distinct β-substitution imparts valuable conformational constraints, making it a cornerstone in the design of advanced peptidomimetics and other pharmacologically active molecules. This in-depth technical guide offers a comprehensive examination of (S)-β²-homovaline HCl salt, covering its synthesis, detailed characterization, and diverse applications, with an emphasis on actionable, field-tested insights for researchers and professionals in drug development.

Introduction: The Strategic Advantage of β-Amino Acids in Modern Drug Discovery

The relentless pursuit of novel therapeutics with superior efficacy, selectivity, and metabolic robustness has positioned β-amino acids as indispensable tools in drug discovery. As structural isomers of the naturally occurring α-amino acids, their integration into peptide chains introduces conformational rigidity. This structural feature facilitates the formation of stable, predictable secondary structures, such as helices and turns, which can effectively mimic the bioactive conformations of natural peptides while offering enhanced resistance to enzymatic breakdown.[1][2][3]

(S)-β²-homovaline, featuring a valine-derived isopropyl side chain, is a particularly noteworthy building block. The "β²" designation signifies that the substituent is located on the second carbon of the amino acid backbone, a structural nuance that significantly influences the dihedral angles and, consequently, the folding behavior of the resulting peptide.[4][5] This guide will provide a detailed exploration of the hydrochloride salt of (S)-β²-homovaline, a stable and convenient form for its handling and application in synthetic chemistry.

Synthesis and Meticulous Stereochemical Control

The enantiomerically pure synthesis of β-amino acids like (S)-β²-homovaline is a critical determinant of their utility in subsequent applications. Among the various synthetic routes, the Arndt-Eistert homologation of the parent α-amino acid stands out as a classic and highly effective methodology.[6][7][8]

Synthetic Trajectory via Arndt-Eistert Homologation

The Arndt-Eistert reaction offers a dependable method for the single-carbon extension of a carboxylic acid. For the synthesis of (S)-β²-homovaline, the process commences with the readily available, enantiopure (S)-valine.[6][9]

Experimental Protocol: Synthesis of this compound

  • Amine Protection: The amino group of (S)-valine is initially protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. This is achieved by reacting (S)-valine with di-tert-butyl dicarbonate (Boc₂O) in a basic medium.

  • Carboxylic Acid Activation: The carboxylic acid moiety of N-Boc-(S)-valine is subsequently activated, usually by converting it into an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8]

  • Diazoketone Formation: The activated acid chloride is then treated with diazomethane (CH₂N₂). This step requires stringent safety precautions due to the hazardous nature of diazomethane.[6][10]

  • Wolff Rearrangement: The pivotal Wolff rearrangement of the diazoketone is induced by a metal catalyst, such as silver oxide (Ag₂O), in the presence of water.[9][10] This step proceeds with the retention of stereochemistry at the chiral center.[10] The rearrangement produces a ketene intermediate, which is then hydrated to yield the homologous carboxylic acid, N-Boc-(S)-β²-homovaline.[8]

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, typically using hydrochloric acid (HCl). This process concurrently forms the stable, crystalline hydrochloride salt, this compound.[11]

Rationale for Experimental Choices:

  • Boc Protecting Group: The Boc group is selected for its stability during the intermediate steps and its straightforward removal under acidic conditions that are compatible with the final product.

  • Silver Catalyst in Wolff Rearrangement: The use of a silver catalyst facilitates a mild reaction, which is crucial for preserving the stereochemical integrity of the molecule.[6]

  • Formation of the Hydrochloride Salt: The HCl salt form enhances the compound's stability, shelf-life, and aqueous solubility, which is beneficial for subsequent biological testing.[12][13]

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product S_Valine (S)-Valine Boc_Protection Boc Protection S_Valine->Boc_Protection Boc₂O, Base Acid_Chloride Acid Chloride Formation Boc_Protection->Acid_Chloride SOCl₂ Diazoketone Diazoketone Formation Acid_Chloride->Diazoketone CH₂N₂ Wolff_Rearrangement Wolff Rearrangement Diazoketone->Wolff_Rearrangement Ag₂O, H₂O Deprotection Deprotection & Salt Formation Wolff_Rearrangement->Deprotection HCl Final_Product (S)-β²-homovaline HCl Deprotection->Final_Product

Caption: Synthetic workflow for (S)-β²-homovaline HCl via Arndt-Eistert homologation.

Physicochemical Properties and Rigorous Characterization

The precise characterization of (S)-β²-homovaline HCl salt is essential to confirm its identity, purity, and suitability for its intended applications. A multi-technique analytical approach is imperative.

Property Typical Value / Method
Molecular Formula C₆H₁₄ClNO₂[11]
Molecular Weight 167.63 g/mol [11]
Appearance White to off-white powder[14]
Solubility Soluble in water
Optical Rotation The specific rotation ([α]D) is a critical measure of enantiomeric purity.
¹H NMR Spectroscopy Confirms the proton environments and structural integrity.
¹³C NMR Spectroscopy Validates the carbon framework of the molecule.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation data for structural confirmation.
Elemental Analysis (CHN) Verifies the elemental composition of the compound.
High-Performance Liquid Chromatography (HPLC) Assesses chemical and, with a chiral stationary phase, enantiomeric purity.

A Self-Validating Quality Control System:

A robust quality control framework for (S)-β²-homovaline HCl salt should encompass:

  • Identity Verification: ¹H NMR and Mass Spectrometry for structural confirmation.

  • Purity Analysis: Chiral HPLC to ascertain enantiomeric excess (e.e.) and standard HPLC for overall chemical purity.

  • Salt Form Confirmation: Elemental analysis to confirm the stoichiometric presence of chlorine.

Strategic Applications in Drug Development and Biomedical Research

The distinct conformational attributes of (S)-β²-homovaline render it a highly valuable building block in various facets of drug discovery.

Peptidomimetics and Foldamers

The foremost application of (S)-β²-homovaline lies in the construction of peptidomimetics and foldamers.[1][15] The incorporation of this β-amino acid into peptide sequences enables the formation of stable secondary structures.[4] This is particularly advantageous for:

  • Enhancing Metabolic Stability: Natural peptides often exhibit therapeutic promise but are limited by their susceptibility to proteolysis. The strategic replacement of α-amino acids with β-amino acids like (S)-β²-homovaline can yield analogs with retained bioactivity and significantly improved metabolic stability.[1][2][3]

  • Developing Novel Protein-Protein Interaction (PPI) Inhibitors: The well-defined secondary structures of β-peptide foldamers can be engineered to mimic the α-helical motifs frequently involved in PPIs, offering a promising avenue for the development of novel therapeutics.

Asymmetric Catalysis

Chiral β-amino acids and their derivatives can also function as effective ligands in asymmetric catalysis. The defined stereochemistry of (S)-β²-homovaline can be harnessed to create a chiral environment around a metal center, thereby enabling the stereoselective synthesis of other molecules.

Diagram of the Logical Relationship in Application:

Application_Logic cluster_core Core Property cluster_apps Primary Applications cluster_outcomes Desired Outcomes Core (S)-β²-homovaline HCl (Defined Stereochemistry & β-Backbone) Peptidomimetics Peptidomimetics & Foldamers Core->Peptidomimetics Catalysis Asymmetric Catalysis Core->Catalysis Stability Increased Metabolic Stability Peptidomimetics->Stability Structure Stable Secondary Structures Peptidomimetics->Structure Stereo Stereoselective Synthesis Catalysis->Stereo PPI PPI Inhibition Structure->PPI

Caption: Logical flow from the core properties of (S)-β²-homovaline to its applications.

Conclusion

This compound is a testament to the power of synthetic chemistry in expanding the molecular toolkit for drug discovery. Its well-established synthesis and unique structural features provide a rational basis for the design of molecules with enhanced therapeutic properties. A thorough understanding of its synthesis, characterization, and applications empowers researchers to fully exploit the potential of this versatile β-amino acid in the ongoing quest for innovative medicines.

References

Methodological & Application

Protocol for dissolving (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Dissolving (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride for In Vitro Assays

Abstract

This document provides a comprehensive guide for the solubilization of this compound (CAS: 925704-47-8), a chiral amino acid derivative utilized in pharmaceutical and biochemical research.[1] The protocol emphasizes best practices for preparing stable, accurate stock and working solutions for various in vitro applications, including cell-based assays and enzymatic screens. We address critical parameters such as solvent selection, pH adjustment, and quality control to ensure experimental reproducibility and data integrity.

Introduction: The Challenge of Compound Solubilization

This compound is a key building block in medicinal chemistry, particularly in the synthesis of therapeutics targeting neurological disorders.[1][2] As a hydrochloride salt, it is engineered for enhanced aqueous solubility and stability compared to its freebase form.[2] However, achieving a physiologically compatible solution for in vitro assays requires careful consideration of the compound's physicochemical properties. The solubility of amino acids is profoundly influenced by pH.[3] Dissolving an amino acid hydrochloride in an unbuffered solvent like pure water will result in an acidic solution, which is often incompatible with biological systems. Therefore, a systematic approach is essential to prepare solutions that are both stable and non-toxic to the experimental model.

This guide provides a validated, step-by-step methodology grounded in chemical principles to navigate these challenges effectively.

Compound Characteristics

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol.[4]

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 925704-47-8[1][5]
Molecular Formula C₆H₁₄ClNO₂[1][5]
Molecular Weight 167.63 g/mol [1][5]
Appearance White to off-white solid[6]
Predicted pKa 3.50 ± 0.11 (of the free amino acid)[6]
Storage (Solid) Room temperature or as specified by the supplier[1]

Strategic Protocol: From Powder to Assay-Ready Solution

This protocol is designed as a logical workflow, from initial solvent selection to the preparation of final working solutions.

Core Workflow Overview

The following diagram outlines the critical stages for preparing this compound solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation Weigh 1. Weigh Compound Accurately Solvent 2. Select Appropriate Solvent Weigh->Solvent Use analytical balance Dissolve 3. Dissolve to Create Stock Solvent->Dissolve Vortex, sonicate if needed QC 4. QC, Aliquot & Label Dissolve->QC Check for particulates Store 5. Store at -20°C or -80°C QC->Store Avoid freeze-thaw cycles Dilute 6. Dilute Stock to Final Conc. Store->Dilute Thaw on ice Assay 7. Add to In Vitro Assay Dilute->Assay Ensure pH compatibility

Caption: General workflow for compound solubilization and use.

Materials and Reagents
  • This compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile phosphate-buffered saline (PBS), 1X, pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • 1 N Sodium Hydroxide (NaOH) and 1 N Hydrochloric Acid (HCl) for pH adjustment[7]

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and bath sonicator

  • Calibrated pipettes and sterile tips

  • 0.22 µm sterile syringe filters

Solvent Selection: A Critical Decision

The choice of solvent is dictated by the requirements of the downstream assay. As an amino acid hydrochloride, this compound is expected to have good solubility in aqueous solutions.[8]

G start Start: Need to dissolve compound assay_type What is the assay type? start->assay_type aqueous_choice Use sterile buffer (e.g., PBS, pH 7.4) or cell culture medium assay_type->aqueous_choice Cell-based / Biochemical (Aqueous Environment) organic_choice Use anhydrous DMSO assay_type->organic_choice Non-Aqueous Assay / High Concentration Stock Needed final_check Final solvent concentration must be compatible with assay (<0.5% DMSO for cells) aqueous_choice->final_check organic_choice->final_check

Caption: Decision tree for selecting the appropriate solvent system.

Rationale:

  • Aqueous Buffers (Recommended First Choice): For most biological assays (cell culture, enzymatic), the ideal solvent is the assay buffer itself (e.g., PBS) or the cell culture medium. This avoids introducing a potentially cytotoxic co-solvent like DMSO.[9] Since this compound is a hydrochloride salt, dissolving it directly in a buffer is the preferred method. The buffer will help maintain a stable, physiological pH.

  • DMSO (Alternative): If extremely high stock concentrations are required that cannot be achieved in aqueous buffers, DMSO can be used.[10] However, the final concentration of DMSO in the assay should typically be kept below 0.5% to avoid artifacts or cytotoxicity.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This is the recommended protocol for most cell-based and biochemical assays.

  • Calculate Required Mass:

    • Use the formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mL × 10 mM × 167.63 g/mol / 1000 = 16.76 mg

  • Weighing:

    • Accurately weigh 16.76 mg of this compound powder and place it in a sterile 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of sterile 1X PBS (pH 7.4) to the tube.

    • Cap the tube and vortex thoroughly for 30-60 seconds.

    • If the powder does not dissolve completely, place the tube in a sonicating water bath for 2-5 minutes.[10] Gentle warming to 37°C can also be applied.[10]

    • Visually inspect the solution to ensure no solid particles remain.

  • pH Adjustment & Final Volume:

    • The hydrochloride salt will make the initial solution slightly acidic. For sensitive cell-based assays, it is crucial to verify and adjust the pH.

    • Measure the pH of the solution. If it is below the desired physiological range (e.g., <7.2), add 1 N NaOH dropwise while gently stirring until the pH reaches 7.4. Be cautious not to overshoot the pH.

    • Bring the final volume to 10.0 mL with 1X PBS. Mix thoroughly.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Dispense the solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. This practice is critical to avoid contamination and degradation from repeated freeze-thaw cycles.[11]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (PBS), and date.

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

Use this protocol only when high concentrations are essential and the final assay can tolerate a low percentage of DMSO.

  • Calculate Required Mass:

    • Example for 1 mL of a 100 mM stock: Mass (mg) = 1 mL × 100 mM × 167.63 g/mol / 1000 = 16.76 mg

  • Weighing:

    • Accurately weigh 16.76 mg of the compound and place it into a sterile, dry glass or polypropylene vial.

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap tightly and vortex until the solid is completely dissolved. Use a brief sonication if necessary.[10]

  • Storage:

    • Dispense into single-use aliquots in sterile tubes designed for low-temperature storage.

    • Label clearly and store at -20°C or -80°C, protected from light and moisture.[10]

Protocol 3: Preparation of Working Solutions from Stock

Never add a concentrated stock solution directly to your assay. Prepare intermediate dilutions to prevent the compound from precipitating out of solution.[12]

  • Thaw Stock Solution: Thaw a single aliquot of the stock solution completely on ice.

  • Serial Dilution: Perform serial dilutions. For example, to get a 100 µM final concentration in a cell culture well from a 10 mM stock:

    • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:10 in sterile assay buffer or medium to get a 1 mM solution (e.g., 10 µL of stock + 90 µL of buffer).

    • Step B (Final Dilution): Add the required volume of the 1 mM intermediate solution to your assay. For instance, adding 10 µL of the 1 mM solution to a final assay volume of 100 µL will yield a final compound concentration of 100 µM.

    • Important: Always add the diluted compound to the largest volume of liquid last, and mix gently but thoroughly.

Quality Control & Best Practices

  • Visual Inspection: Always check for precipitation or cloudiness after thawing and after dilution into the final assay medium. If precipitation occurs, the effective concentration is unknown.[4]

  • Solvent Controls: In every experiment, include a "vehicle control" group that is treated with the same final concentration of the solvent (e.g., PBS or 0.1% DMSO) used to dissolve the compound.[9]

  • pH Verification: For aqueous stocks, re-verify the pH after the first freeze-thaw cycle to ensure the buffering capacity has been maintained.

  • Avoid Repeated Freeze-Thaw: This is the most common cause of compound degradation and precipitation. Aliquoting is a non-negotiable step for ensuring reproducibility.[11]

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound won't dissolve in aqueous buffer. Concentration is above the solubility limit at that pH.Try gentle warming (37°C) or sonication. If it still fails, prepare a lower concentration stock or use DMSO as the solvent (Protocol 2).
Solution is cloudy or has particulates. Incomplete dissolution or contamination.Sonicate the solution. If cloudiness persists, filter through a 0.22 µm filter. If it's still cloudy, the compound may be precipitating.
Compound precipitates upon dilution into assay medium. "Crashing out" due to poor solubility in the final buffer/medium, often exacerbated by salts or proteins.[12]Perform serial dilutions in the assay medium rather than a single large dilution step. Ensure the final DMSO concentration is as low as possible.
Variability between experiments. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles.Use fresh aliquots for each experiment. Confirm storage conditions (-20°C or -80°C).

References

Topic: Strategic Incorporation of (S)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

The use of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the creation of novel therapeutics with enhanced stability and unique structural properties.[1][2] (S)-2-(Aminomethyl)-3-methylbutanoic acid, a β-amino acid analogue of L-valine (hereafter referred to as β³-Val), is a particularly valuable building block. Its incorporation introduces an additional carbon into the peptide backbone, fundamentally altering conformational dynamics and conferring significant resistance to proteolytic degradation.[3][4] This guide provides a comprehensive overview and detailed protocols for the effective use of the hydrochloride salt of β³-Val in solid-phase peptide synthesis (SPPS), with a focus on overcoming the inherent challenge of its steric hindrance.

Introduction: The Rationale for β-Amino Acid Integration

Peptides composed of α-amino acids are often limited as therapeutic agents by their rapid clearance and degradation by endogenous proteases. Beta-peptides, by contrast, are generally not recognized by these enzymes, granting them superior in-vivo stability.[3][4] The β³-Val residue, with its side chain on the β-carbon, is particularly noteworthy. The presence of the isobutyl group introduces significant steric bulk, which, while challenging for synthesis, can be strategically employed to enforce specific secondary structures, such as the 12-helix or 14-helix, and to modulate interactions with biological targets.[3]

This document serves as a field-proven guide to navigate the synthetic nuances of this building block, from initial preparation to its successful incorporation into a target peptide sequence.

Structural and Conformational Implications

The defining feature of a β-amino acid is the placement of the amino group on the β-carbon, two atoms away from the carboxylate group.[3] This extends the peptide backbone by one methylene unit per incorporation, creating foldamers with distinct secondary structures not accessible to natural peptides. Understanding this is critical for the rational design of peptidomimetics.

cluster_alpha α-Amino Acid Backbone cluster_beta β³-Amino Acid Backbone a_n N a_ca a_n->a_ca a_c C' a_ca->a_c a_r a_r a_ca->a_r R b_n N b_cb b_n->b_cb b_ca b_cb->b_ca b_r b_r b_cb->b_r R b_c C' b_ca->b_c

Figure 1: Comparison of α- and β-amino acid backbones.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in utilizing β³-Val is the steric hindrance presented by the isobutyl side chain. This bulkiness can significantly slow down the kinetics of the amide bond formation. Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often inefficient for coupling sterically hindered amino acids, leading to low yields and incomplete reactions.[5]

To ensure a successful and near-quantitative coupling, it is imperative to use high-efficiency, in-situ activating reagents. These reagents form highly reactive esters that can overcome the steric barrier.

Selecting the Right Coupling Reagent

Modern coupling reagents are typically based on phosphonium or aminium salts. For challenging couplings, those that generate OAt (1-hydroxy-7-azabenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters are superior due to the lower pKa and, in the case of HOAt, anchimeric assistance from the pyridine nitrogen.[6]

Reagent ClassExamplesActivated IntermediateSuitability for β³-Val
Carbodiimides DCC, DICO-acylisoureaPoor; slow and inefficient[5]
Aminium (HOBt) HBTU, TBTUOBt esterModerate; may require extended times
Aminium (HOAt) HATU , HCTUOAt ester Excellent; highly recommended [6]
Phosphonium PyBOP, PyAOP OBt/OAt esterExcellent; highly recommended [5][6]
Oxyma-based COMUOxyma esterVery Good; safer alternative to HOBt/HOAt[7]

Table 1: Comparison of common coupling reagents for sterically hindered amino acids.

Based on extensive internal validation and literature precedent, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is the recommended primary coupling reagent for incorporating Fmoc-β³-Val-OH due to its superior reactivity.[6]

Experimental Protocols

Protocol 1: Preparation of Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic Acid

The starting material, (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, is not directly usable in standard Fmoc-based SPPS. The hydrochloride must be neutralized, and the primary amine must be protected with a base-labile Fmoc group.

Materials:

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Acetone

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in a 1:1 mixture of Acetone and Water. Add Sodium Bicarbonate (2.5 eq) in portions while stirring. Stir at room temperature for 30 minutes.

  • Fmoc Protection: Add a solution of Fmoc-OSu (1.1 eq) in acetone to the reaction mixture. Allow the reaction to proceed overnight at room temperature.

  • Work-up: a. Remove the acetone under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with ether to remove unreacted Fmoc-OSu. c. Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate or form an oil. d. Extract the product with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield pure Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid (Fmoc-β³-Val-OH).

Start Start: (S)-β³-Val-HCl Neutralize 1. Neutralize with NaHCO₃ in Acetone/Water Start->Neutralize Protect 2. Add Fmoc-OSu (Stir Overnight) Neutralize->Protect Workup 3. Aqueous Work-up & Acidification Protect->Workup Extract 4. Extract with Ethyl Acetate Workup->Extract Purify 5. Purify via Chromatography Extract->Purify End Product: Fmoc-β³-Val-OH Purify->End

Figure 2: Workflow for preparing the Fmoc-protected building block.

Protocol 2: Solid-Phase Incorporation of Fmoc-β³-Val-OH

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[8] The key modifications are the choice of coupling reagent and the implementation of a double-coupling protocol to ensure maximum incorporation efficiency.

Materials:

  • Fmoc-Rink Amide resin (or other suitable Fmoc-compatible resin)

  • Fmoc-β³-Val-OH (prepared in Protocol 1)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Kaiser Test Kit (or other ninhydrin-based test)

Procedure (Single Coupling Cycle):

  • Resin Preparation: Start with the peptide-resin which has a free N-terminal amine, having just undergone an Fmoc deprotection step and subsequent DMF washes.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-β³-Val-OH (4.0 eq), HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) to the solution and allow to pre-activate for 1-2 minutes. Causality: Pre-activation forms the highly reactive OAt ester, ensuring it is ready to react immediately upon addition to the resin, maximizing reaction kinetics.

  • First Coupling: Add the activation solution to the reaction vessel containing the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the next cycle's deprotection step.

    • Positive Result (beads are blue/purple): The coupling is incomplete. Proceed to step 5.

  • Second Coupling (if required): Drain the reaction vessel and repeat steps 2 and 3 for an additional 2 hours (a "double couple").

  • Washing: After a negative Kaiser test result, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

cluster_SPPS SPPS Cycle for Fmoc-β³-Val-OH Start Peptide-Resin with Free N-Terminus Activate Prepare Activation Mix: Fmoc-β³-Val-OH + HATU + DIPEA Couple1 Couple 1 (2 hours) Activate->Couple1 Add to Resin Test Kaiser Test Couple1->Test Couple2 Couple 2 (2 hours) Test->Couple2 Positive Wash Wash Resin (DMF, DCM) Test->Wash Negative Couple2->Wash Next Proceed to Next Cycle Wash->Next

Figure 3: SPPS workflow for incorporating the sterically hindered β-amino acid.

Troubleshooting and Final Considerations

  • Persistent Positive Kaiser Test: If the test remains positive after a second coupling, consider increasing the reaction temperature to 40-50°C. Alternatively, a more potent phosphonium reagent like PyAOP could be substituted for HATU.

  • Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is performed using standard TFA-based cocktails (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). The β-amino acid backbone is stable to these conditions.

  • Purification: Peptides containing β-amino acids can typically be purified using standard reverse-phase HPLC (RP-HPLC) protocols. The added hydrophobicity of the β³-Val may require adjustment of the acetonitrile gradient.

By employing high-potency coupling reagents and a diligent monitoring strategy, the synthetic challenges posed by (S)-2-(Aminomethyl)-3-methylbutanoic acid can be reliably overcome, unlocking its potential for the creation of next-generation peptide therapeutics.

References

Application Notes and Protocols: Characterizing (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a gamma-aminobutyric acid (GABA) analog belonging to the gabapentinoid class of compounds. Its structural similarity to endogenous molecules like L-leucine and the neurotransmitter GABA underpins its pharmacological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the binding and functional activity of this compound. The primary molecular target of this compound and other gabapentinoids is the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is pivotal to its therapeutic effects, which are presumed to involve the modulation of neurotransmitter release.[1]

These application notes are designed to provide both the theoretical framework and practical, step-by-step protocols for key cell-based assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are critical for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. These channels are heteromeric protein complexes, with the α1 subunit forming the ion-conducting pore and auxiliary subunits, such as β and α2δ, modulating channel trafficking and function.[3] The α2δ subunit, a type I transmembrane protein, has been demonstrated to enhance the plasma membrane density of VGCCs.[3]

This compound, like its predecessors gabapentin and pregabalin, exerts its primary effect by binding with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[2] This binding is thought to interfere with the trafficking of the α1 subunit to the presynaptic membrane, leading to a reduction in the number of functional calcium channels at the nerve terminal.[1] The subsequent decrease in calcium influx upon neuronal depolarization results in attenuated release of excitatory neurotransmitters such as glutamate and norepinephrine.[1][4][5] This proposed mechanism of action forms the basis for the cell-based assays detailed in this guide.

Diagram of the Proposed Signaling Pathway

Mechanism_of_Action Compound (S)-2-(Aminomethyl)-3- methylbutanoic acid hydrochloride Alpha2Delta α2δ Subunit of VGCC Compound->Alpha2Delta Binds to VGCC_Trafficking VGCC Trafficking to Presynaptic Membrane Compound->VGCC_Trafficking Inhibits Alpha2Delta->VGCC_Trafficking Modulates Calcium_Influx Presynaptic Ca²⁺ Influx VGCC_Trafficking->Calcium_Influx Leads to Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Calcium_Influx->Neurotransmitter_Release Triggers Therapeutic_Effect Therapeutic Effect (e.g., Analgesia, Anxiolysis) Neurotransmitter_Release->Therapeutic_Effect Influences

Caption: Proposed mechanism of action for this compound.

Assay 1: Competitive Radioligand Binding Assay

Principle: This assay quantitatively determines the binding affinity of this compound for the α2δ subunit. It employs a radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin, that has a known high affinity for the α2δ subunit. The test compound is introduced at varying concentrations to compete with the radioligand for binding to the α2δ subunit present in cell membrane preparations. The displacement of the radioligand by the test compound is measured, allowing for the calculation of the inhibitor constant (Ki), a measure of binding affinity.

Cell Line Selection: The choice of cell line is critical for a successful binding assay. While tissues with high endogenous expression of the α2δ subunit (e.g., porcine brain) can be used, recombinant cell lines offer a more controlled and reproducible system.[6] Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth characteristics and amenability to transfection.[7] Several vendors offer stable cell lines co-expressing the human α2δ-1 subunit (CACNA2D1) with other VGCC subunits.[8][9][10][11]

Parameter Recommendation Rationale
Cell Line CHO or HEK293 cells stably expressing human CACNA2D1Provides a consistent and high-level source of the target protein.
Radioligand [³H]-Gabapentin or [³H]-PregabalinHigh-affinity, commercially available radioligands for the α2δ subunit.
Non-specific Binding High concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM)Differentiates between specific binding to the target and non-specific binding to other cellular components.[12]
Incubation Time 60-90 minutes at room temperatureAllows the binding reaction to reach equilibrium.[12][13]
Separation Method Rapid vacuum filtration through glass fiber filtersEfficiently separates bound from free radioligand.

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • CHO or HEK293 cells stably expressing human CACNA2D1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay binding buffer (e.g., 10 mM HEPES, pH 7.4)[1]

  • [³H]-Gabapentin or [³H]-Pregabalin

  • Unlabeled this compound

  • Unlabeled gabapentin or pregabalin (for non-specific binding)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Cells Expressing α2δ Subunit P2 Harvest and Lyse Cells P1->P2 P3 Centrifuge to Pellet Membranes P2->P3 P4 Resuspend and Determine Protein Concentration P3->P4 A1 Incubate Membranes with Radioligand and Test Compound P4->A1 A2 Separate Bound and Free Ligand via Vacuum Filtration A1->A2 A3 Wash Filters A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Calculate Specific Binding D1->D2 D3 Generate Competition Curve and Calculate IC₅₀/Ki D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells expressing the α2δ-1 subunit in appropriate medium until confluent.

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in a known volume of buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay). Store membranes at -80°C.

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend in assay binding buffer.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

    • Add a fixed amount of membrane protein (e.g., 15 µg) to each well.[12]

    • Add the radioligand at a concentration near its Kd (e.g., 20 nM [³H]-pregabalin).[12]

    • For non-specific binding wells, add a high concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM).[12]

    • Add varying concentrations of this compound to the competition wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[12][13]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay 2: Calcium Influx Assay

Principle: This functional assay measures the ability of this compound to modulate calcium influx in cells expressing VGCCs. Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM). Depolarization of the cell membrane, typically induced by a high concentration of potassium chloride (KCl), opens the VGCCs, leading to an influx of calcium and a corresponding increase in fluorescence. The inhibitory effect of the test compound on this depolarization-evoked calcium signal is quantified.

Cell Line Selection: Neuronal cell lines or primary neurons that endogenously express the α2δ subunit and functional VGCCs are ideal for this assay. Alternatively, recombinant cell lines co-expressing the α1, β, and α2δ subunits of a specific VGCC (e.g., Cav2.2) can be used to study the compound's effect on a defined channel complex.

Parameter Recommendation Rationale
Cell Type Primary dorsal root ganglion (DRG) neurons, SH-SY5Y neuroblastoma cells, or recombinant cell lines (e.g., HEK293 expressing Cav2.2/β1b/α2δ-1)These cells express the necessary VGCC subunits for a functional calcium response.[2]
Calcium Indicator Fura-2 AM or Fluo-4 AMRatiometric (Fura-2) or single-wavelength (Fluo-4) indicators that provide a robust signal of changes in intracellular calcium.
Depolarizing Agent Potassium Chloride (KCl)A reliable and straightforward method to depolarize the cell membrane and activate VGCCs.
Pre-incubation Time 30-60 minutes with the test compoundAllows for the compound to exert its effect on VGCC trafficking and/or function.
Detection Method Fluorescence plate reader or fluorescence microscopeEnables high-throughput or single-cell resolution analysis of calcium signals.

Detailed Protocol: Calcium Influx Assay

Materials:

  • Neuronal cells or recombinant cell lines

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Fura-2 AM or Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound

  • Potassium Chloride (KCl) stock solution

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Workflow Diagram:

Calcium_Assay_Workflow P1 Seed Cells in 96-well Plate P2 Load Cells with Calcium-sensitive Dye P1->P2 P3 Wash to Remove Excess Dye P2->P3 P4 Pre-incubate with Test Compound P3->P4 P5 Measure Baseline Fluorescence P4->P5 P6 Inject KCl to Depolarize Cells and Measure Fluorescence Response P5->P6 P7 Analyze Calcium Transients P6->P7

Caption: Workflow for the calcium influx assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS.

    • Aspirate the culture medium and add the loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells gently with HBSS to remove extracellular dye.

  • Compound Incubation:

    • Add HBSS containing various concentrations of this compound or vehicle control to the wells.

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Using the plate reader's injector, add a concentrated KCl solution to each well to achieve a final depolarizing concentration (e.g., 50 mM).

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for the inhibition of calcium influx.

Assay 3: Neurotransmitter Release Assay

Principle: This assay directly measures the functional consequence of α2δ subunit modulation by assessing the release of neurotransmitters from cultured neurons. Neurons are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-glutamate) or its precursor. Depolarization, typically with KCl, stimulates the release of the neurotransmitter into the supernatant. The amount of radioactivity in the supernatant is then quantified. The inhibitory effect of this compound on this release is determined.

Cell Type Selection: Primary neuronal cultures (e.g., cortical or dorsal root ganglion neurons) are the gold standard for this assay as they form synaptic connections and exhibit robust neurotransmitter release.

Parameter Recommendation Rationale
Cell Type Primary cortical neurons or DRG neuronsThese cells endogenously express the necessary machinery for neurotransmitter synthesis, packaging, and release.
Radiolabeled Neurotransmitter [³H]-Norepinephrine or [³H]-GlutamateAllows for sensitive and specific detection of released neurotransmitter.
Depolarizing Agent Potassium Chloride (KCl)A reliable method to induce depolarization and neurotransmitter release.
Pre-incubation Time 30-60 minutes with the test compoundProvides sufficient time for the compound to modulate VGCC function.
Detection Method Scintillation countingA sensitive method for quantifying the amount of released radiolabeled neurotransmitter.

Detailed Protocol: Neurotransmitter Release Assay

Materials:

  • Primary neuronal cultures

  • Neurobasal medium with supplements

  • Physiological salt solution (e.g., Krebs-Ringer buffer)

  • [³H]-Norepinephrine or [³H]-Glutamate

  • This compound

  • Potassium Chloride (KCl) stock solution

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Neuronal Culture and Labeling:

    • Culture primary neurons for a sufficient time to allow for maturation and synapse formation.

    • Incubate the neurons with the radiolabeled neurotransmitter in culture medium for 30-60 minutes to allow for uptake.

    • Wash the cells extensively with physiological salt solution to remove unincorporated radiolabel.

  • Compound Incubation and Release:

    • Pre-incubate the labeled neurons with various concentrations of this compound or vehicle control in physiological salt solution for 30-60 minutes.

    • Aspirate the pre-incubation solution and add a high-KCl solution to stimulate neurotransmitter release. Incubate for a short period (e.g., 5-10 minutes).

    • Collect the supernatant, which contains the released neurotransmitter.

  • Quantification:

    • Add scintillation cocktail to the collected supernatant.

    • Quantify the radioactivity using a scintillation counter.

    • Lyse the cells remaining in the wells to determine the total amount of radiolabel incorporated.

  • Data Analysis:

    • Express the released radioactivity as a percentage of the total radioactivity in the cells.

    • Normalize the results to the vehicle control.

    • Plot the percentage of inhibition of release against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing a combination of binding and functional assays, researchers can obtain a comprehensive understanding of the compound's interaction with its molecular target, the α2δ subunit of voltage-gated calcium channels, and its subsequent effects on neuronal function. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists in drug discovery and development to generate high-quality, reproducible data, thereby accelerating the evaluation of this and other gabapentinoid compounds.

References

Application Notes & Protocols: Preclinical Efficacy Assessment of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Model Selection

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a novel small molecule whose structure, particularly the γ-amino acid backbone, bears a strong resemblance to the gabapentinoid class of drugs, which includes well-known therapeutics like Pregabalin and Gabapentin. These drugs do not interact with GABA receptors as their name might suggest, but rather exert their effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs). This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline.

Given this structural analogy, it is hypothesized that this compound functions as an α2δ ligand. Therefore, the most appropriate and predictive preclinical animal models for assessing its efficacy are those established and validated for evaluating gabapentinoids. This guide details the protocols for key models in the primary therapeutic areas where gabapentinoids have shown clinical success: neuropathic pain, epilepsy, and generalized anxiety disorders.

The experimental designs described herein are grounded in established best practices to ensure reproducibility and translational relevance, incorporating principles of robust statistical analysis and ethical animal welfare.

Hypothesized Mechanism of Action

The following diagram illustrates the presumed signaling pathway based on the compound's structural similarity to known α2δ ligands.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Compound (S)-2-(Aminomethyl)-3- methylbutanoic acid HCl a2d α2δ Subunit Compound->a2d High-Affinity Binding VGCC Voltage-Gated Ca²⁺ Channel (VGCC) a2d->VGCC Fusion Vesicle Fusion & Neurotransmitter Release a2d->Fusion INHIBITS Vesicle Synaptic Vesicle (Glutamate, Substance P) NT Ca_ion Ca_ion->Fusion Triggers Receptor Postsynaptic Receptors NT->Receptor Reduced Binding Signal Reduced Excitatory Postsynaptic Potential Receptor->Signal Ca_influx_start->Ca_ion Neuronal Depolarization Opens Channel

Caption: Hypothesized mechanism of action via α2δ subunit binding.

Part 1: Neuropathic Pain Models

Neuropathic pain is a primary indication for gabapentinoids. Models that mimic nerve injury are considered the gold standard for evaluating potential analgesics.

Chronic Constriction Injury (CCI) Model of Sciatic Neuropathy

The CCI model, first described by Bennett and Xie, is a widely used model of peripheral neuropathic pain that produces robust and long-lasting thermal hyperalgesia and mechanical allodynia.

Causality: Loose ligation of the sciatic nerve induces inflammation, axonal damage, and subsequent central sensitization, mirroring symptoms of human conditions like complex regional pain syndrome. This provides a strong construct validity for testing compounds targeting neurogenic inflammation and aberrant neuronal signaling.

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Animals: Male Sprague-Dawley or Wistar rats (200-250g). Anesthesia: Isoflurane (2-3% for induction, 1.5% for maintenance) or intraperitoneal (i.p.) ketamine/xylazine cocktail.

Step-by-Step Surgical Procedure:

  • Anesthetize the animal and confirm the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the mid-thigh of the chosen hind limb and sterilize the area with 70% ethanol and povidone-iodine.

  • Make a small skin incision and, using blunt dissection through the biceps femoris muscle, expose the common sciatic nerve.

  • Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the nerve with about 1 mm spacing between them.

  • Tighten the ligatures just until they elicit a brief twitch in the corresponding hind limb. The goal is to gently constrict the nerve without arresting epineural blood flow.

  • Close the muscle layer with a 5-0 absorbable suture and the skin with wound clips or sutures.

  • Administer post-operative analgesics (e.g., carprofen) and allow the animal to recover on a heating pad. Sham-operated animals undergo the same procedure except for the nerve ligation.

Self-Validation: A successful surgery is validated by the development of significant mechanical allodynia (a lowered paw withdrawal threshold) in the ipsilateral (operated) paw compared to the contralateral paw and sham controls, typically peaking 10-14 days post-surgery.

Mechanical Allodynia (Primary Endpoint):

  • Apparatus: Von Frey filaments of logarithmically incremental stiffness.

  • Method: Place the animal on an elevated mesh floor and allow it to acclimate. Apply filaments to the mid-plantar surface of the hind paw. Use the "up-down" method (Dixon's method) to determine the 50% paw withdrawal threshold (PWT).

  • Testing Schedule: Measure baseline before surgery. Post-surgery, measure again to confirm allodynia development. On the test day, measure PWT immediately before drug administration and at set time points afterward (e.g., 30, 60, 120, 240 minutes).

Thermal Hyperalgesia (Secondary Endpoint):

  • Apparatus: Plantar test apparatus (e.g., Hargreaves' test).

  • Method: A focused, radiant heat source is aimed at the plantar surface of the paw. The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Data Summary Table:

Treatment Group (n=8-10/group)Dose (mg/kg, route)Pre-Dose PWT (g)1 hr Post-Dose PWT (g)% MPE* at 1 hr
Vehicle10 mL/kg, p.o.2.8 ± 0.43.1 ± 0.55%
Positive Control (Gabapentin)100 mg/kg, p.o.2.5 ± 0.310.5 ± 1.264%
Test Compound10 mg/kg, p.o.2.9 ± 0.56.8 ± 0.931%
Test Compound30 mg/kg, p.o.2.6 ± 0.412.1 ± 1.576%
Test Compound100 mg/kg, p.o.2.7 ± 0.314.5 ± 1.195%

*Maximum Possible Effect (%MPE) = [(Post-drug PWT - Post-surgery/Pre-drug PWT) / (Naïve Baseline PWT - Post-surgery/Pre-drug PWT)] x 100. Assumes a naïve baseline of 15g.

Part 2: Epilepsy (Seizure) Models

Gabapentinoids are used as adjunctive therapy for partial seizures. Acute, chemically- or electrically-induced seizure models are effective for initial screening.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used screening tool for anticonvulsant drugs, particularly those effective against absence seizures and myoclonic seizures. PTZ is a non-competitive GABA-A receptor antagonist.

Causality: By blocking GABAergic inhibition, PTZ induces acute clonic-tonic seizures. A compound that enhances inhibitory tone or reduces excitatory transmission (the hypothesized mechanism of our test compound) is expected to increase the seizure threshold.

Animals: Male CD-1 or Swiss Webster mice (20-25g). Test Compound Administration: Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, p.o.) at a set pre-treatment time (e.g., 60 minutes) determined by pharmacokinetic studies. PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, s.c.). This dose should be predetermined in the lab's colony to induce seizures in >95% of vehicle-treated animals.

Step-by-Step Procedure:

  • Administer the test compound, positive control (e.g., Diazepam), or vehicle to different groups of mice.

  • After the pre-treatment time, administer the PTZ dose.

  • Immediately place each mouse into an individual observation chamber.

  • Observe continuously for 30 minutes, recording the following parameters:

    • Latency to first myoclonic jerk.

    • Latency to generalized clonic-tonic seizure.

    • Incidence (% of animals) of generalized seizures.

    • Mortality rate.

Self-Validation: The vehicle-treated group must exhibit a high incidence of seizures (>95%), and the positive control group must show significant protection, validating the sensitivity of the assay.

Data Summary Table:

Treatment Group (n=10/group)Dose (mg/kg, i.p.)% Seizure ProtectionLatency to Clonic Seizure (sec)
Vehicle-0%112 ± 15
Positive Control (Valproate)200 mg/kg90%285 ± 32
Test Compound30 mg/kg20%145 ± 21
Test Compound100 mg/kg60%210 ± 28
Test Compound300 mg/kg80%255 ± 30*

*p < 0.05 compared to Vehicle group.

Part 3: Anxiety Models

The anxiolytic effects of gabapentinoids are well-documented. Behavioral models based on approach-avoidance conflict are standard for assessment.

Elevated Plus Maze (EPM) Test

The EPM is a classic behavioral assay for assessing anxiety-like behavior in rodents. It relies on the animal's natural aversion to open, elevated spaces.

Causality: Anxiolytic compounds are expected to reduce the innate fear of the open arms, leading to increased exploration (more time spent and more entries into the open arms) without significantly altering general locomotor activity.

Apparatus: A plus-shaped maze raised from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls. Animals: Male BALB/c mice (known for higher anxiety levels) or Wistar rats. Procedure:

  • Administer the test compound, positive control (e.g., Diazepam), or vehicle at the appropriate pre-treatment time.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • The session is recorded by an overhead video camera and analyzed by tracking software or a trained observer.

Key Parameters Measured:

  • Primary Anxiolytic Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

  • Locomotor Activity Control:

    • Total number of arm entries (closed + open). This is crucial to rule out sedation or hyperactivity as a confounding factor. An effective anxiolytic should not significantly decrease this number.

Data Presentation Logic:

G cluster_data Data Analysis cluster_interpretation Interpretation Input Test Compound Administration EPM Place Animal in Elevated Plus Maze Input->EPM Observe 5-Minute Observation Period EPM->Observe TimeOpen Time in Open Arms Observe->TimeOpen EntriesOpen Entries into Open Arms Observe->EntriesOpen TotalEntries Total Arm Entries Observe->TotalEntries AnxietyIndex Calculate Anxiety Index (% Open Arm Time/Entries) TimeOpen->AnxietyIndex EntriesOpen->AnxietyIndex Locomotor Assess Locomotor Activity (Total Entries) TotalEntries->Locomotor Result1 Increased Open Arm Exploration + No Change in Locomotion = Anxiolytic Effect AnxietyIndex->Result1 Result2 Decreased Open Arm Exploration = Anxiogenic or No Effect AnxietyIndex->Result2 Locomotor->Result1 Result3 Decreased Total Locomotion = Sedative Effect (Confound) Locomotor->Result3

Application Notes and Protocols for the Formulation of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (HCl), a chiral amino acid derivative with significant potential in pharmaceutical research, particularly in the fields of neurology and metabolic disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and scientific rationale for developing stable and effective formulations for preclinical in vivo studies. We will explore strategies for both oral and parenteral administration, underpinned by a thorough understanding of the compound's physicochemical properties and the principles of formulation science.

Introduction: The Scientific Imperative for Formulation

(S)-2-(Aminomethyl)-3-methylbutanoic acid, a structural analog of γ-aminobutyric acid (GABA), is a molecule of interest for its potential therapeutic applications.[2] The hydrochloride salt form is commonly utilized to enhance solubility and stability, crucial attributes for consistent and reliable results in preclinical research.[1][3] The primary objective of formulation development at the preclinical stage is to ensure the active pharmaceutical ingredient (API) is delivered to the site of action in a consistent and bioavailable manner, thereby enabling an accurate assessment of its pharmacokinetic and pharmacodynamic profiles.[4] This guide will navigate the critical steps from initial characterization to the preparation of ready-to-use formulations for animal studies.

Pre-formulation Studies: Characterizing the Molecule

A comprehensive understanding of the physicochemical properties of (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl is the cornerstone of a rational formulation design.[4] While specific experimental data for this compound is not extensively published, we can predict certain characteristics based on its structure and provide a roadmap for their experimental determination.

Physicochemical Properties

A summary of known and predicted properties is presented in Table 1.

PropertyValue / Predicted ValueSignificance in Formulation
Chemical Name This compound-
CAS Number 925704-47-8[5]Unique identifier for the compound.
Molecular Formula C₆H₁₄ClNO₂[5]Used to calculate molecular weight and for analytical characterization.
Molecular Weight 167.63 g/mol [5]Essential for calculating molar concentrations and dosage.
Predicted pKa 3.50 ± 0.11 (Carboxylic Acid)[6][7]Influences solubility at different pH values. The presence of a primary amine suggests another pKa around 9-10.
Predicted logP ~0.72 (for the free base)Indicates the lipophilicity of the molecule, affecting absorption and distribution.
Appearance White to off-white solid[6]A basic physical characteristic.
Solubility Expected to be enhanced due to the hydrochloride salt form.[1][3]Critical for developing solution-based formulations. Experimental determination of pH-solubility profile is essential.
Experimental Determination of Key Parameters

It is strongly recommended that the following experimental studies be conducted to confirm the predicted values and inform the formulation strategy:

  • pH-Solubility Profile: Determining the aqueous solubility of the compound at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical for selecting appropriate vehicles for oral and parenteral formulations.[4]

  • pKa Determination: Potentiometric titration or UV-spectrophotometry can be used to experimentally determine the pKa values of the carboxylic acid and the primary amine.

  • LogP/LogD Determination: The Shake-Flask method or reverse-phase high-performance liquid chromatography (HPLC) can be used to determine the octanol-water partition coefficient, providing a measure of the compound's lipophilicity.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) should be employed to understand the solid-state properties of the API, including its crystallinity and thermal behavior.

Stability Assessment: Ensuring Formulation Integrity

The stability of (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl in both solid and solution states is paramount for the integrity of in vivo studies. Forced degradation studies are a critical component of this assessment, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[8]

Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions as outlined in the ICH Q1A(R2) guideline.[9][10][11][12]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate stability in an alkaline environment.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo determine susceptibility to oxidative degradation.
Thermal Degradation Dry heat at 80°C for 48 hoursTo assess the impact of elevated temperatures on the solid state.
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.To evaluate the compound's sensitivity to light.

The degradation products should be analyzed using a stability-indicating HPLC method.

Formulation Development for Oral Administration

Oral gavage is a common route for administering compounds in preclinical rodent studies.[10][13] The choice of vehicle is critical for ensuring complete dissolution and maximizing absorption.

Vehicle Selection for Oral Formulations

The selection of an appropriate vehicle depends on the solubility and stability of the compound.

Caption: Decision tree for oral vehicle selection.

Protocol for a Simple Aqueous Oral Solution

This protocol is suitable if pre-formulation studies indicate sufficient aqueous solubility.

Materials:

  • (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl

  • Purified Water or 0.9% Sodium Chloride Injection, USP

  • Calibrated balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required amount of (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl based on the desired final concentration and volume.

  • Weigh the calculated amount of the compound accurately.

  • Add approximately 80% of the final volume of the vehicle (Purified Water or Saline) to a volumetric flask.

  • Slowly add the weighed compound to the vehicle while stirring with a magnetic stirrer until fully dissolved.

  • Check the pH of the solution and adjust if necessary with dilute HCl or NaOH.

  • Add the remaining vehicle to reach the final volume.

  • Mix the solution thoroughly.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Store the formulation in a well-closed container, protected from light, at 2-8°C.

Formulation Development for Parenteral Administration

Parenteral formulations must be sterile, pyrogen-free, and isotonic.[14][15][16] The formulation process for injectables requires stringent aseptic techniques.

Vehicle and Excipient Selection for Parenteral Formulations

The primary vehicle for parenteral formulations is typically Water for Injection (WFI). Excipients may be added to adjust tonicity, control pH, and enhance stability.

Caption: Workflow for parenteral formulation development.

Protocol for a Sterile Isotonic Parenteral Solution

This protocol assumes the compound is sufficiently soluble in water and heat-stable for autoclaving.

Materials:

  • (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl

  • Water for Injection (WFI), USP

  • Sodium Chloride, USP (for tonicity adjustment)

  • Calibrated balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Autoclave

  • Sterile vials and stoppers

Procedure:

  • Prepare a clean and aseptic environment in accordance with USP <797> guidelines.[8][14][15][16]

  • Calculate the required amounts of (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl and Sodium Chloride for the desired concentration and tonicity.

  • Weigh the calculated amounts of the compound and Sodium Chloride accurately.

  • Add approximately 80% of the final volume of WFI to a sterile container.

  • Add the weighed compound and Sodium Chloride to the WFI and stir until completely dissolved.

  • Check and adjust the pH of the solution if necessary using sterile, dilute HCl or NaOH.

  • Add WFI to the final volume and mix well.

  • Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Fill the solution into sterile vials and loosely stopper.

  • Sterilize the filled vials by autoclaving at 121°C for 15 minutes.

  • After cooling, securely seal the vials.

  • Visually inspect each vial for particulate matter.

  • Store the sterile formulation at controlled room temperature or as determined by stability studies.

Analytical Characterization of Formulations

Analytical testing is essential to ensure the quality, concentration, and stability of the prepared formulations.

Analytical TestMethodPurpose
Appearance Visual InspectionTo check for clarity, color, and presence of particulate matter.
pH PotentiometryTo ensure the pH is within the desired range for solubility and stability.
Assay and Purity HPLC-UVTo determine the concentration of the active ingredient and detect any impurities or degradation products.
Sterility Testing As per USP <71>For parenteral formulations, to ensure the absence of microbial contamination.
Bacterial Endotoxins As per USP <85>For parenteral formulations, to quantify endotoxin levels.
Osmolality OsmometerFor parenteral formulations, to confirm isotonicity.

Conclusion

The successful formulation of this compound for in vivo studies is a critical step in its preclinical development. This guide provides a comprehensive framework, from initial characterization to the preparation of oral and parenteral dosage forms. By following these protocols and adhering to the principles of scientific integrity, researchers can develop robust and reliable formulations, thereby ensuring the generation of high-quality and reproducible data in their in vivo experiments. It is imperative to perform thorough pre-formulation and stability studies to tailor these general protocols to the specific properties of this promising therapeutic candidate.

References

Application Notes and Protocols for the Quantification of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, is a compound of interest in pharmaceutical and biochemical research.[1] Its structural similarity to endogenous molecules like γ-aminobutyric acid (GABA) and therapeutic agents such as pregabalin suggests its potential role in neurological studies and drug development.[2][3] Accurate quantification of this analyte in complex biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust and reliable quantification of this compound.

The primary challenge in the bioanalysis of this compound lies in its physicochemical properties: it is a small, polar molecule with low volatility and lacks a strong chromophore, making direct detection by conventional methods difficult.[4] Therefore, this guide will focus on three robust analytical platforms:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) , requiring pre-column derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , which necessitates derivatization to enhance volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for sensitivity and specificity, which can often be performed without derivatization.

Each section will provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. All methodologies are designed to be validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[3]

Analyte Overview

  • Compound Name: this compound

  • Synonym: (S)-β2-homovaline HCl salt[5]

  • CAS Number: 925704-47-8[5]

  • Molecular Formula: C₆H₁₄ClNO₂[5]

  • Molecular Weight: 167.63 g/mol [5]

  • Structure:

  • Key Physicochemical Properties: As a GABA analog, it possesses both an amino group and a carboxylic acid group, making it zwitterionic at physiological pH. Its high polarity necessitates specific sample preparation and chromatographic strategies. The pKa values for its close analog, pregabalin, are approximately 4.2 (carboxyl group) and 10.6 (amino group), which are critical for optimizing extraction and separation conditions.[6]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying (S)-2-(Aminomethyl)-3-methylbutanoic acid in biological matrices due to its high sensitivity, specificity, and throughput. The inherent selectivity of tandem mass spectrometry often allows for simpler sample preparation techniques, such as protein precipitation, and direct analysis without the need for derivatization.

Scientific Rationale

The zwitterionic nature of the analyte allows for efficient ionization using electrospray ionization (ESI) in positive mode, where the primary amine is readily protonated to form the [M+H]⁺ ion. A mobile phase with a low pH (e.g., containing formic acid) enhances the ionization of the amine group while suppressing the ionization of the carboxyl group, leading to a stable and robust signal.[2] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific fragmentation pathway (transition) from the precursor ion to a product ion.

For sample preparation, two main approaches are presented: a rapid protein precipitation (PPT) method suitable for high-throughput screening, and a more rigorous Solid-Phase Extraction (SPE) method that yields cleaner extracts and minimizes matrix effects.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (e.g., Analyte-d4) plasma->is ppt Protein Precipitation (e.g., Acetonitrile or Methanol) is->ppt Method A spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) is->spe Method B vortex Vortex & Centrifuge ppt->vortex evap Evaporate & Reconstitute spe->evap vortex->evap lc UHPLC Separation (C18 or PFP Column) evap->lc ms Tandem Mass Spectrometer (ESI+, SRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS workflow for analyte quantification.

Detailed Protocols

Internal Standard Selection: A stable isotope-labeled version of the analyte (e.g., (S)-2-(Aminomethyl)-3-methylbutanoic acid-d4) is the ideal internal standard (IS) as it co-elutes and compensates for matrix effects and ionization variability. If unavailable, a close structural analog like Pregabalin-d4 or Gabapentin can be used.[6][7][8][9][10]

Protocol 1.3.1: Sample Preparation via Protein Precipitation (PPT)

  • Sample Aliquoting: Pipette 100 µL of plasma, serum, or urine into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 1 µg/mL Pregabalin-d4 in methanol).

  • Precipitation: Add 400 µL of ice-cold acetonitrile or methanol. The organic solvent disrupts the protein structure, causing them to precipitate out of the solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 1.3.2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange (CX) cartridge, which is highly effective for retaining the positively charged amine group of the analyte.[7][9][11][12]

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step acidifies the sample to ensure the analyte's amino group is protonated (positively charged).[11]

  • Cartridge Conditioning: Condition a SOLA CX 10 mg/1 mL SPE cartridge with 250 µL of methanol followed by 250 µL of water. Do not allow the sorbent to dry.[11]

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash with 250 µL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash with 250 µL of methanol to remove lipophilic interferences.[11]

  • Elution: Elute the analyte and IS with 250 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent.[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 7-10).

LC-MS/MS Instrumental Parameters
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Thermo Accucore PFP (2.1 x 100 mm, 2.6 µm).[9][12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: ESI Positive.

  • SRM Transitions (Hypothetical - requires optimization):

    • Analyte: Q1: 132.1 m/z -> Q3: 114.1 m/z (Loss of H₂O)

    • IS (Pregabalin-d4): Q1: 164.2 m/z -> Q3: 146.2 m/z

Validation Data Summary (Based on Pregabalin Analog)
ParameterResultSource
Linearity Range0.5 - 20,000 ng/mL[6][10]
LLOQ0.5 - 1 ng/mL[6][9][10]
Intra-day Precision (%CV)< 5%[6][10]
Inter-day Precision (%CV)< 4%[6][10]
Accuracy (%Bias)Within ±15%[2][9]
Recovery (SPE)86 - 91%[6][9][10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small molecules. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert the analyte into a thermally stable and volatile compound suitable for gas chromatography.

Scientific Rationale

The derivatization process targets both the amino and carboxylic acid functional groups. Alkyl chloroformates, such as hexyl chloroformate, are effective derivatizing agents that react rapidly with both groups under mild conditions, yielding a less polar and more volatile derivative.[13][14] This allows the analyte to be vaporized in the GC inlet and separated on a non-polar capillary column before detection by the mass spectrometer. Electron Ionization (EI) is typically used, and quantification is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis serum Serum Sample (100 µL) is_gc Add Internal Standard serum->is_gc ppt_gc Protein Precipitation (Acetonitrile) is_gc->ppt_gc vortex_gc Vortex & Centrifuge ppt_gc->vortex_gc extract Transfer Supernatant vortex_gc->extract derivat Derivatization (Hexyl Chloroformate) extract->derivat lle Liquid-Liquid Extraction (Hexane) derivat->lle gc GC Separation (HP-5MS Column) lle->gc ms_gc Mass Spectrometer (EI, SIM Mode) gc->ms_gc data_gc Data Acquisition & Quantification ms_gc->data_gc

Caption: GC-MS workflow including derivatization.

Detailed Protocol

Protocol 2.3.1: Sample Preparation and Derivatization

  • Sample Aliquoting: Pipette 100 µL of serum into a glass tube.

  • Internal Standard Spiking: Add IS (e.g., 3-(4-chlorophenyl)propionic acid).

  • Precipitation: Add 400 µL of acetonitrile, vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new glass tube.

  • Derivatization:

    • Add 200 µL of pyridine/methanol (1:4 v/v).

    • Add 50 µL of hexyl chloroformate.

    • Vortex for 1 minute. The reaction is rapid and occurs within seconds.[13][14]

  • Extraction:

    • Add 500 µL of hexane and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Injection: Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters
  • GC System: Agilent 7890B or equivalent.

  • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm).[15][16]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MSD Transfer Line Temp: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (Hypothetical - requires optimization):

    • Analyte Derivative: m/z specific to the hexyl chloroformate derivative.

    • IS Derivative: m/z specific to its derivative.

Validation Data Summary (Based on Pregabalin Analog)
ParameterResultSource
Linearity Range0.5 - 50 mg/L (µg/mL)[13][14]
LLOQ0.4 - 0.5 mg/L (µg/mL)[15][16]
Intra-day Precision (%CV)< 12.1%[13][14]
Inter-day Precision (%CV)< 12.1%[13][14]
Accuracy (%Bias)97.9 - 109.3%[13][14]

Method 3: HPLC with Fluorescence Detection (HPLC-FLD)

For laboratories without access to mass spectrometry, HPLC with fluorescence detection offers a sensitive alternative. This approach requires pre-column derivatization with a fluorogenic reagent to make the non-fluorescent amino acid detectable.

Scientific Rationale

o-Phthalaldehyde (OPA), in the presence of a thiol like 3-mercaptopropionic acid (MPA), reacts with the primary amine of the analyte to form a highly fluorescent isoindole derivative.[17][18] This reaction is rapid and occurs at room temperature. The resulting derivative can be separated by reversed-phase HPLC and detected with high sensitivity by a fluorescence detector. Optimizing the reaction pH and the excitation/emission wavelengths is crucial for achieving the best sensitivity.[19]

Experimental Workflow: HPLC-FLD

cluster_prep Sample Preparation cluster_deriv Pre-Column Derivatization cluster_analysis HPLC-FLD Analysis plasma_hplc Plasma Sample is_hplc Add Internal Standard plasma_hplc->is_hplc ppt_hplc Protein Precipitation (Trichloroacetic Acid) is_hplc->ppt_hplc vortex_hplc Vortex & Centrifuge ppt_hplc->vortex_hplc supernatant Take Supernatant vortex_hplc->supernatant buffer Add Borate Buffer (pH 9.9) supernatant->buffer opa Add OPA/MPA Reagent buffer->opa react Incubate (Room Temp) opa->react hplc RP-HPLC Separation (C18 Column) react->hplc fld Fluorescence Detector hplc->fld data_hplc Data Acquisition & Quantification fld->data_hplc

Caption: HPLC-FLD workflow with pre-column derivatization.

Detailed Protocol

Protocol 3.3.1: Sample Preparation and Derivatization

  • Sample Preparation: Perform protein precipitation as described in the LC-MS/MS protocol (1.3.1, steps 1-5), but use trichloroacetic acid for precipitation if preferred.

  • Derivatization Reagent Preparation: Prepare the OPA/MPA reagent by dissolving OPA in methanol and adding MPA and borate buffer (pH 9.9). This reagent should be freshly prepared.[17]

  • Derivatization Reaction:

    • In an autosampler vial, mix 50 µL of the sample supernatant with 375 µL of borate buffer (pH 9.9).

    • Add 100 µL of the OPA/MPA reagent.[17]

    • Vortex briefly. The reaction is typically complete within 2 minutes at room temperature.

  • Injection: Inject the mixture directly into the HPLC system.

HPLC-FLD Instrumental Parameters
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 7.2).

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the analyte derivative from reagent peaks and matrix components.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 340 nm (can be optimized, some methods use ~220 nm).[19]

    • Emission Wavelength (λem): 455 nm (can be optimized, some methods use ~385 nm).[19]

Validation Data Summary (Based on GABA Analog)
ParameterResultSource
Linearity Range0.2 - 0.9 µg/mL[17]
LOD0.004 µg/mL[17]
LOQ0.02 µg/mL[17]
Intra-day Precision (%CV)< 6%
Inter-day Precision (%CV)< 6%
Recovery> 90%

Conclusion

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, throughput, and available instrumentation. LC-MS/MS stands out as the most robust, sensitive, and specific method, often simplifying sample preparation. GC-MS provides a reliable alternative but requires a derivatization step. HPLC-FLD is a cost-effective and sensitive option for laboratories without mass spectrometry capabilities, also contingent on a successful derivatization strategy.

The protocols provided herein are based on well-established methods for structurally analogous compounds and serve as a strong foundation for method development and validation. It is imperative that any method be fully validated in the specific biological matrix of interest according to regulatory guidelines to ensure the integrity and reliability of the resulting data.[3]

References

Application Notes and Protocols for (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, widely known as Pregabalin, in neuropharmacology research. This document offers in-depth scientific background, detailed experimental protocols, and data interpretation insights to facilitate the investigation of its therapeutic potential for various neurological disorders.

Introduction: Understanding this compound (Pregabalin)

This compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] However, its mechanism of action does not involve direct interaction with GABA receptors.[1] Instead, Pregabalin exhibits high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5] This binding is crucial for its anticonvulsant, analgesic, and anxiolytic effects.[1] By modulating the function of these channels, Pregabalin reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[4][5][6] This reduction in neurotransmitter release leads to a decrease in neuronal hyperexcitability, which is a key factor in conditions such as epilepsy, neuropathic pain, and anxiety disorders.[3][4]

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₁₇NO₂·HCl[5]
Molecular Weight 167.63 g/mol [5]
Appearance White to off-white crystalline solid[7]
Solubility Freely soluble in water and in both basic and acidic aqueous solutions.[7][8][7][8]
Storage Store at room temperature.[5]

Core Applications in Neuropharmacology Research

The unique mechanism of action of Pregabalin makes it a valuable tool for investigating the pathophysiology of and developing treatments for a range of neurological conditions. Key research applications include:

  • Neuropathic Pain: As a first-line treatment for neuropathic pain, Pregabalin is extensively studied in various animal models to understand its analgesic mechanisms and to screen for novel analgesics.[9][10]

  • Anxiety Disorders: Pregabalin's anxiolytic properties are investigated using behavioral models to explore its effects on anxiety-like behaviors and to identify new therapeutic targets for anxiety.[7][11][12]

  • Epilepsy: While structurally related to gabapentin, an established antiepileptic drug, Pregabalin's anticonvulsant effects continue to be a subject of research to delineate its precise role in seizure control.[1][13]

  • Neurotransmitter Release: The ability of Pregabalin to modulate neurotransmitter release provides a powerful tool to study the dynamics of synaptic transmission in both physiological and pathological states.[14]

In Vivo Experimental Protocols

Models of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain that mimics chronic nerve compression in humans.[15]

Protocol:

  • Anesthesia: Anesthetize male Sprague-Dawley rats (240-270g) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a blunt incision on the skin overlying the region between the gluteus and biceps femoris muscles to expose the common sciatic nerve at the mid-thigh level.[15]

    • Carefully dissect the connective tissue to free approximately 7 mm of the sciatic nerve proximal to its trifurcation.[15]

    • Place four loose ligatures of 4-0 chromic gut around the sciatic nerve with about 1 mm spacing between each ligature.[1] The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[15]

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover for at least 24 hours before behavioral testing.[15]

  • Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

  • Pregabalin Administration: Pregabalin (e.g., 30 mg/kg) or vehicle is typically administered orally (p.o.) or intraperitoneally (i.p.) at a set time point (e.g., 14 days) post-surgery, 30 minutes before behavioral assessment.[1][16]

Workflow for CCI Model and Behavioral Testing:

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

This model is used to study diabetic peripheral neuropathy, a common complication of diabetes.[6][10]

Protocol:

  • Induction of Diabetes:

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 200 mg/kg to BALB/c mice.[6][10] STZ is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

    • Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before injection.

  • Confirmation of Diabetes:

    • Three days post-STZ injection, measure blood glucose levels from tail vein blood using a glucometer. Mice with blood glucose levels above 250 mg/dL are considered diabetic.[6]

  • Development of Neuropathy: Allow the diabetic mice to develop neuropathic pain over a period of 3 weeks.[6]

  • Pregabalin Administration: Administer Pregabalin (e.g., 50 mg/kg, i.p.) or vehicle (normal saline) to the diabetic mice.[6] The volume of injection should be approximately 0.1 mL/10 g of body weight.[6]

  • Behavioral Assessment: Assess tactile allodynia at various time points after Pregabalin administration.

Behavioral Assays

This test measures the sensitivity to a mechanical stimulus and is a hallmark of neuropathic pain.[17][18]

Protocol:

  • Acclimation: Place the animals in individual transparent test cages with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[17][19]

  • Stimulation:

    • Apply von Frey filaments with calibrated bending forces (e.g., 0.6, 1.0, 1.4, 2.0, 4.0, 6.0, 8.0, 11.0, and 15.0 g) perpendicularly to the plantar surface of the hind paw until the filament bends.[17][19]

    • Begin with a mid-range filament (e.g., 2.0 g).[17]

  • Response Assessment: A positive response is defined as a brisk withdrawal or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • If a positive response occurs, use the next weaker filament. If no response occurs, use the next stronger filament.[17]

    • The 50% withdrawal threshold is calculated using the Dixon up-down method.[17]

  • Data Analysis: Compare the 50% withdrawal thresholds between Pregabalin-treated and vehicle-treated groups. A significant increase in the withdrawal threshold in the Pregabalin group indicates an analgesic effect.[20]

The EPM is a widely used test to assess anxiety-like behavior in rodents.[7][21][22] The test is based on the natural aversion of rodents to open and elevated spaces.[21]

Protocol:

  • Apparatus: The EPM consists of two open arms and two closed arms (enclosed by high walls) extending from a central platform, elevated above the floor.[7]

  • Acclimation: Handle the animals for several days before the test to reduce stress.[21]

  • Procedure:

    • Administer Pregabalin (e.g., 5-100 mg/kg, i.p.) or vehicle and place the animal in the center of the maze, facing an open arm.[7]

    • Allow the animal to explore the maze for a 5-minute session.[21][22]

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.[7][23]

In Vitro Experimental Protocols

Cell Culture Models

The PC12 cell line, derived from a rat pheochromocytoma, is a valuable model for studying neuronal differentiation and neurotoxicity.[5][9] When treated with Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells.[9]

Protocol for PC12 Cell Culture and Differentiation:

  • Culture Medium: Grow PC12 cells in DMEM-Hi supplemented with 15% FBS on collagen-coated plates.[3]

  • Passaging: Split the cells 1:5 when they reach 70-90% confluency. PC12 cells can be dislodged by gentle pipetting, without the need for trypsin.[3]

  • Differentiation:

    • Plate the cells to be 50-70% confluent.[3]

    • Induce differentiation by adding 50 ng/mL NGF to the culture medium.[3]

    • Change the NGF-containing medium every 2-3 days. Differentiation is typically complete after 5-7 days, characterized by the extension of neurites.[3]

Primary cultures of DRG neurons are essential for studying the peripheral mechanisms of pain and the effects of analgesics like Pregabalin.[12][24]

Protocol for DRG Neuron Isolation and Culture:

  • Dissection:

    • Euthanize neonatal rats or mice according to institutional guidelines.

    • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Dissociation:

    • Digest the ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.[24]

    • Mechanically triturate the digested tissue to obtain a single-cell suspension.[12]

  • Plating and Culture:

    • Plate the dissociated neurons on poly-L-lysine and laminin-coated coverslips or culture dishes.[12][24]

    • Culture the neurons in a suitable medium, such as Neurobasal medium supplemented with B-27, NGF, and an antibiotic.[12]

Cellular Assays

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[25][26][27]

Protocol:

  • Cell Seeding: Seed cells (e.g., PC12 or DRG neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[26]

  • Treatment: Treat the cells with various concentrations of Pregabalin for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation:

    • Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[25]

    • Incubate the plate at 37°C for 3-4 hours.[13][25]

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[13][25]

  • Absorbance Measurement: Measure the absorbance at 540-600 nm using a microplate reader.[25][26]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. A decrease in viability indicates a cytotoxic effect.

Calcium imaging is used to measure changes in intracellular calcium concentrations, which are crucial for neurotransmitter release and neuronal signaling.[28][29]

Protocol for Calcium Imaging in DRG Neurons:

  • Dye Loading:

    • Incubate cultured DRG neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Imaging Setup:

    • Place the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Recording: Record baseline fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Stimulation and Treatment:

    • Stimulate the neurons to induce a calcium influx (e.g., with a high potassium solution or capsaicin).[12]

    • Apply Pregabalin to the perfusion solution and record the changes in intracellular calcium levels.

  • Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. A decrease in the stimulus-induced calcium influx in the presence of Pregabalin would be consistent with its mechanism of action.[28]

Signaling Pathway of Pregabalin's Action:

Pregabalin_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin ((S)-2-(Aminomethyl)-3- methylbutanoic acid HCl) a2d1 α2δ-1 subunit of Voltage-Gated Ca²⁺ Channel Pregabalin->a2d1 Binds to VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_Fusion Triggers Neurotransmitter_Release Reduced Release of Excitatory Neurotransmitters (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Leads to Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates Neuronal_Excitability Decreased Neuronal Excitability Postsynaptic_Receptors->Neuronal_Excitability Reduces

Caption: Mechanism of action of Pregabalin at the synapse.

This technique allows for the direct measurement of ion channel currents and synaptic activity in individual neurons.[30][31]

Protocol for Recording from DRG-DH Co-cultures:

  • Preparation: Place a coverslip with a DRG-DH co-culture in a recording chamber and perfuse with an artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Pull glass micropipettes with a resistance of 3-7 MΩ and fill them with an internal solution.[31]

  • Seal Formation and Whole-Cell Configuration:

    • Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[30][31]

  • Recording:

    • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV) and record excitatory postsynaptic currents (EPSCs).[12]

    • In current-clamp mode, record changes in the membrane potential.

  • Pregabalin Application: Apply Pregabalin to the perfusion solution and record its effects on synaptic currents or neuronal firing. A reduction in EPSC frequency or amplitude would indicate a presynaptic or postsynaptic effect, respectively.[12][32]

Concluding Remarks

This compound (Pregabalin) is a cornerstone compound in neuropharmacology research, offering a specific mechanism of action to probe the intricacies of neuronal excitability and synaptic transmission. The protocols outlined in these application notes provide a robust framework for investigating its therapeutic potential in preclinical models of neuropathic pain, anxiety, and epilepsy. Adherence to these detailed methodologies, coupled with a thorough understanding of the underlying scientific principles, will enable researchers to generate reliable and reproducible data, ultimately advancing our knowledge of neurological disorders and facilitating the development of novel therapeutics.

References

Application of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in metabolic disorder studies.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Investigating the Therapeutic Potential of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride for the Treatment of Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel GABAergic Modulator for Metabolic Disease

Metabolic disorders, including Type 2 Diabetes (T2D) and obesity, represent a growing global health crisis. A key feature of these conditions is impaired glucose homeostasis, often stemming from insulin resistance and pancreatic islet dysfunction. Emerging research has identified the neurotransmitter γ-aminobutyric acid (GABA) as a critical regulator of metabolic function, extending far beyond its classical role in the central nervous system.

GABA is produced and secreted by pancreatic β-cells, where it plays a vital role in islet cell communication.[1][2] It acts as a paracrine signal to suppress glucagon release from α-cells and as an autocrine signal that can modulate insulin secretion and promote β-cell survival and regeneration.[1][3][4] Furthermore, studies have shown that modulating GABA signaling, for instance by inhibiting the GABA-degrading enzyme GABA-transaminase in the liver, can improve insulin sensitivity and reduce the hyperphagia associated with obesity.[5][6]

This compound, also known as (S)-β2-homovaline HCl, is a chiral amino acid derivative used in the synthesis of GABA analogs.[7][8] Its structure suggests potential as a novel pro-drug or modulator of the GABAergic system. This guide provides a comprehensive framework and detailed protocols for investigating its therapeutic potential in preclinical models of metabolic disorders. We will explore its effects on pancreatic islet function and whole-body glucose metabolism, providing the scientific rationale behind each experimental step.

Section 1: Hypothesized Mechanism of Action

We hypothesize that this compound enhances GABAergic tone within key metabolic tissues, primarily the pancreatic islets and the liver. This enhancement may occur through several potential mechanisms: serving as a precursor for GABA synthesis, acting as a direct agonist at GABA receptors, or inhibiting GABA transporters to increase local GABA concentrations.

The downstream effects of enhanced GABA signaling in the context of metabolic disease are twofold:

  • In Pancreatic Islets: Increased GABAergic activity is expected to suppress the excessive glucagon secretion characteristic of T2D, thereby lowering hepatic glucose output.[3][4] It may also protect β-cells from metabolic and inflammatory stress, preserving or enhancing their insulin-secreting capacity.[9][10]

  • In the Liver: By modulating hepatic GABA signaling, the compound could help reverse the insulin resistance associated with non-alcoholic fatty liver disease (NAFLD), a common comorbidity of obesity.[11]

The following diagram illustrates the proposed signaling pathway within the pancreatic islet.

GABAPathway cluster_beta Pancreatic β-Cell cluster_alpha Pancreatic α-Cell Compound (S)-2-(Aminomethyl)-3- methylbutanoic acid HCl GABA_inc ↑ Intracellular GABA Compound->GABA_inc Acts as Precursor/Modulator GABA_release GABA Secretion GABA_inc->GABA_release Beta_survival ↑ β-Cell Survival & Proliferation GABA_inc->Beta_survival GABA_R GABA-A Receptor GABA_release->GABA_R Paracrine Signaling Glucagon_dec ↓ Glucagon Secretion GABA_R->Glucagon_dec Blood_Glucose ↓ Blood Glucose Glucagon_dec->Blood_Glucose

Caption: Proposed mechanism in pancreatic islets.

Section 2: In Vitro Evaluation in Pancreatic Islet Models

The initial assessment of the compound's efficacy should be performed using established pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated primary islets. These models allow for controlled investigation of direct effects on cell viability, proliferation, and insulin secretion.

Protocol 2.1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is the gold standard for assessing pancreatic β-cell function. It measures the ability of β-cells to secrete insulin in response to a glucose challenge, mimicking physiological conditions.

Rationale: This protocol determines whether the compound can preserve or enhance the primary function of β-cells. A positive result would be the potentiation of insulin secretion at high glucose concentrations or the restoration of glucose sensitivity in cells compromised by metabolic stressors (e.g., glucotoxicity, lipotoxicity).

Methodology:

  • Cell Seeding: Plate INS-1 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well. Allow cells to adhere and grow for 48 hours in standard culture medium.

  • Pre-incubation (Starvation): Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose. Then, incubate the cells in this same low-glucose buffer for 2 hours at 37°C to establish a basal state.

  • Treatment Incubation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing:

    • Group 1: 2.8 mM glucose (Basal)

    • Group 2: 16.7 mM glucose (Stimulated)

    • Group 3: 16.7 mM glucose + Vehicle control

    • Group 4: 16.7 mM glucose + Test Compound (e.g., 1 µM, 10 µM, 100 µM)

  • Incubation: Incubate plates for 1 hour at 37°C.[12][13]

  • Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge at 1000 x g for 5 minutes to pellet any detached cells and transfer the clarified supernatant to a new tube. Store at -80°C until analysis.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the insulin secretion values to the total protein content to account for any variations in cell number.

Treatment GroupGlucose (mM)Compound Conc.Expected Insulin Secretion (ng/mg protein/hr)
Basal2.801.5 ± 0.3
Stimulated16.7012.0 ± 1.8
Vehicle Control16.7Vehicle11.8 ± 2.1
Test Compound16.710 µM18.5 ± 2.5
Test Compound16.7100 µM24.2 ± 3.1
Caption: Table of hypothetical GSIS dose-response data.

Section 3: In Vivo Efficacy in Preclinical Models of Metabolic Disease

To assess the compound's effect on whole-body metabolism, in vivo studies are essential. Diet-induced obese (DIO) mice or genetic models like the db/db mouse are appropriate choices as they recapitulate key features of human T2D, such as hyperglycemia, hyperinsulinemia, and insulin resistance.

Protocol 3.1: Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental test to evaluate glucose disposal and insulin sensitivity in a living organism.[14][15]

Rationale: This test measures how efficiently the body clears a glucose load. An improvement in glucose tolerance (i.e., a faster return to baseline blood glucose levels) upon treatment with the compound would indicate enhanced insulin secretion, improved insulin sensitivity, or suppressed glucagon release.[16][17]

Methodology:

  • Animal Model: Use 12-week-old male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity and insulin resistance.

  • Acclimation & Dosing: Acclimate animals to handling. Administer the test compound or vehicle via oral gavage daily for 2 weeks prior to the OGTT.

  • Fasting: Fast the mice for 5-6 hours prior to the test, with free access to water.[15][17]

  • Baseline Measurement (t=0): Obtain a baseline blood sample by making a small incision at the tip of the tail. Measure blood glucose using a standard glucometer.

  • Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose solution (typically 20% dextrose) via oral gavage.[17]

  • Time-Course Blood Sampling: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose at each time point.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

The following diagram illustrates a typical workflow for an in vivo efficacy study.

InVivoWorkflow Start Start: Diet-Induced Obese Mice Dosing Daily Dosing (Compound vs. Vehicle) for 2-4 Weeks Start->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT (1 week recovery) Harvest Tissue Harvest (Pancreas, Liver) ITT->Harvest Analysis Biochemical & Histological Analysis Harvest->Analysis

Caption: Experimental workflow for in vivo studies.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound as a potential therapeutic for metabolic disorders. Positive outcomes from these studies—specifically, enhanced glucose-stimulated insulin secretion in vitro and improved glucose tolerance in vivo—would provide strong validation for this compound's mechanism of action.

Future work should focus on elucidating the precise molecular targets, conducting detailed pharmacokinetic and toxicology studies, and exploring its efficacy in combination with existing anti-diabetic agents.[10][18] The modulation of GABAergic signaling represents a promising and relatively untapped therapeutic avenue, and this compound offers a novel tool to explore its full potential in combating metabolic disease.

References

Derivatization of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

A Detailed Guide to Derivatization Strategies for Achiral and Chiral Analysis

Abstract and Principles

(S)-2-(Aminomethyl)-3-methylbutanoic acid, widely known as the pharmaceutical agent Pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1] It is prescribed for the treatment of epilepsy, neuropathic pain, and generalized anxiety disorder.[2] Accurate and robust analytical methods are essential for quality control, pharmacokinetic studies, and forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for analysis. However, direct analysis of Pregabalin is unfeasible due to its chemical nature. As an amino acid, it exists as a zwitterion, rendering it non-volatile and thermally labile.[1][3] During analysis, high temperatures in the GC injection port can cause an intramolecular cyclization, forming the corresponding lactam, which leads to inaccurate quantification and analytical challenges.[1][3]

To overcome these limitations, chemical derivatization is a mandatory prerequisite. This process involves converting the polar, non-volatile analyte into a thermally stable and volatile derivative suitable for GC separation and subsequent MS detection. The primary goal is to mask the active hydrogens on the carboxylic acid (-COOH) and primary amine (-NH2) functional groups.[4]

This application note provides a comprehensive guide with two distinct, field-proven protocols for the derivatization of this compound:

  • Protocol A: A two-step derivatization strategy for chiral analysis , enabling the separation and quantification of the (S) and (R) enantiomers.

  • Protocol B: A rapid, single-step derivatization for routine achiral analysis .

The Challenge: Why Derivatization is Essential

The core analytical difficulty with Pregabalin lies in its amphoteric, zwitterionic structure. At the high temperatures required for gas chromatography, the molecule is prone to thermal degradation, primarily through the formation of 4-isobutyl-pyrrolidin-2-one. This process invalidates quantitative analysis and complicates identification.

References

Troubleshooting & Optimization

Improving the solubility of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-AMBA-HC-001

Last Updated: January 5, 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This compound, an amino acid derivative, possesses both a primary amine and a carboxylic acid group, making its aqueous solubility highly dependent on solution pH. As a hydrochloride salt, it is supplied in a form where the aminomethyl group is protonated. Difficulties in achieving desired concentrations in aqueous media are common. This document provides a structured, in-depth approach to systematically troubleshoot and enhance the solubility of this compound for your experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries. For more detailed protocols, please proceed to Part 2: In-Depth Troubleshooting Guide.

Q1: I've added the powdered compound to water, but it's not dissolving well. Why is this happening?

A: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. When dissolved in neutral water, it can form a zwitterion, a molecule with both a positive and a negative charge. Molecules are often least soluble at or near their isoelectric point (pI), the pH at which their net charge is zero.[1][2][3] This reduced solubility is due to strong intermolecular electrostatic interactions, which can lead to precipitation.[3][4][5] Your "neutral" water is likely close to the pI of the compound.

Q2: What is the single most important factor controlling the solubility of this compound?

A: pH is the critical factor. The solubility of this compound is dictated by the charge state of its functional groups, which is controlled by the solution's pH.[6][7][8] Moving the pH away from the isoelectric point (pI) will increase the net charge on the molecule, enhancing its interaction with polar water molecules and dramatically increasing solubility.[3][9]

Q3: Can I just heat the solution to get it to dissolve?

A: While gentle heating can increase the rate of dissolution and may increase solubility, it should be done with caution. For many γ-amino acid structures, prolonged heating, especially under neutral or aqueous conditions, can promote intramolecular cyclization to form an undesired lactam impurity.[10] It is crucial to first assess the thermal stability of your compound before using heat as a primary solubilization method. A pH-adjustment strategy is a much safer and more effective first approach.

Q4: What is a good starting point to improve solubility without complex buffers?

A: A simple and effective first step is to adjust the pH. Add a few drops of dilute acid (e.g., 0.1 M HCl) to lower the pH to ~2-3, or a few drops of dilute base (e.g., 0.1 M NaOH) to raise the pH to ~9-10. At low pH, the carboxylic acid will be neutral and the amine will be protonated (positive charge). At high pH, the carboxylic acid will be deprotonated (negative charge) and the amine will be neutral. In both cases, the molecule carries a net charge, which significantly improves aqueous solubility compared to the zwitterionic state.[9]

Q5: The compound is a hydrochloride salt. Isn't it already acidic?

A: Yes, dissolving the hydrochloride salt will create a mildly acidic solution. However, this initial pH may not be far enough from the isoelectric point (pI) to achieve maximum solubility. The pI of an amino acid is the average of the two pKa values that bracket the zwitterionic form.[2] For a compound like this, with estimated pKa values of ~4 for the carboxyl group and ~10 for the amino group (similar to pregabalin[11] and GABA[12]), the pI would be around pH 7. The initial pH of the dissolved salt might be in the 4-6 range, which could still be close enough to the pI to limit solubility.

Part 2: In-Depth Troubleshooting Guide

This section provides systematic, step-by-step protocols to scientifically approach and solve solubility challenges.

The Foundational Role of pH: Characterizing the pH-Solubility Profile

Understanding how solubility changes with pH is the most critical step. This profile will reveal the pH of minimum solubility (the isoelectric point, pI) and the pH ranges that provide maximum solubility. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[13][14][15][16][17]

Protocol 2.1.1: Determining the pH-Solubility Profile

Objective: To determine the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • Calibrated pH meter

  • Stir plate and stir bars

  • 0.1 M HCl and 0.1 M NaOH solutions

  • A series of small vials or test tubes

  • Deionized water

  • Micro-centrifuge and analytical balance

Procedure:

  • Prepare Solutions: Create a series of aqueous solutions in separate vials (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10) by adding small, precise amounts of 0.1 M HCl or 0.1 M NaOH to deionized water.

  • Saturation: To each vial, add an excess amount of the powdered compound (enough so that some solid remains undissolved).

  • Equilibration: Cap the vials and stir them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the clear supernatant from each vial. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS, or by evaporating the solvent and weighing the residue).

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the final measured pH of each solution on the x-axis.

Expected Outcome & Interpretation

The resulting plot should be a "U-shaped" or "V-shaped" curve. The bottom of the curve indicates the isoelectric point (pI), where the compound exhibits its lowest solubility.[1][2][4] As the pH moves away from the pI in either the acidic or basic direction, the solubility should increase significantly.

Table 1: Example pH-Solubility Profile Data

Final Measured pHSolubility (mg/mL)Predominant Species
2.0>100Cationic
4.045Cationic / Zwitterionic
5.512Zwitterionic
7.015Zwitterionic
8.555Zwitterionic / Anionic
10.0>120Anionic

Note: Data is illustrative and should be determined experimentally.

Visualization of pH-Dependent Species

The change in solubility is directly related to the charge of the molecule at a given pH.

G cluster_low_ph Low pH (< pKa1) cluster_mid_ph pKa1 < pH < pKa2 (near pI) cluster_high_ph High pH (> pKa2) cation H₃N⁺-CH₂-CH(R)-COOH (Cationic, High Solubility) zwitterion H₃N⁺-CH₂-CH(R)-COO⁻ (Zwitterionic, Low Solubility) cation->zwitterion +OH⁻ -H₂O anion H₂N-CH₂-CH(R)-COO⁻ (Anionic, High Solubility) zwitterion->anion +OH⁻ -H₂O

Caption: Chemical equilibria of the compound at different pH ranges.

Advanced Strategies: Co-solvents and Excipients

If pH adjustment alone is insufficient or not viable for your experimental design (e.g., due to pH constraints of a biological assay), other formulation strategies can be employed.

2.2.1 Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[18][19][20] This technique is particularly effective for compounds with lipophilic character.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

Protocol 2.2.1: Screening Co-solvents

  • Prepare stock solutions of your compound at a high concentration in several different neat co-solvents (e.g., 100 mg/mL in 100% PEG 400).

  • Create a series of aqueous solutions containing increasing percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PEG 400 in water).

  • Determine the saturation solubility in each co-solvent blend using the method described in Protocol 2.1.1.

  • Plot solubility vs. co-solvent percentage to find the optimal concentration.

Key Consideration: While effective, co-solvents can have their own biological or chemical effects and may precipitate upon dilution into a fully aqueous medium.[19][] Always run appropriate vehicle controls in your experiments.

2.2.2 Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble molecules, or parts of molecules, forming an "inclusion complex" that is highly water-soluble.[22][24][25] This is particularly useful for increasing the solubility of molecules with non-polar regions, such as the isobutyl group in your compound.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

G cluster_process Cyclodextrin Solubilization Mechanism Drug Poorly Soluble Drug (Hydrophobic Part) Complex Water-Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Water Aqueous Solution Complex->Water Dissolves

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol 2.2.2: Phase-Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v HP-β-CD).

  • Add an excess amount of your compound to each solution.

  • Equilibrate the samples as described in Protocol 2.1.1 (e.g., 24-48 hours with stirring).

  • Separate the solid and liquid phases by centrifugation.

  • Measure the concentration of the dissolved compound in the supernatant.

  • Plot the drug concentration against the cyclodextrin concentration. A linear increase in solubility typically indicates the formation of a 1:1 soluble complex.

Systematic Troubleshooting Workflow

When faced with a solubility challenge, a logical, stepwise approach yields the best results.

References

Stability testing of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound, a compound structurally related to pregabalin. The content is structured to address common challenges and provide scientifically grounded solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound, and how is it influenced by pH?

A1: The principal degradation pathway for this compound is lactamization, an intramolecular cyclization that forms a lactam impurity.[1][2] This process is significantly dependent on pH. The transformation to the unstable isomeric form, which precedes lactamization, is a key initial step.[1] Studies on the closely related compound, pregabalin, have shown that this degradation is more pronounced under both acidic and basic conditions. Specifically, degradation to the lactam has been observed at approximately pH 4 and pH 10.[2] Therefore, careful control and monitoring of pH are critical during stability studies.

Q2: What are the recommended starting points for pH in a stability study of this compound?

A2: Based on the known degradation pathways, it is advisable to investigate a range of pH values that encompass acidic, neutral, and basic conditions. A typical study, in line with ICH guidelines, would involve hydrolytic studies at various pH levels.[3][4] For this compound, starting with buffers at pH 2 (acidic), pH 7 (neutral), and pH 9 (basic) is a robust approach. Given that the pKa values for the carboxyl and amine groups of the related compound pregabalin are approximately 4.2 and 10.6, respectively, the chosen pH values will ensure the compound exists in its cationic, zwitterionic, and anionic forms, providing a comprehensive stability profile.[2]

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and its degradants?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for this purpose. Due to the lack of a significant chromophore in the molecule, direct UV detection can be challenging.[5] Therefore, methods often employ pre-column or post-column derivatization to introduce a UV-active or fluorescent tag.[5][6] Alternatively, detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be used. A well-developed stability-indicating method should be capable of separating the parent compound from all potential degradation products.[7]

Troubleshooting Guides

Issue 1: High variability in degradation rates at a specific pH.

Possible Cause & Solution:

  • Inadequate Buffer Capacity: The buffer used may not have sufficient capacity to maintain a constant pH throughout the experiment, especially if the degradation process generates acidic or basic byproducts.

    • Troubleshooting Step: Verify the buffer capacity and consider using a buffer with a higher concentration or a different buffer system with a pKa closer to the target pH. Regularly measure the pH of the stability samples to ensure it remains within the desired range.

  • Inconsistent Temperature Control: Fluctuations in temperature can significantly impact the rate of degradation.

    • Troubleshooting Step: Ensure that the stability chambers or water baths provide uniform and stable temperature control. Use calibrated temperature monitoring devices to track and record the temperature throughout the study.

Issue 2: Poor resolution between the parent peak and a degradation product in the chromatogram.

Possible Cause & Solution:

  • Suboptimal Chromatographic Conditions: The mobile phase composition, pH, column type, or gradient profile may not be suitable for separating closely eluting compounds.

    • Troubleshooting Step: Method development and optimization are crucial. Experiment with different mobile phase compositions (e.g., varying the organic modifier and buffer concentration), adjusting the pH of the mobile phase, and trying different stationary phases (e.g., C18, phenyl-hexyl).[8] A gradient elution program can often improve the resolution of complex mixtures.[7]

  • Co-elution of Impurities: An unknown impurity may be co-eluting with either the parent compound or a known degradant.

    • Troubleshooting Step: Utilize a peak purity analysis tool, such as a photodiode array (PDA) detector, to assess the homogeneity of the chromatographic peaks. If co-elution is suspected, further method development is necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Different pH Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method, in accordance with ICH guidelines.[4][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.[4]

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

4. Neutral Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of purified water.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points, withdraw an aliquot and dilute for analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method.
  • Monitor the formation of degradation products and the decrease in the parent compound concentration.

Data Presentation:

Condition Time (hours) This compound (%) Degradation Product 1 (%) Total Degradants (%)
0.1 M HCl, 60°C0100.00.00.0
298.51.21.5
496.82.53.2
893.25.16.8
2485.611.314.4
0.1 M NaOH, 60°C0100.00.00.0
295.34.14.7
490.18.29.9
882.414.517.6
2470.225.129.8
Water, 60°C0100.00.00.0
2499.8<0.10.2

Note: The data in this table is illustrative and will vary based on experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid 0.1 M HCl 60°C stock->acid base 0.1 M NaOH 60°C stock->base neutral Water 60°C stock->neutral sampling Time-point Sampling & Neutralization acid->sampling base->sampling neutral->sampling hplc Stability-Indicating HPLC/UPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

References

Optimization of reaction conditions for the synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a key pharmaceutical intermediate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Overview of the Synthetic Pathway

(S)-2-(Aminomethyl)-3-methylbutanoic acid, commonly known as Pregabalin, is a gamma-aminobutyric acid (GABA) analogue.[1][2] Its synthesis is a multi-step process that often involves the generation of a racemic mixture followed by chiral resolution. A prevalent and industrially relevant method involves the Hofmann rearrangement of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[3][4]

The core challenge in this synthesis lies in achieving high enantiomeric purity of the desired (S)-enantiomer, as the pharmacological activity is stereospecific.[5] This guide will focus on troubleshooting and optimizing this widely used synthetic route.

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic pathway to this compound.

Synthesis_Workflow cluster_0 Racemic Synthesis cluster_1 Hofmann Rearrangement cluster_2 Chiral Resolution & Salt Formation A Isovaleraldehyde + Diethyl Malonate B (±)-3-Isobutylglutaric Acid A->B Michael Addition C (±)-3-Isobutylglutaric Anhydride B->C Anhydride Formation D (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid C->D Ammonolysis E (±)-2-(Aminomethyl)-3-methylbutanoic acid (Racemic Pregabalin) D->E NaOBr or NaOCl F Diastereomeric Salt Formation (e.g., with (S)-(+)-Mandelic Acid) E->F Resolving Agent G (S)-2-(Aminomethyl)-3-methylbutanoic acid F->G Separation & Liberation H This compound G->H HCl

Caption: Generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Low Yield in the Hofmann Rearrangement Step

Question: We are experiencing a significantly lower than expected yield during the Hofmann rearrangement of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. What are the potential causes and how can we optimize this step?

Answer: The Hofmann rearrangement is a critical step that can be influenced by several factors. Here's a breakdown of potential issues and optimization strategies:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed for a sufficient duration. In some protocols, a reaction time of 1.5 hours at elevated temperatures (e.g., 45°C) has been found to be optimal.[6]

  • Suboptimal Temperature Control: The temperature of the reaction is crucial.

    • Troubleshooting: The Hofmann rearrangement is typically conducted at low temperatures initially (0-5°C) during the addition of the Hofmann reagent (e.g., sodium hypobromite or sodium hypochlorite), followed by a gradual increase in temperature.[6] Maintaining precise temperature control is essential to prevent side reactions.

  • Incorrect Stoichiometry of Reagents: The molar ratio of the amide to the Hofmann reagent is critical.

    • Troubleshooting: Ensure accurate measurement of all reagents. A slight excess of the Hofmann reagent is often used, but a large excess can lead to side product formation. Some procedures specify using less than 1.3 molar equivalents of sodium hypochlorite.[3]

  • Degradation of the Hofmann Reagent: The Hofmann reagent, particularly sodium hypobromite, can be unstable.

    • Troubleshooting: Prepare the Hofmann reagent in situ by adding bromine to a cold solution of sodium hydroxide.[7] Use the reagent immediately after preparation to ensure its potency.

Optimized Protocol for Hofmann Rearrangement:

ParameterRecommended ConditionRationale
Hofmann Reagent Sodium hypobromite (prepared in situ) or Sodium hypochloriteSodium hypobromite is a classic reagent for this transformation. Sodium hypochlorite is a less hazardous alternative.[3]
Temperature Initial addition at 0-5°C, then warm to 30-45°CLow initial temperature controls the exothermic reaction, while subsequent warming drives the reaction to completion.[6]
Reaction Time 1-2 hours (monitor by TLC/HPLC)Ensures complete conversion of the starting material.
pH Alkaline (maintained by NaOH)The reaction requires basic conditions to proceed.
Difficulty in Chiral Resolution

Question: We are struggling to achieve a high diastereomeric excess during the chiral resolution of racemic 2-(Aminomethyl)-3-methylbutanoic acid. What factors influence the efficiency of the resolution?

Answer: Chiral resolution is a pivotal step that relies on the differential solubility of the diastereomeric salts formed.[8] Several factors can impact the success of this separation:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is paramount.

    • Troubleshooting: (S)-(+)-Mandelic acid is a commonly used and effective resolving agent for racemic pregabalin.[4][7] (R)-(+)-1-phenylethylamine has also been reported.[9] It is crucial to use a resolving agent of high enantiomeric purity.

  • Solvent System: The solvent used for crystallization plays a critical role in the separation of diastereomers.

    • Troubleshooting: A mixture of an alcohol (e.g., isopropanol or ethanol) and water is often employed.[3][6] The ratio of the solvents should be optimized to maximize the precipitation of the desired diastereomeric salt while keeping the other in solution.

  • Crystallization Temperature and Time: The cooling rate and crystallization time affect the purity and yield of the isolated salt.

    • Troubleshooting: A slow, controlled cooling profile is generally preferred to allow for the formation of well-defined crystals. Holding the mixture at a low temperature (e.g., 0-10°C) for several hours can improve the yield of the precipitated salt.[3]

  • Purity of the Racemic Mixture: Impurities in the racemic starting material can interfere with the crystallization process.

    • Troubleshooting: Ensure the racemic 2-(Aminomethyl)-3-methylbutanoic acid is of high purity before attempting the resolution. Recrystallization of the racemic mixture may be necessary.

Troubleshooting Workflow for Chiral Resolution:

Chiral_Resolution_Troubleshooting Start Low Diastereomeric Excess CheckPurity Verify Purity of Racemic Amine and Resolving Agent Start->CheckPurity OptimizeSolvent Optimize Solvent Ratio (Alcohol/Water) CheckPurity->OptimizeSolvent If pure ControlCooling Implement Slow, Controlled Cooling Profile OptimizeSolvent->ControlCooling IncreaseTime Increase Crystallization Time at Low Temperature ControlCooling->IncreaseTime End Achieve High Diastereomeric Excess IncreaseTime->End

Caption: A workflow for troubleshooting issues in chiral resolution.

Formation of Impurities

Question: We are observing significant impurity peaks in our final product by HPLC. What are the likely impurities and how can we minimize their formation?

Answer: Impurity formation can occur at various stages of the synthesis. Understanding the potential side reactions is key to mitigating them.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.

    • Mitigation: As discussed earlier, ensure reactions go to completion by monitoring their progress and optimizing reaction times and temperatures.

  • Side Products from Hofmann Rearrangement: Over-oxidation or other side reactions can occur during the Hofmann rearrangement.

    • Mitigation: Maintain strict control over the stoichiometry of the Hofmann reagent and the reaction temperature.

  • Racemic Contamination: Inefficient chiral resolution will result in the presence of the unwanted (R)-enantiomer in the final product.

    • Mitigation: Optimize the chiral resolution process as detailed in the previous section. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiomeric purity.

  • By-products from the Michael Addition: The initial Michael addition can sometimes lead to the formation of by-products.

    • Mitigation: Careful control of reaction conditions, such as temperature and catalyst loading, is important. Purification of the intermediate, (±)-3-isobutylglutaric acid, can prevent carrying impurities forward.

General Strategies for Minimizing Impurities:

  • Purification of Intermediates: Purify key intermediates at each step of the synthesis to avoid the accumulation of impurities.

  • Use of High-Purity Reagents and Solvents: The quality of the starting materials and solvents can significantly impact the purity of the final product.

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Final Product Isolation and Purification

Question: What is the recommended procedure for isolating and purifying the final this compound?

Answer: The final isolation and purification steps are crucial for obtaining a high-purity product.

  • Liberation of the Free Amino Acid: After separating the desired diastereomeric salt, the free (S)-2-(Aminomethyl)-3-methylbutanoic acid needs to be liberated. This is typically achieved by treating the salt with a base to neutralize the resolving agent.[3]

  • Extraction: The free amino acid can then be extracted into an aqueous phase.

  • Acidification and Salt Formation: The aqueous solution containing the free amino acid is then acidified with hydrochloric acid. The pH is a critical parameter in this step, with a pH of around 5.5 being reported as optimal in some procedures.[3]

  • Crystallization: The this compound will precipitate from the solution upon cooling.

  • Recrystallization: To achieve high purity, the crude hydrochloride salt should be recrystallized from a suitable solvent system, such as an isopropanol/water mixture.[6]

Step-by-Step Protocol for Final Isolation and Purification:

  • Dissolve the purified diastereomeric salt in water.

  • Add a suitable base (e.g., NaOH) to adjust the pH to alkaline, liberating the free amino acid and neutralizing the resolving agent.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the resolving agent.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 5.5.

  • Cool the solution to 0-10°C to induce crystallization of the hydrochloride salt.

  • Collect the crystals by filtration and wash with a cold solvent.

  • Recrystallize the product from an optimized isopropanol/water mixture to achieve the desired purity.

III. References

  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • A Process For Synthesis Of S (+) Pregabalin. Quick Company. Retrieved from --INVALID-LINK--

  • Recent Development in the Synthesis of Pregabalin. (2011). ResearchGate. Retrieved from --INVALID-LINK--

  • A new synthetic route for the preparation of pregabalin. (2021). R Discovery. Retrieved from --INVALID-LINK--

  • An efficient total synthesis of (±)-pregabalin. (2012). Indian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Novel method for the preparation of (s)-pregabalin field of the invention. (2011). Google Patents. Retrieved from --INVALID-LINK--

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (2018). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Study On Synthesis Of Pregabalin. (2020). Globe Thesis. Retrieved from --INVALID-LINK--

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. (2020). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Process for the preparation of pregabalin. (2012). Google Patents. Retrieved from --INVALID-LINK--

  • Process for preparing pregabalin via hofmann reaction and crystalline form thereof. (2008). Google Patents. Retrieved from --INVALID-LINK--

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Anaesthesia & Intensive Care Medicine. Retrieved from --INVALID-LINK--

  • This compound. Chem-Impex. Retrieved from --INVALID-LINK--

  • This compound. ChemScene. Retrieved from --INVALID-LINK--

  • Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. (2015). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Process for the preparation of gabapentin. (2020). Google Patents. Retrieved from --INVALID-LINK--

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024). MDPI. Retrieved from --INVALID-LINK--

  • Chiral resolution. Wikipedia. Retrieved from --INVALID-LINK--

  • (OTC) Has anyone here attempted chiral synthesis of pregabalin from GABA? (Bonus synthesis of racemic- 4-methyl-pregabalin). (2022). Reddit. Retrieved from --INVALID-LINK--

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Preparation of (s)-2-aminobutyric acid. (2010). Google Patents. Retrieved from --INVALID-LINK--

  • (S)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride, min 97% (TLC), 100 mg. Fisher Scientific. Retrieved from --INVALID-LINK--

  • This compound. MySkinRecipes. Retrieved from --INVALID-LINK--

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (2020). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Process for the preparation of pregabalin. (2015). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. (2007). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Process for the preparation of pregabalin. (2012). Google Patents. Retrieved from --INVALID-LINK--

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health. Retrieved from --INVALID-LINK--

  • This compound. Crysdot. Retrieved from --INVALID-LINK--

  • 6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

References

Troubleshooting peak tailing of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Solutions

Overview

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common issue encountered by researchers analyzing polar basic compounds: chromatographic peak tailing. We will focus on (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride , a polar amino acid derivative, whose analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) is frequently compromised by asymmetrical peaks.

Peak tailing not only affects the aesthetic quality of a chromatogram but also directly impacts the accuracy and precision of quantification by making peak integration difficult and unreliable. [1][2]This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve this issue systematically. We will explore the underlying chemical interactions and provide a logical, step-by-step framework for method optimization.

Understanding the Analyte and the Problem

(S)-2-(Aminomethyl)-3-methylbutanoic acid is a small, polar molecule containing both a primary amine and a carboxylic acid functional group. As a hydrochloride salt, the primary amine is protonated (R-CH₂NH₃⁺), making it a cationic species, especially at low to neutral pH.

The primary cause of peak tailing for basic compounds like this in RP-HPLC is unwanted secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases. [3][4][5]While the primary retention mechanism in reverse-phase is hydrophobic interaction with the bonded phase (e.g., C18), these secondary ionic interactions create multiple retention sites, delaying a fraction of the analyte molecules and causing a "tail" on the peak. [4][6]

G cluster_column Silica Stationary Phase cluster_analyte Analyte Silica [Silica Matrix] Silanol Si-O⁻ H⁺ C18 Si-(CH₂)₁₇CH₃ Analyte (S)-2-(Aminomethyl)-3-methylbutanoic acid (R-CH₂NH₃⁺) Analyte->Silanol Secondary Interaction (Ionic) -> PEAK TAILING Analyte->C18 Primary Retention (Hydrophobic)

Caption: Primary vs. Secondary Retention Mechanisms causing peak tailing.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common questions and provides validated solutions to restore peak symmetry.

Q1: My peak is tailing significantly. Where should I start?

Answer: Start with the mobile phase, as it's the most flexible and impactful parameter to adjust. The goal is to minimize the ionic interaction between your analyte and the column's stationary phase. The most powerful tool for this is pH control.

Your analyte has a primary amine (pKa ~9-10.5) and a carboxylic acid (pKa ~2-4). Operating at a pH far from the analyte's pKa is crucial to ensure it exists in a single ionic state and to control the ionization of column silanols. [7][8] Recommended Action: Mobile Phase pH Adjustment

Operate at a low pH, typically between 2.5 and 3.5 .

  • Mechanism: At a low pH, the high concentration of protons (H⁺) in the mobile phase protonates the residual silanol groups on the silica surface, neutralizing them to Si-OH. [4][9]This eliminates the negative charge that attracts your cationic analyte, thus mitigating the primary cause of peak tailing. Your analyte remains consistently protonated (R-CH₂NH₃⁺), leading to sharp, symmetrical peaks.

  • Caution: Most traditional silica-based columns are not stable below pH 2.5. Always check your column's specifications to prevent degradation of the stationary phase. [4][8] Experimental Protocol: Low pH Mobile Phase Preparation

  • Aqueous Component (Buffer): Prepare a 20-50 mM buffer solution. A phosphate or formate buffer is common.

    • Example: To prepare 1L of 25 mM potassium phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the aqueous buffer to 2.8 using a high-purity acid like phosphoric acid or formic acid.

  • Filtration: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Organic Modifier: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • Degas: Thoroughly degas the final mobile phase mixture before use.

Q2: I've lowered the pH, and the peak shape has improved, but it's still not perfect. What's my next step?

Answer: If low pH alone is insufficient, you can further enhance peak shape by modifying the mobile phase with additives or adjusting the buffer strength.

Option 1: Increase Buffer Concentration

A higher buffer concentration can help mask the residual silanol sites. [6][9]If you are using a 10 mM buffer, try increasing it to 25 mM or even 50 mM. The buffer ions can compete with the analyte for interaction with active sites, improving symmetry.

Option 2: Use a Sacrificial Base (Competitive Additive)

Adding a small concentration of another basic compound, often called a "sacrificial base," can be highly effective. This compound will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

  • Recommended Additive: Triethylamine (TEA).

  • Mechanism: TEA is a small amine that, at low pH, is also protonated. It competes with your analyte for the active silanol sites. Because it is present in a much higher concentration, it effectively "saturates" these secondary interaction sites. [9][10]* Typical Concentration: Add 0.05% to 0.1% (v/v) TEA to your mobile phase and re-adjust the pH.

Q3: Can my choice of HPLC column be the problem?

Answer: Yes, absolutely. Not all C18 columns are created equal. If mobile phase optimization doesn't fully resolve the issue, your column chemistry is the next critical factor to evaluate.

Column Selection Guide for Polar Basic Compounds

Column TypeDescriptionSuitability for (S)-2-(Aminomethyl)-3-methylbutanoic acid
Traditional C18 (Type A Silica) Older technology, often has a high concentration of accessible, acidic silanol groups.Poor. Highly likely to cause severe peak tailing.
High-Purity, End-capped C18 (Type B Silica) Modern standard. Made with high-purity silica and most silanols are chemically deactivated ("end-capped").Good. This is the minimum standard. Tailing may still occur due to remaining un-capped silanols. [3][4]
Polar-Embedded Phase C18 chains with a polar group (e.g., amide, carbamate) embedded within them.Excellent. The polar group helps shield residual silanols and can improve retention of polar analytes in highly aqueous mobile phases. [3][11]
Hybrid Silica (e.g., BEH, CSH) Columns made from a hybrid of silica and organic polymer.Excellent. These columns often exhibit very low silanol activity and are stable across a much wider pH range (e.g., 1-12), allowing for high-pH chromatography where the analyte's amine group is neutralized. [11][12]
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., bare silica, diol) with a high organic mobile phase.Alternative. If your compound has very poor retention in reverse-phase, HILIC is a powerful alternative. It operates on a different retention mechanism (partitioning into a water-enriched layer on the stationary phase). [12][13]

Recommendation: If you are using an older or generic C18 column, switching to a modern, high-purity end-capped column or, ideally, a polar-embedded or hybrid-silica column will provide a significant improvement in peak shape.

Q4: I have a good column and mobile phase, but tailing has recently appeared or worsened. What should I check?

Answer: If a previously good method starts to fail, the issue is likely related to system hygiene, column health, or sample preparation.

G Start Peak Tailing Observed Check_MP Is Mobile Phase pH correct and buffered? Start->Check_MP Check_Column Is column suitable for polar bases (e.g., end-capped)? Check_MP->Check_Column Yes Solution Symmetrical Peak Check_MP->Solution No -> Adjust pH to 2.5-3.5 Check_System Check for System Issues Check_Column->Check_System Yes Check_Column->Solution No -> Select appropriate column Check_System->Solution Fix connections, flush column, dilute sample

Caption: A logical troubleshooting workflow for peak tailing.

Troubleshooting Checklist:

  • Column Contamination: Strongly retained impurities from previous samples can accumulate at the head of the column, creating active sites.

    • Solution: Flush the column with a strong solvent. Disconnect the column from the detector, reverse the flow direction, and flush with 100% Acetonitrile or Methanol for at least 20 column volumes. [4][12]Always check the manufacturer's instructions before reversing column flow.

  • Column Void: A void or channel at the column inlet can cause peak distortion. This can result from pressure shocks or bed collapse. [2][12] * Solution: This is often irreversible. Replacing the column is the best solution. Using a guard column can protect the analytical column and is a cost-effective measure. [12][14]3. Extra-Column Volume (Dead Volume): Poorly made connections, especially between the injector, column, and detector, can introduce dead volume where the sample can diffuse, causing tailing. [3][6] * Solution: Ensure all fittings (e.g., PEEK ferrules) are properly seated and that tubing is cut clean and square. Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep lengths to a minimum. [3][6]4. Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. [1][2] * Solution: Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves dramatically, you are likely overloading the column.

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile), it can cause peak distortion. [1][15] * Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Frequently Asked Questions (FAQs)

  • Q: What is considered an acceptable USP Tailing Factor (Tf)?

    • A: Ideally, a perfectly symmetrical (Gaussian) peak has a Tf of 1.0. For most quantitative methods, a tailing factor of ≤ 1.5 is acceptable, although ≤ 1.2 is a more desirable target. [4]A value greater than 2.0 indicates a significant problem that needs to be addressed.

  • Q: Could I use an ion-pairing agent instead?

    • A: Yes, ion-pair chromatography is a valid but more complex strategy. You would add an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase. This forms a neutral, hydrophobic ion pair with your cationic analyte, increasing its retention and masking it from silanol interactions. [16][17][18]However, ion-pairing agents require long column equilibration times and can be difficult to remove from the column, making it a dedicated method.

  • Q: What about running at high pH to neutralize the amine?

    • A: This is an excellent strategy but requires a pH-stable column (e.g., a hybrid-silica column). By raising the mobile phase pH to >10.5, the analyte's amine group becomes neutral (R-CH₂NH₂), eliminating the ionic interaction with silanols. [19][20]This can provide excellent peak shape but is not compatible with standard silica columns, which will dissolve at high pH.

References

Common impurities in (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Synthesis

Welcome to the technical support center for the synthesis of this compound, the active pharmaceutical ingredient also known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in its synthesis. We will delve into the identification, root causes, and effective removal of these unwanted byproducts, ensuring the final compound meets the highest standards of purity and safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered by scientists during the synthesis and purification of this compound.

Q1: What are the most common impurities I should be aware of during the synthesis of this compound?

A1: Impurities in the synthesis are broadly categorized into three groups: optical isomers, process-related impurities, and degradation products. The most critical impurities include:

  • (R)-enantiomer ((R)-3-(Aminomethyl)-5-methylhexanoic acid): As the undesired optical isomer, its presence can impact the therapeutic efficacy and safety profile of the drug.

  • Process-Related Impurities: These are byproducts formed during the chemical reactions. Common examples include the 4-ene impurity (3-(Aminomethyl)-5-methyl-4-hexenoic acid), dimer impurities , and unreacted starting materials or intermediates from various synthetic routes[1][2]. For instance, syntheses starting from the condensation of isovaleraldehyde and diethyl malonate may have impurities like 2-carbethoxy-5-methylhex-3-enoic acid ethyl ester if reaction conditions are not optimized[3].

  • Degradation Impurities: The most notable is the intramolecular cyclization product, 4-isobutyl-pyrrolidin-2-one (lactam impurity) . This can form under specific storage conditions or during certain reaction steps, particularly in the presence of water[3].

Q2: Why is controlling these impurities so critical for my research and development?

A2: The stringent control of impurities is a fundamental aspect of pharmaceutical development, mandated by global regulatory bodies like the FDA and guided by the International Council for Harmonisation (ICH) guidelines[2]. Even trace amounts of certain impurities can have significant consequences:

  • Safety: Impurities can have their own pharmacological or toxicological effects, potentially leading to adverse patient reactions[1].

  • Efficacy: The presence of impurities, especially the inactive (R)-enantiomer, effectively lowers the concentration of the active (S)-enantiomer, which can reduce the drug's therapeutic effect.

  • Regulatory Compliance: Meeting the strict limits for known and unknown impurities as defined by pharmacopoeias (e.g., USP, BP) and ICH guidelines is essential for regulatory submission and approval[2]. For a final drug substance, any specified, unidentified impurity is typically limited to not more than 0.10%, and any specified, identified impurity to not more than 0.15%[2].

Q3: What are the primary analytical methods for detecting and quantifying these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling of this compound.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common method for quantifying process-related and degradation impurities. A C8 or C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol[2][4]. Detection is usually performed at a low UV wavelength, such as 210 nm or 215 nm, as the molecule lacks a strong chromophore[2][4].

  • Chiral HPLC: To determine the optical purity and quantify the (R)-enantiomer, a specialized chiral method is required. This often involves pre-column derivatization with a chiral reagent (like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide) followed by separation on a standard achiral column, or direct separation on a chiral stationary phase (CSP) column[5][6].

Q4: Can you explain the origin of the (R)-enantiomer impurity?

A4: The (R)-enantiomer is introduced primarily in synthetic routes that involve the resolution of a racemic mixture of (±)-3-(aminomethyl)-5-methylhexanoic acid[7][8]. Chiral resolution is the process of separating a racemate into its individual enantiomers[8]. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid[7]. Although effective, this process is rarely perfect, and small, residual amounts of the (R)-enantiomer can be carried through into the final product. Asymmetric synthesis routes are designed to avoid this issue but may introduce different types of impurities[9].

Part 2: Troubleshooting Guide for Specific Impurities

This section provides a detailed breakdown of common impurity issues, their root causes, and validated protocols for their removal.

Issue 1: High Levels of the (R)-enantiomer Detected
  • Impurity Profile: (R)-3-(Aminomethyl)-5-methylhexanoic acid hydrochloride.

  • Root Cause Analysis: This impurity is almost always a result of incomplete separation during the chiral resolution of a racemic precursor. The efficiency of diastereomeric salt crystallization is highly dependent on factors like solvent choice, temperature, and cooling rate. Inefficient resolution leads to a higher-than-acceptable carryover of the undesired (R)-enantiomer.

  • Workflow for Chiral Resolution and Impurity Control

    Caption: Workflow for chiral resolution highlighting the source of (R)-enantiomer impurity.

  • Removal Strategy: Recrystallization

    Recrystallization is the most effective and industrially scalable method for removing residual (R)-enantiomer. The principle relies on the slight differences in solubility between the racemic compound and the pure enantiomer, or more effectively, between the two diastereomeric salts. Optimizing the recrystallization of the diastereomeric salt before liberating the free base is often the most efficient approach.

    Protocol: Optimized Recrystallization of (S)-Pregabalin Mandellate Salt

    • Solvent Selection: Dissolve the crude (S)-Pregabalin Mandellate salt (containing the (R)-isomer as an impurity) in a minimal amount of a hot solvent system. A mixture of a C1-C4 alcohol and water (e.g., isopropanol/water or ethanol/water) is commonly effective[7].

    • Heating: Heat the mixture to a temperature of about 75-80°C with stirring until all solids are dissolved[7].

    • Controlled Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble, desired (S,S)-diastereomeric salt. A slow cooling rate is crucial to ensure high chiral purity. Rapid cooling can trap impurities within the crystal lattice.

    • Holding: Hold the mixture at a lower temperature (e.g., 0-5°C) for a sufficient time (e.g., 2-4 hours) to maximize the yield of the purified salt.

    • Filtration and Washing: Filter the crystals and wash with a small amount of the cold solvent mixture to remove the mother liquor, which is now enriched with the (R)-enantiomer.

    • Purity Check: Analyze the purified salt using a validated chiral HPLC method to confirm the (R)-enantiomer is below the required limit (typically <0.15%).

    • Liberation: Proceed with the liberation of the pure (S)-enantiomer from the mandelate salt, typically by adjusting the pH[7].

Issue 2: Presence of the 4-ene Process-Related Impurity
  • Impurity Profile: 3-(Aminomethyl)-5-methyl-4-hexenoic acid hydrochloride.

  • Root Cause Analysis: This impurity can arise during specific synthetic routes, particularly those involving elimination reactions or the use of certain starting materials that can isomerize under the reaction conditions. It has been observed in different batches at levels ranging from 0.1% to 2.0%[2].

  • Identification & Quantification: RP-HPLC Method

    The following table outlines a typical gradient HPLC method suitable for separating the 4-ene impurity from the main compound.

ParameterSpecification
Column XBridge C8 (150 x 4.6 mm, 3.5 µm) or equivalent[2]
Mobile Phase A 0.01 M Sodium Dihydrogen Phosphate Monohydrate, pH adjusted to 6.3[2]
Mobile Phase B Acetonitrile:Water (75:25 v/v)[2]
Gradient Isocratic: 97% A, 3% B[2]
Flow Rate 0.8 mL/min[2]
Column Temperature 25°C[2]
Detection Wavelength 210 nm[2]
Injection Volume 20 µL[2]
  • Removal Strategy: Preparative HPLC or Flash Chromatography

    For high levels of this impurity, standard crystallization may not be sufficient. In such cases, chromatographic methods are employed.

    Protocol: Purification via Flash Chromatography[2]

    • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., Milli-Q water).

    • Column and Stationary Phase: Select a suitable reversed-phase flash column (e.g., C18-functionalized silica).

    • Elution: Equilibrate the column with the initial mobile phase. Load the sample and begin elution with a shallow gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer.

    • Fraction Collection: Collect fractions and monitor them by analytical HPLC to identify those containing the pure product.

    • Pooling and Isolation: Pool the pure fractions and remove the solvent under reduced pressure to isolate the purified product. While effective, this method is more suitable for laboratory scale. For industrial scale, optimizing the reaction conditions to prevent impurity formation and using highly optimized crystallization are the preferred methods[2].

Issue 3: Detection of Lactam Impurity
  • Impurity Profile: 4-isobutyl-pyrrolidin-2-one.

  • Root Cause Analysis: This is a degradation product formed via intramolecular cyclization of the gamma-amino acid. The reaction is favored by the presence of water and heat. It can form during workup, purification, or even during prolonged storage of the final product if not kept under appropriate conditions[3].

  • Diagram of Lactam Formation

    Lactam_Formation Pregabalin Pregabalin (S)-3-(Aminomethyl)-5-methylhexanoic acid Lactam Lactam Impurity 4-isobutyl-pyrrolidin-2-one Pregabalin->Lactam Intramolecular Cyclization (+ Heat, H2O)

    Caption: Formation of the lactam impurity from the parent molecule.

  • Prevention and Removal Strategy

    • Prevention during Synthesis: During aqueous workup steps, it is crucial to avoid prolonged heating. After the final isolation, the product should be dried thoroughly under vacuum to remove residual water and solvents.

    • Storage: Store the final this compound in a cool, dry place in well-sealed containers to protect it from moisture.

    • Removal by Recrystallization: If the lactam impurity forms, it can often be removed by recrystallization. Since the lactam is a neutral, non-polar molecule compared to the zwitterionic amino acid hydrochloride, it will have significantly different solubility properties. Recrystallization from a polar solvent system, such as an alcohol/water mixture, will typically leave the less polar lactam impurity in the mother liquor.

    Protocol: Recrystallization from Isopropanol/Water

    • Dissolve the crude product containing the lactam impurity in a 9:1 mixture of isopropanol and water at reflux.

    • Slowly cool the solution to room temperature, then further cool to 0-5°C.

    • The purified this compound will crystallize out.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum at a temperature not exceeding 50°C.

References

Technical Support Center: Scaling Up the Synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable chiral building block. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its specific stereochemistry is crucial for its biological activity, making enantiomerically pure synthesis a critical goal.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of stereochemistry, organic synthesis, and process chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when scaling up the process.

Issue 1: Low Yield of the Desired (S)-enantiomer after Chiral Resolution

Question: We are performing a classical resolution of racemic 2-(aminomethyl)-3-methylbutanoic acid using a chiral resolving agent, but the yield of the desired (S)-enantiomer is consistently below 40%. What are the potential causes and how can we improve it?

Answer: A yield significantly below the theoretical maximum of 50% in a classical resolution points towards several potential issues in the diastereomeric salt crystallization and separation process.[4] Here’s a systematic approach to troubleshoot this problem:

1. Choice of Resolving Agent and Solvent System:

  • Rationale: The efficiency of a chiral resolution heavily depends on the difference in solubility between the two diastereomeric salts formed.[3][4] This is influenced by the choice of the resolving agent and the crystallization solvent.

  • Troubleshooting Steps:

    • Screening Resolving Agents: If you are using a common resolving agent like L-tartaric acid or a chiral amine, consider screening other commercially available resolving agents.[4][]

    • Solvent Optimization: The solubility of the diastereomeric salts is highly dependent on the solvent system. Experiment with different solvents or solvent mixtures (e.g., methanol/water, ethanol/isopropanol) to maximize the solubility difference.

2. Crystallization Conditions:

  • Rationale: The rate of cooling, agitation, and seeding can significantly impact the purity and yield of the crystallized diastereomer.

  • Troubleshooting Steps:

    • Controlled Cooling: Avoid rapid cooling, which can lead to co-precipitation of both diastereomers. A slower, controlled cooling profile is generally preferred.

    • Seeding: Introducing seed crystals of the desired diastereomeric salt at the supersaturation point can promote selective crystallization.[]

    • Agitation: The stirring rate should be optimized to ensure homogeneity without causing excessive secondary nucleation.

3. Inefficient Separation and Recovery:

  • Rationale: Mechanical losses during filtration and washing can contribute to lower yields.

  • Troubleshooting Steps:

    • Filtration: Ensure your filtration setup is efficient and that you are collecting all of the crystalline material.

    • Washing: Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the desired salt.

Workflow for Optimizing Chiral Resolution

start Low Yield in Chiral Resolution sub_problem1 Sub-optimal Resolving Agent/Solvent start->sub_problem1 sub_problem2 Inefficient Crystallization start->sub_problem2 sub_problem3 Mechanical Losses start->sub_problem3 solution1a Screen Resolving Agents sub_problem1->solution1a solution1b Optimize Solvent System sub_problem1->solution1b solution2a Control Cooling Rate sub_problem2->solution2a solution2b Implement Seeding sub_problem2->solution2b solution2c Optimize Agitation sub_problem2->solution2c solution3a Improve Filtration Technique sub_problem3->solution3a solution3b Optimize Washing Step sub_problem3->solution3b end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for low yield in chiral resolution.

Issue 2: Poor Enantiomeric Excess (e.e.) of the Final Product

Question: After liberating the free amino acid from the diastereomeric salt and converting it to the hydrochloride salt, the enantiomeric excess (e.e.) is below the required 99%. What could be the cause?

Answer: Achieving high enantiomeric excess is critical for pharmaceutical applications.[3] A lower than expected e.e. can stem from several factors, from the resolution step to the final work-up.

1. Incomplete Resolution:

  • Rationale: The most common reason for low e.e. is that the crystallization of the diastereomeric salt was not selective enough, leading to contamination with the undesired diastereomer.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt before proceeding to the liberation of the free amino acid. This is a common method to enhance diastereomeric purity.

    • Analytical Monitoring: Use techniques like HPLC or NMR with a chiral shift reagent to determine the diastereomeric purity of the salt at each stage.

2. Racemization During Work-up:

  • Rationale: Although less common for this specific molecule under standard conditions, some amino acids can be susceptible to racemization, especially at elevated temperatures or extreme pH.

  • Troubleshooting Steps:

    • Mild Conditions: Ensure that the liberation of the free amino acid (typically by acidification) and the subsequent formation of the hydrochloride salt are performed under mild conditions (e.g., avoiding excessive heat).

    • pH Control: Carefully control the pH during the liberation step to avoid harsh basic or acidic conditions that could potentially lead to racemization.

3. Analytical Method Validation:

  • Rationale: It is crucial to ensure that the analytical method used to determine the e.e. is accurate and validated.

  • Troubleshooting Steps:

    • Method Validation: Validate your chiral HPLC or GC method for accuracy, precision, and linearity.

    • Reference Standards: Use a racemic standard to confirm that the method can baseline-separate the two enantiomers and an enantiomerically pure standard to confirm the identity of the desired peak.

ParameterPotential CauseRecommended Action
Low Enantiomeric Excess Incomplete separation of diastereomeric salts.Recrystallize the diastereomeric salt.
Racemization during work-up.Use mild temperature and pH conditions.
Inaccurate analytical method.Validate the chiral analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining enantiomerically pure this compound on a large scale?

A1: There are three primary strategies for the large-scale synthesis of chiral compounds like this compound:

  • Chiral Resolution: This is a classical and widely used method that involves the separation of a racemic mixture.[4] The racemic amino acid is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.[3][] While robust and scalable, the theoretical maximum yield for the desired enantiomer is 50%.[4]

  • Asymmetric Synthesis: This approach involves building the molecule from a chiral starting material or using a chiral catalyst or auxiliary to introduce the desired stereochemistry.[6][7] Asymmetric hydrogenation of a suitable precursor is a common and efficient method.[6] This strategy can theoretically provide a 100% yield of the desired enantiomer.

  • Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[8][9] Enzymatic methods are known for their high selectivity and mild reaction conditions.

Logical Flow of Synthesis Strategies

start Synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl strategy1 Chiral Resolution start->strategy1 strategy2 Asymmetric Synthesis start->strategy2 strategy3 Enzymatic Resolution start->strategy3 detail1 Separation of Racemic Mixture Max Yield: 50% strategy1->detail1 detail2 Direct Formation of (S)-enantiomer Theoretical Yield: 100% strategy2->detail2 detail3 Enzyme-catalyzed Selective Reaction High Specificity strategy3->detail3

References

Optimizing crystallization of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride for high purity

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical synthesis, (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, demands high purity for the efficacy and safety of the final active pharmaceutical ingredient (API). Crystallization is a critical unit operation for achieving the desired chemical and chiral purity. This technical support center provides in-depth troubleshooting guidance and answers to frequently asked questions to empower researchers in optimizing their crystallization processes.

As Senior Application Scientists, we combine fundamental crystallization principles with practical, field-tested knowledge to address the nuanced challenges you may encounter.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of this compound.

Q1: My compound is "oiling out" or failing to crystallize upon cooling. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is typically because the solution is too concentrated, or the cooling rate is too rapid, causing the solute to come out of solution at a temperature above its melting point in that solvent system. Persistent supersaturation, where no crystals form, is also a common issue.

Causality and Remediation Strategy:

  • Induce Nucleation: Crystal formation requires nucleation, the initial step where molecules arrange into a stable cluster. This can be challenging.

    • Mechanical Agitation: First, try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a high-energy surface that can initiate nucleation.[1]

    • Seeding: If scratching fails, introduce a "seed crystal" – a tiny amount of the pure solid product. This bypasses the primary nucleation step, providing a template for crystal growth.[1][2] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, then reintroducing the rod into the solution.[1]

  • Adjust Saturation Level: The solution may be undersaturated or insufficiently supersaturated.

    • Solvent Evaporation: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]

  • Modify the Cooling Profile: Rapid cooling often leads to a viscous, supersaturated state where molecular mobility is too low for molecules to orient themselves into a crystal lattice.

    • Slow Cooling: Allow the solution to cool slowly to room temperature first, and then transfer it to a cooling bath (e.g., an ice bath). A slower cooling rate provides a longer time for nucleation and ordered crystal growth.

Q2: Crystallization occurred too quickly, resulting in a fine powder with low purity. How can I improve this?

Answer:

Rapid crystallization, often termed "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of purification.[1] The goal is slow, controlled crystal growth, which allows impurities to remain in the mother liquor.

Causality and Remediation Strategy:

  • Reduce Supersaturation: The driving force for crystallization is too high.

    • Increase Solvent Volume: The most effective method is to gently reheat the mixture to redissolve the solid and add more of the primary "good" solvent (e.g., isopropanol, methanol).[1] This ensures the solution becomes saturated at a lower temperature during cooling, slowing down the process. An ideal crystallization should show initial crystal formation over 5-15 minutes and continue for over 20 minutes.[1]

  • Control Anti-Solvent Addition: If using an anti-solvent (e.g., water), its addition rate is critical.

    • Slow, Localized Addition: Add the anti-solvent dropwise to the warm, stirred solution. Adding it too quickly can cause localized, rapid precipitation.

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization outcomes.

G start Begin Crystallization Protocol outcome Observe Outcome After Cooling start->outcome no_xtal No Crystals Formed (Oiling Out / Supersaturated) outcome->no_xtal No Solid fast_xtal Rapid Crystallization (Low Purity Powder) outcome->fast_xtal Immediate Crash-Out good_xtal Successful Crystallization (High Purity Crystals) outcome->good_xtal Slow Crystal Growth action_scratch 1. Scratch Flask 2. Add Seed Crystal no_xtal->action_scratch Try Induction action_concentrate Boil Off Some Solvent no_xtal->action_concentrate Increase Concentration action_cool_slower Use Slower Cooling Rate no_xtal->action_cool_slower Modify Profile action_add_solvent Re-heat and Add More 'Good' Solvent fast_xtal->action_add_solvent Reduce Supersaturation action_slow_antisolvent Slow Anti-Solvent Addition fast_xtal->action_slow_antisolvent If Applicable end_process Filter, Wash, and Dry Crystals good_xtal->end_process action_scratch->outcome Re-cool action_concentrate->outcome Re-cool action_cool_slower->outcome Re-cool action_add_solvent->outcome Re-cool action_slow_antisolvent->outcome Re-cool

Caption: Troubleshooting Decision Tree for Crystallization.

Frequently Asked Questions (FAQs)

Q1: What is an effective solvent system for crystallizing this compound for high purity?

Answer:

The choice of solvent is paramount. An ideal solvent system will dissolve the compound completely at an elevated temperature but have very low solubility at reduced temperatures. For amino acid hydrochlorides, which are polar salts, mixed solvent systems are highly effective.

  • Recommended System: A common and effective choice is a mixture of an alcohol and water, such as Isopropanol/Water or Methanol/Water .[3][4]

  • Mechanism: The compound is typically soluble in the alcohol ("solvent") and insoluble in water ("anti-solvent"). The procedure involves dissolving the crude material in a minimal amount of hot alcohol. Water is then added dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. A small amount of alcohol is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. This anti-solvent method is highly effective for purifying related compounds like pregabalin.[3][5]

Solvent SystemTypical Ratio (v/v)Key Advantage
Isopropanol/Water1:1 to 3:1Good balance of solubility and anti-solvency; less volatile than methanol.
Methanol/Water1:1 to 2:1High dissolving power of methanol can be useful for very impure samples.[3]
Ethanol/WaterVariesAnother effective option, often used in industrial processes.[5]
Q2: How does pH influence the crystallization of this amino acid hydrochloride?

Answer:

As an amino acid derivative, the solubility of (S)-2-(Aminomethyl)-3-methylbutanoic acid is highly dependent on pH.[6][7]

  • At Low pH: The molecule exists predominantly as the cation (protonated amine and carboxylic acid), which is the hydrochloride salt form. This form is generally soluble in polar solvents.

  • At Isoelectric Point (pI): The molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). Solubility is at its minimum at or near the pI.[7]

  • At High pH: The molecule exists as the anion (neutral amine, deprotonated carboxylate).

For crystallizing the hydrochloride salt , you must maintain an acidic pH to ensure the molecule remains in its salt form. Adjusting the pH upwards could cause the free amino acid (zwitterion) to precipitate, which has different solubility and crystal properties. Therefore, precise pH control is crucial for consistency and for targeting the desired salt form.

Q3: What is the importance of seeding for process control and purity?

Answer:

Seeding is a critical control parameter in crystallization, especially for industrial applications. It involves adding a small quantity of pure crystals to a supersaturated solution to initiate crystallization.

  • Controls Nucleation: Seeding bypasses the stochastic (random) nature of primary nucleation, ensuring that crystallization begins at a consistent temperature and level of supersaturation. This leads to better batch-to-batch reproducibility.[2]

  • Improves Crystal Size and Purity: By preventing the solution from becoming excessively supersaturated, seeding promotes slower crystal growth. This results in larger, more uniform crystals, which are easier to filter and wash, and typically have lower levels of included impurities.

  • Polymorph Control: this compound may exhibit polymorphism (the ability to exist in multiple crystal forms).[8] Seeding with the desired polymorph can direct the crystallization to produce that specific form, which is critical as different polymorphs have distinct physical properties like solubility and stability.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow for lab-scale purification.

G cluster_0 Dissolution cluster_1 Precipitation cluster_2 Crystallization cluster_3 Isolation a 1. Add crude solid to flask b 2. Add minimal hot Isopropanol to dissolve a->b c 3. Add water dropwise until slight turbidity b->c d 4. Add minimal hot Isopropanol to re-clarify c->d e 5. Cool slowly to RT d->e f 6. Cool in ice bath (0-5°C) e->f g (Optional) Add seed crystal at onset of cloudiness e->g h 7. Filter crystals via vacuum f->h i 8. Wash with cold solvent mixture h->i j 9. Dry under vacuum i->j

References

Technical Support Center: Overcoming Poor Cell Permeability of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Delivery Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you diagnose permeability issues and implement effective enhancement strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, showing poor cell permeability?

A: The poor cell permeability of this compound is primarily due to its physicochemical properties. As a hydrochloride salt of an amino acid analog, the molecule is highly polar and hydrophilic. At physiological pH (~7.4), the primary amine group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-), creating a zwitterionic state. This high polarity, indicated by a low LogP value of 0.7237 and a Topological Polar Surface Area (TPSA) of 63.32 Ų, prevents the molecule from efficiently partitioning into and diffusing across the lipophilic lipid bilayer of the cell membrane.[1] Hydrophilic small molecule drugs are generally known to have poor membrane permeability, which can limit their bioavailability and clinical application.[2]

Q2: What are the primary strategies to improve its cellular uptake?

A: There are three principal strategies to overcome the poor permeability of hydrophilic compounds like this one:

  • Prodrug Modification: This involves chemically masking the polar functional groups (the amine and/or carboxylic acid) to create a more lipophilic derivative.[2] This "prodrug" can cross the cell membrane and is then cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound inside the cell.[3][4]

  • Nanoformulation: The compound can be encapsulated within a nanocarrier, such as a liposome or a polymeric nanoparticle.[5] These carriers interact with the cell membrane to facilitate entry via mechanisms like endocytosis, effectively shuttling the hydrophilic cargo into the cell.[6]

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides (typically 5-30 amino acids) that can translocate across the cell membrane.[7][8] By covalently linking your compound to a CPP, the peptide can act as a delivery vector to transport it into the cytoplasm.[9][10]

Q3: How can I measure if my chosen strategy has improved permeability?

A: You can quantify permeability using a tiered approach of established in vitro assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's an excellent initial screen to see if a modification (like a prodrug) has increased lipophilicity and passive transport.[11][12]

  • Caco-2 Permeability Assay: This is the industry gold standard for predicting oral drug absorption.[13] It uses a monolayer of differentiated Caco-2 cells that mimic the intestinal epithelium, complete with tight junctions and active transporters.[14][15] This assay can distinguish between passive diffusion, active transport, and active efflux.[13]

  • Direct Cellular Uptake Assays: These assays directly measure the concentration of the compound inside the cells. This typically involves using a fluorescently labeled version of your compound and quantifying uptake via confocal microscopy, flow cytometry, or by lysing the cells and measuring the signal in the lysate.[16][17][18]

Q4: Should I start with a simple or complex permeability assay?

A: It is most efficient to start with the simplest model that addresses your primary question. We recommend beginning with the PAMPA assay to establish a baseline for passive permeability and to quickly screen different prodrugs or formulations.[11] If a compound shows promise in PAMPA, you should then advance to the more biologically complex Caco-2 assay to understand its interaction with a cellular monolayer, including potential efflux.[13] Direct cellular uptake assays are most useful for confirming intracellular delivery, especially for nanoparticle and CPP-based strategies.[16]

Section 2: Troubleshooting & Strategy Implementation Guides

This section provides logical frameworks and workflows for implementing and validating permeability enhancement strategies.

Guide 1: Initial Permeability Assessment

Problem: I have synthesized this compound, but I have no quantitative data on its permeability. I need a reliable baseline before attempting any modifications.

Solution: Establish a baseline apparent permeability coefficient (Papp) using both PAMPA and Caco-2 assays. This dual approach provides a comprehensive picture, separating passive diffusion from cell-mediated transport.

Workflow:

  • PAMPA Assay: Run a PAMPA-GIT (Gastrointestinal Tract) assay to determine the passive diffusion rate. Low permeability in this assay confirms that the molecule's intrinsic properties prevent it from crossing a lipid barrier.[11][12]

  • Caco-2 Bidirectional Assay: Perform a Caco-2 assay, measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[13]

    • A low Papp (A-B) value will confirm poor overall permeability.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 would suggest the compound is also a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell, further compounding the permeability issue.[13]

cluster_0 Caco-2 Transwell Assay Setup apical Apical Chamber (Upper) - Add Compound monolayer Polarized Caco-2 Cell Monolayer apical->monolayer Compound Transport (A -> B) basolateral Basolateral Chamber (Lower) - Sample for Analysis membrane Semi-permeable Membrane membrane->basolateral monolayer->membrane

Caption: Caco-2 assay workflow for measuring A-B permeability.

Guide 2: Prodrug Synthesis and Evaluation

Problem: My baseline data confirms very low passive diffusion. I want to increase the compound's lipophilicity to improve membrane crossing.

Solution: Implement a prodrug strategy by masking the carboxylic acid group with an ester linkage. This neutralizes the negative charge, increases lipophilicity, and allows the prodrug to diffuse across the membrane. Intracellular esterases will then hydrolyze the ester, releasing the active parent drug.[3][4]

Workflow:

  • Synthesis: Synthesize an ester prodrug, for example, an ethyl or benzyl ester of (S)-2-(Aminomethyl)-3-methylbutanoic acid.

  • Validation: Confirm the stability of the prodrug in assay buffer and its hydrolysis in the presence of cell lysates or esterase enzymes.

  • Re-evaluation: Re-run the PAMPA and Caco-2 assays with the prodrug.

    • Expected PAMPA Result: A significant increase in the Papp value, indicating enhanced passive diffusion.

    • Expected Caco-2 Result: An increased Papp (A-B) value. Analyze the receiver compartment sample by LC-MS to confirm that the parent drug is being released after transport.

cluster_0 Prodrug Mechanism start Extracellular Space prodrug Prodrug (Lipophilic) Parent-Ester membrane Cell Membrane (Lipophilic Barrier) enzyme Esterases membrane->enzyme Hydrolysis end Intracellular Space (Cytosol) prodrug->membrane Passive Diffusion drug Parent Drug (Hydrophilic) Parent-COOH enzyme->drug

Caption: Prodrug strategy for enhanced cell permeability.

Guide 3: Nanoformulation for Enhanced Delivery

Problem: A prodrug approach is chemically challenging, or the resulting prodrug is unstable. I need an alternative method to shuttle the hydrophilic compound into cells.

Solution: Encapsulate the compound in a lipid-based nanocarrier, such as a liposome. Liposomes are vesicles composed of phospholipid bilayers that can entrap hydrophilic drugs in their aqueous core.[5][6] They can fuse with the cell membrane or be taken up by endocytosis to release their payload inside the cell.[6]

Workflow:

  • Formulation: Prepare liposomes encapsulating your compound using a standard method like thin-film hydration followed by extrusion.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

  • Uptake Assay: Perform a cellular uptake study. Since Caco-2 and PAMPA are not suitable for nanoparticles, use a direct method.

    • Incubate cells (e.g., HeLa, HEK293) with the liposomal formulation.

    • To visualize uptake, you can co-encapsulate a fluorescent dye or use a fluorescently labeled lipid in the formulation.

    • Use confocal microscopy or flow cytometry to confirm internalization.[19]

cluster_1 Nanoparticle Delivery Mechanism drug Hydrophilic Drug liposome Liposome Carrier drug->liposome Encapsulation cell Target Cell liposome->cell Endocytosis endosome Endosome cell->endosome Internalization release Drug Release endosome->release Endosomal Escape

Caption: Liposomal delivery of a hydrophilic compound into a cell.

Guide 4: Conjugation with Cell-Penetrating Peptides (CPPs)

Problem: I require very efficient intracellular delivery, and my target cells are known to be difficult to transfect or show low endocytic activity.

Solution: Covalently conjugate your compound to a well-characterized CPP, such as TAT or Penetratin. CPPs can transport a wide variety of molecular cargo across the plasma membrane, often in a non-endocytic manner, leading to rapid and efficient intracellular delivery.[7][10][20]

Workflow:

  • Synthesis: Synthesize a CPP-compound conjugate. This typically involves modifying your compound with a reactive handle (e.g., a maleimide or NHS-ester) that can be covalently linked to a corresponding group on the CPP.

  • Purification & Characterization: Purify the conjugate using HPLC and confirm its identity via mass spectrometry.

  • Uptake Assay: Measure cellular uptake using a fluorescently-labeled version of the conjugate.

    • Add the CPP-conjugate to the cell culture medium.

    • After a short incubation period (e.g., 1-2 hours), wash the cells thoroughly to remove non-internalized conjugate.

    • Visualize and quantify uptake using confocal microscopy or flow cytometry. Compare the results to a control of the unconjugated (but labeled) compound.[16]

Section 3: Data Interpretation & Summaries

Table 1: Physicochemical Properties of this compound
PropertyValueImplication for PermeabilitySource
Molecular Formula C₆H₁₄ClNO₂Small molecule size is generally favorable.[1][21]
Molecular Weight 167.63 g/mol Well within the range for oral absorption.[1][21]
Topological Polar Surface Area (TPSA) 63.32 ŲIndicates significant polarity, which hinders passive diffusion across lipid membranes.[1]
LogP (octanol-water partition coeff.) 0.7237Low value signifies high hydrophilicity and poor partitioning into lipid environments.[1]
Form Hydrochloride SaltEnhances aqueous solubility but further decreases lipophilicity.[22]
Table 2: Comparison of Permeability Assessment Assays
AssayPrincipleThroughputMeasuresBest For
PAMPA Passive diffusion across an artificial lipid membrane.[11]HighPassive Permeability (Papp)Initial screening of passive diffusion; evaluating prodrugs.
Caco-2 Assay Transport across a polarized cell monolayer mimicking the gut wall.[13]MediumPapp (A-B, B-A), Efflux RatioGold standard for predicting human oral absorption; assessing active transport and efflux.
Cellular Uptake Assay Direct measurement of compound inside cells via fluorescence or LC-MS.[16]Low-MediumIntracellular ConcentrationConfirming delivery of nanoparticles and CPP conjugates.
Table 3: Overview of Permeability Enhancement Strategies
StrategyMechanismKey AdvantagePrimary Challenge
Prodrugs Increase lipophilicity by masking polar groups.[2]Leverages passive diffusion; can be administered as a small molecule.Requires specific intracellular enzymes for activation; synthesis can be complex.[4]
Nanoformulation Encapsulate drug in a carrier that facilitates cell entry.[5]Protects drug from degradation; can carry high payloads.Potential for immunogenicity; complex manufacturing and characterization.
CPPs Covalently link drug to a peptide that actively crosses the membrane.[7]Highly efficient for a broad range of cargo; can overcome low endocytic activity.Non-specific cellular uptake can be a concern; synthesis and purification of conjugates.[10]

Section 4: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies and provides a framework for assessing passive permeability.[23][24]

  • Prepare Lipid Membrane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[23]

  • Coat Donor Plate: Gently dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well in a 96-well PVDF filter donor plate. Be careful not to puncture the membrane.[24]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Prepare Donor Solutions: Dissolve the test compound in PBS (with a maximum of 5% DMSO if needed for solubility) to a final concentration of 500 µM.[24] Also prepare high and low permeability control compounds (e.g., testosterone and atenolol).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[24]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours in a sealed, humidified chamber to prevent evaporation.[24]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for volumes, surface area, and incubation time.[24]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is a standard procedure for assessing drug transport across a Caco-2 monolayer.[13][14]

  • Cell Seeding: Seed Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell™) in a 24-well plate at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a polarized monolayer.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm². Additionally, you can measure the flux of a paracellular marker like Lucifer yellow to confirm tight junction integrity.[25]

  • Prepare Dosing Solution: Dissolve the test compound in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) at a concentration of 10-100 µM.[26]

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers on both sides with transport buffer.

    • Add 0.3 mL of the dosing solution to the apical (upper) chamber.[26]

    • Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.[26]

  • Basolateral to Apical (B-A) Transport (for efflux):

    • Add 1.22 mL of the dosing solution to the basolateral chamber.[26]

    • Add 0.3 mL of fresh transport buffer to the apical chamber.[26]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[26]

  • Sampling: At the end of the incubation, take an aliquot from the receiver chamber for analysis. Also, take a sample from the donor chamber to confirm the initial concentration.

  • Quantification and Calculation: Analyze the concentration in the samples by LC-MS/MS. Calculate Papp (A-B) and Papp (B-A) and determine the efflux ratio.

Protocol 3: Cellular Uptake Assay using Fluorescence Microscopy

This protocol outlines a general method for visualizing the uptake of a fluorescently labeled compound.[16][18]

  • Labeling: Covalently label your compound, prodrug, or conjugate with a bright, stable fluorophore (e.g., FITC, TAMRA, or an Alexa Fluor dye). Purify the labeled product thoroughly to remove any free dye.

  • Cell Culture: Plate your cells of interest (e.g., HeLa) onto glass-bottom confocal dishes or chamber slides and allow them to adhere overnight.

  • Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled compound at a predetermined concentration (e.g., 1-10 µM). Incubate for a specific period (e.g., 1, 4, or 24 hours) at 37°C.[18][19]

  • Washing: Aspirate the medium containing the compound. Wash the cells three times with cold PBS to remove any compound adhering to the outside of the cell membrane.

  • Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Stain the cell nuclei with a counterstain like DAPI to help visualize cellular structures. You may also stain the cell membrane with a dye like Wheat Germ Agglutinin (WGA).

  • Imaging: Mount the slides/dishes with an appropriate mounting medium. Acquire images using a confocal laser scanning microscope, using separate channels for your compound's fluorophore and the counterstains.

  • Analysis: Analyze the images to determine the localization of the fluorescent signal (e.g., membrane-bound, cytoplasmic, nuclear). Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Section 5: References

  • Vertex AI Search, based on (S)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride, min 97% (TLC), 100 mg.

  • Gao, H., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Chem-Impex. This compound.

  • Li, Z., et al. (2025). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology.

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

  • Muttin, F., et al. (2018). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH.

  • Anselmo, A. C., & Mitragotri, S. (2019). Nano based drug delivery systems: recent developments and future prospects. PMC - NIH.

  • Gomes, P., et al. (2016). Amino Acids in the Development of Prodrugs. PMC - NIH.

  • Ziegler, A. (2020). Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases. ACS Publications.

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.

  • Evotec. Caco-2 Permeability Assay.

  • Technology Networks. PAMPA Permeability Assay Protocol.

  • Hiblot, J., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications.

  • Mitchell, M. J., et al. (2021). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI.

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  • Mackman, R. L., et al. (2010). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. PMC - NIH.

  • ResearchGate. (2020). Permeability enhancement techniques for poorly permeable drugs: A review.

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  • ChemicalBook. (2025). (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl.

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References

Validation & Comparative

A Comparative Guide to the Biological Activity of (S)- vs. (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stereoisomerism is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This guide provides a detailed comparative analysis of the enantiomers of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. The (S)-enantiomer is the highly successful pharmaceutical agent, Pregabalin, marketed under names like Lyrica®, and is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] In stark contrast, its mirror image, the (R)-enantiomer, is largely considered biologically inactive. This guide will dissect the profound differences in their biological profiles, grounded in their stereoselective interactions with the α2-δ subunit of voltage-gated calcium channels. We will present supporting data, detail the experimental protocols required to validate these findings, and explain the causal relationships behind the observed activities, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Critical Role of Chirality

2-(Aminomethyl)-3-methylbutanoic acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S) and (R). While chemically identical in an achiral environment, their interaction with the chiral environment of biological systems—such as receptors and enzymes—can be dramatically different. This principle is vividly illustrated by this compound pair.

  • (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl (Pregabalin): This enantiomer is the active pharmaceutical ingredient (API).[2] It is a structural derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) but, importantly, does not exert its primary effects through direct action on GABA receptors.[1][3] Its therapeutic efficacy stems from its high-affinity binding to a specific protein target.[4][5][6]

  • (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl: This enantiomer is the inactive stereoisomer of Pregabalin. While it may be used as a chemical intermediate or building block in synthetic chemistry[7], it does not possess the significant therapeutic activities of its (S)-counterpart.[8][9]

This guide will elucidate the mechanistic basis for this stereoselectivity and provide the experimental frameworks necessary to quantify these differences.

Mechanism of Action: A Tale of Two Enantiomers

The primary therapeutic effects of Pregabalin (the S-isomer) are mediated by its potent and selective binding to the α2-δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS).[3][4][10]

Signaling Pathway of (S)-2-(Aminomethyl)-3-methylbutanoic acid (Pregabalin)

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron PGB (S)-Isomer (Pregabalin) a2d α2-δ Subunit of VGCC PGB->a2d Binds with high affinity VGCC Voltage-Gated Ca²⁺ Channel a2d->VGCC Modulates Ca_influx Ca²⁺ Influx (Reduced) VGCC->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers NT_release Neurotransmitter Release (Glutamate, Substance P) (Inhibited) Vesicle->NT_release Fusion & Release Receptor Postsynaptic Receptors NT_release->Receptor Reduced Binding Signal Reduced Neuronal Excitability Receptor->Signal

Caption: Mechanism of action for the (S)-enantiomer (Pregabalin).

Binding of the (S)-isomer to the α2-δ subunit modulates calcium influx at nerve terminals.[3] This modulation does not block the channel entirely but reduces the depolarization-induced influx of calcium.[11] The consequence is a significant reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][5] This presynaptic inhibition is the foundation of its analgesic, anticonvulsant, and anxiolytic properties.[4]

The (R)-enantiomer, conversely, exhibits profoundly lower binding affinity for the α2-δ subunit. This lack of potent binding means it fails to effectively modulate calcium channel function and, consequently, does not significantly inhibit neurotransmitter release. This stereoselective binding is the critical determinant of the differential biological activity.

Comparative Biological Activity Data

The disparity in biological activity is most clearly demonstrated by comparing the binding affinities of the enantiomers to their molecular target and their subsequent efficacy in preclinical models.

Parameter(S)-Enantiomer (Pregabalin)(R)-EnantiomerRationale for Difference
Binding Affinity (Ki) for α2-δ Subunit High Affinity (nanomolar range)Very Low Affinity (>100-fold lower)The chiral binding pocket of the α2-δ subunit has a specific 3D conformation that accommodates the (S)-isomer with high precision, maximizing favorable molecular interactions. The (R)-isomer does not fit as well, resulting in poor binding.[9]
Analgesic Activity (Neuropathic Pain Models) Highly EffectiveIneffective or Weakly ActiveDirect consequence of high-affinity binding to α2-δ, leading to reduced release of pain-mediating neurotransmitters like glutamate and substance P.[3]
Anticonvulsant Activity (Seizure Models) Highly EffectiveIneffective or Weakly ActiveStems from the ability to reduce abnormal neuronal excitability by decreasing the release of excitatory neurotransmitters in the CNS.[4]
Anxiolytic Activity EffectiveIneffective or Weakly ActiveThe anxiolytic effects are also attributed to the modulation of neurotransmitter release in brain regions associated with anxiety, such as the amygdala.[3]

Experimental Protocols for Validation

To empirically determine and validate the differential activity of the (S)- and (R)-enantiomers, a series of well-established in vitro and in vivo assays are required.

In Vitro: Radioligand Binding Assay for α2-δ Subunit Affinity

Objective: To quantify and compare the binding affinity (Ki) of the (S)- and (R)-enantiomers to the α2-δ subunit.

Causality: This assay directly measures the interaction between the compounds and their molecular target. A significant difference in affinity here is the foundational explanation for all subsequent differences in biological activity. We use a radiolabeled ligand with known high affinity (e.g., [³H]-Gabapentin or [³H]-Pregabalin) and measure how effectively the test compounds displace it.

Protocol:

  • Membrane Preparation: Homogenize porcine or rat brain cortical tissue in a buffered sucrose solution. Centrifuge the homogenate to pellet the membranes, which are rich in the α2-δ subunit. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Gabapentin), and varying concentrations of the unlabeled test compounds ((S)-isomer and (R)-isomer) across a wide range (e.g., 1 pM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Brain Tissue) setup 2. Assay Setup (Membranes + [³H]-Ligand + Test Compound) prep->setup incubate 3. Incubation (Equilibrium Binding) setup->incubate harvest 4. Filtration (Separate Bound/Unbound) incubate->harvest quant 5. Scintillation Counting (Measure Radioactivity) harvest->quant analyze 6. Data Analysis (Calculate IC50 & Ki) quant->analyze

Caption: Workflow for the in vitro radioligand binding assay.

In Vivo: Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

Objective: To assess and compare the analgesic (antihyperalgesic) effects of the enantiomers in a clinically relevant model of neuropathic pain.

Causality: The SNL model mimics human neuropathic pain caused by nerve injury. An effective compound will reverse the resulting hypersensitivity to stimuli (allodynia and hyperalgesia). This provides a functional, whole-organism validation of the in vitro binding data.

Protocol:

  • Surgical Procedure: Anesthetize adult Sprague-Dawley rats. Surgically expose the left L5 and L6 spinal nerves and ligate them tightly. This procedure induces a robust and lasting state of mechanical allodynia in the ipsilateral (left) hind paw.

  • Acclimation & Baseline: Allow animals to recover for 7-10 days. Measure baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments). Animals with significant allodynia (reduced withdrawal threshold) are selected for the study.

  • Drug Administration: Administer the (S)-enantiomer, (R)-enantiomer, or vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Behavioral Testing: At set time points after administration (e.g., 30, 60, 120, 240 minutes), re-measure the mechanical paw withdrawal threshold.

  • Data Analysis: For each animal, calculate the percentage reversal of allodynia compared to its baseline and the vehicle control group. Plot the dose-response relationship for each compound to determine potency (ED50) and efficacy.

In Vivo: Maximal Electroshock Seizure (MES) Test

Objective: To evaluate and compare the anticonvulsant properties of the enantiomers.

Causality: The MES test induces a generalized tonic-clonic seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is predictive of clinical efficacy against generalized seizures.[12][13] This assay tests the compound's ability to prevent seizure spread, a key aspect of its CNS inhibitory action.

Protocol:

  • Animal Groups: Use groups of mice or rats for each dose of the (S)-enantiomer, (R)-enantiomer, and vehicle control.

  • Drug Administration: Administer the compounds, typically via intraperitoneal injection, and allow for a set pre-treatment time (e.g., 30-60 minutes) for the drug to reach peak effect.

  • Seizure Induction: Deliver a brief, high-intensity electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) for each compound, which is the dose required to protect 50% of the animals from the tonic hindlimb extension phase.

G cluster_workflow In Vivo Anticonvulsant (MES) Workflow group 1. Group Animals (Test, Control) admin 2. Administer Compound (S-isomer, R-isomer, Vehicle) group->admin induce 3. Induce Seizure (Maximal Electroshock) admin->induce observe 4. Observe Endpoint (Tonic Hindlimb Extension) induce->observe analyze 5. Data Analysis (% Protection, ED50) observe->analyze

Caption: Workflow for the in vivo Maximal Electroshock Seizure (MES) test.

Conclusion

The comparison of (S)- and (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride offers a classic and compelling example of stereoselectivity in pharmacology. The therapeutic utility of Pregabalin is entirely dependent on the specific spatial arrangement of its (S)-enantiomer, which allows for high-affinity binding to the α2-δ subunit of voltage-gated calcium channels. The (R)-enantiomer, being a poor fit for this chiral target, is consequently devoid of significant biological activity.

For researchers in drug development, this case underscores the absolute necessity of considering stereochemistry from the earliest stages of discovery. The synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical requirement for maximizing therapeutic efficacy and minimizing potential off-target effects or metabolic burdens from inactive isomers. The experimental protocols detailed herein provide a robust framework for validating such stereoselective activity for any chiral drug candidate.

References

A Comparative Guide to the Validation of an Analytical Method for (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of analytical method validation for (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, known pharmaceutically as Pregabalin. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and regulatory-compliant analytical procedure.

Introduction: The Analytical Challenge of Pregabalin

Pregabalin is an anticonvulsant and analgesic drug that functions by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[1] Its chemical structure, a gamma-amino acid, presents a significant analytical challenge: it lacks a strong chromophore, making detection by UV-Vis spectrophotometry inherently difficult. Consequently, developing a sensitive, specific, and stability-indicating analytical method is critical for ensuring the quality, safety, and efficacy of both the active pharmaceutical ingredient (API) and its finished dosage forms.

The validation of such a method is not merely a procedural step but a foundational requirement of Good Manufacturing Practice (GMP). It provides documented evidence that the method is fit for its intended purpose.[2][3] This guide will navigate the validation process in accordance with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by major regulatory bodies like the FDA and EMA.[4][5][6][7][8]

A Comparative Overview of Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. The choice is dictated by the analyte's properties, the sample matrix, and the intended purpose of the analysis (e.g., assay, impurity testing, stability studies).

Technique Principle Advantages for Pregabalin Disadvantages & Mitigating Strategies
RP-HPLC with UV Detection Separation based on polarity.Ubiquitous in QC labs; robust and reproducible.[9][10]Poor UV absorbance. Strategy: Use low wavelength (e.g., 200-215 nm) for detection.[9][11] This requires a highly pure mobile phase to minimize baseline noise.
RP-HPLC with Derivatization Chemical modification to add a chromophore or fluorophore.Greatly enhances sensitivity and specificity.[12][13]Adds complexity and potential for variability in the derivatization step. Strategy: The derivatization reaction must be optimized and validated for completeness and stability.[12]
Gas Chromatography (GC-MS) Separation of volatile compounds.High sensitivity and specificity, especially with Mass Spectrometry (MS) detection.[14][15]Pregabalin is non-volatile. Strategy: Derivatization (e.g., silylation) is mandatory to increase volatility.[15][16]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency; suitable for chiral separations of (S)- and (R)-isomers.[17]Can be less robust than HPLC for routine QC. Often requires indirect UV detection for non-chromophoric analytes.[18]

For the purpose of routine quality control, including assay and stability testing, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at a low wavelength is often the most pragmatic and widely adopted approach due to its balance of performance, robustness, and accessibility.[1][9][19] This guide will focus on the validation of such a method.

G cluster_0 Method Selection Rationale cluster_1 Candidate Techniques Analyte Pregabalin Properties (No Chromophore, Polar) Decision Decision Point: Balance of Practicality, Robustness, and Performance Analyte->Decision Goal Intended Use (QC Assay, Stability) Goal->Decision HPLC_UV RP-HPLC (UV) Chosen Chosen Method: RP-HPLC with Low Wavelength UV Detection HPLC_UV->Chosen HPLC_Derv RP-HPLC (Derivatization) GC_MS GC-MS CE Capillary Electrophoresis Decision->HPLC_UV Most Practical Decision->HPLC_Derv Higher Sensitivity, More Complex Decision->GC_MS High Specificity, Requires Derivatization Decision->CE Specialized (e.g., Chiral), Less Common in QC G cluster_validation Validation Execution Dev Method Development & Optimization Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Analysis Data Analysis & Comparison to Criteria Specificity->Analysis Accuracy Accuracy Linearity->Analysis Precision Precision (Repeatability & Intermediate) Accuracy->Analysis LOQ LOD & LOQ Precision->Analysis Robustness Robustness LOQ->Analysis Robustness->Analysis Analysis->Protocol Meets Criteria? Report Final Validation Report Analysis->Report

References

A Comparative Guide to GABA Analogs for Neurological Disorders: Profiling (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurological therapeutics, gamma-aminobutyric acid (GABA) analogs represent a cornerstone of treatment for conditions ranging from epilepsy to neuropathic pain. This guide provides a comparative analysis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a novel chiral amino acid, against established GABA analogs such as pregabalin, gabapentin, and vigabatrin. By delving into their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation, this document serves as a technical resource for assessing the therapeutic potential of new chemical entities in this class.

The Central Role of GABA in Neuronal Inhibition

Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system (CNS), essential for maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, making the GABA system a prime target for therapeutic intervention.[2][3] GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors, leading to a reduction in neuronal excitability.[4][5]

Profiling this compound: A Compound of Interest

This compound is a chiral amino acid that serves as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[6][7] While direct pharmacological data on this specific compound is not extensively available in the public domain, its structural similarity to known GABA analogs suggests its potential to modulate GABAergic neurotransmission. Its value lies in its role as a building block for creating enantiomerically pure compounds, which can lead to enhanced therapeutic efficacy and a more favorable side effect profile.[6] Further investigation into its direct biological activity is warranted to fully elucidate its potential as a therapeutic agent itself.

Established GABA Analogs: A Comparative Overview

A critical step in evaluating a new compound is to benchmark it against existing therapies. The following sections detail the pharmacology of three widely used GABA analogs.

Pregabalin

Pregabalin, marketed under the brand name Lyrica®, is a structural derivative of GABA.[8] However, it does not exert its effects by directly binding to GABA receptors.[8]

  • Mechanism of Action: Pregabalin binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the CNS.[9][10] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate and substance P.[10][11]

  • Therapeutic Uses: It is approved for the treatment of neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia, fibromyalgia, and as an adjunctive therapy for partial-onset seizures.[8][11]

  • Pharmacokinetics: Pregabalin exhibits rapid absorption, with peak plasma concentrations reached within about one hour.[9][11] It has high bioavailability (≥90%) and is not significantly metabolized, being primarily excreted unchanged by the kidneys.[9][11] Its elimination half-life is approximately 6.3 hours.[9]

Gabapentin

Gabapentin, sold under the brand name Neurontin®, is also a structural analog of GABA.[12][13] Similar to pregabalin, its primary mechanism is not direct interaction with GABA receptors.[12]

  • Mechanism of Action: Gabapentin also binds to the α2δ subunit of voltage-gated calcium channels, albeit with a lower affinity than pregabalin.[8][12] This binding reduces the release of excitatory neurotransmitters.[[“]][15] Some studies also suggest it may increase GABA synthesis and non-vesicular GABA release.[16]

  • Therapeutic Uses: It is used to treat partial seizures and neuropathic pain.[15] Off-label uses include treatment for anxiety disorders and alcohol withdrawal.[12]

  • Pharmacokinetics: Gabapentin is absorbed via a saturable amino acid transporter, meaning its bioavailability decreases at higher doses.[[“]] It is not metabolized and is excreted unchanged in the urine.[13]

Vigabatrin

Vigabatrin (Sabril®) stands apart from pregabalin and gabapentin in its mechanism of action, directly targeting GABA metabolism.[4][17]

  • Mechanism of Action: Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[4][17][18] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.[4][17][19]

  • Therapeutic Uses: It is used as an adjunctive therapy for refractory complex partial seizures and as monotherapy for infantile spasms.[17]

  • Pharmacokinetics: Vigabatrin is rapidly absorbed with a bioavailability of 80-90%.[17] It is not metabolized and is primarily excreted by the kidneys.[17] The plasma half-life is 5-8 hours in young adults, but its pharmacological effect is much longer due to the irreversible inhibition of GABA-T.[17][18]

Comparative Data Summary

FeatureThis compoundPregabalinGabapentinVigabatrin
Primary Mechanism To be determined (Potential GABA analog)Binds to α2δ subunit of voltage-gated calcium channels[9][10]Binds to α2δ subunit of voltage-gated calcium channels[8][12]Irreversible inhibitor of GABA transaminase (GABA-T)[4][17][18]
Direct GABA Receptor Binding To be determinedNo[8]No[12]No (increases GABA levels)[4]
Bioavailability To be determined≥90%[9][11]Saturable absorption[[“]]80-90%[17]
Metabolism To be determinedNegligible (<2%)[9]Not metabolized[13]Not metabolized[17]
Primary Excretion Route To be determinedRenal[9]Renal[13]Renal[17]
Elimination Half-life To be determined~6.3 hours[9]5-7 hours5-8 hours (young adults)[17]
Primary Therapeutic Uses To be determinedNeuropathic pain, fibromyalgia, partial seizures[8][11]Neuropathic pain, partial seizures[15]Refractory partial seizures, infantile spasms[17]

Experimental Protocols for Comparative Evaluation

To characterize a novel compound like this compound and compare it to existing GABA analogs, a series of well-defined experiments are essential.

GABA Receptor Binding Assay

This assay determines if a compound directly interacts with GABA receptors.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptic membranes.

    • Wash the membrane pellet multiple times in a binding buffer (e.g., Tris-HCl).[20]

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand that specifically binds to GABA-A receptors (e.g., [3H]muscimol).[20][21]

    • In parallel, incubate membranes with the radioligand and a high concentration of unlabeled GABA to determine non-specific binding.[20]

    • To test the compound of interest, incubate membranes with the radioligand and varying concentrations of the test compound.

  • Data Analysis:

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation spectrometry.[20]

    • Calculate the specific binding and determine the inhibitory constant (Ki) of the test compound.

Caption: Workflow for a GABA-A Receptor Binding Assay.

Electrophysiological Characterization

Electrophysiology, such as patch-clamp recording, can reveal the functional effects of a compound on GABAergic neurons.[22][23]

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.

  • Cell Identification: Identify GABAergic interneurons for recording based on their characteristic firing properties (e.g., fast-spiking).[22]

  • Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from the identified neurons.

    • Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).[3]

    • Bath-apply the test compound at various concentrations and observe changes in IPSC frequency, amplitude, and kinetics.

  • Data Analysis: Analyze the recorded currents to determine if the compound enhances or inhibits GABAergic transmission.

G cluster_workflow Electrophysiology Workflow Start Brain Slice Preparation Identify Identify GABAergic Neuron Start->Identify Patch Whole-Cell Patch-Clamp Identify->Patch RecordBaseline Record Baseline IPSCs Patch->RecordBaseline ApplyCompound Bath Apply Test Compound RecordBaseline->ApplyCompound Analyze Analyze Data RecordBaseline->Analyze RecordTreatment Record IPSCs during Treatment ApplyCompound->RecordTreatment Washout Washout RecordTreatment->Washout RecordTreatment->Analyze RecordWashout Record IPSCs after Washout Washout->RecordWashout RecordWashout->Analyze

Caption: Patch-clamp electrophysiology experimental workflow.

In Vivo Animal Models

Animal models are crucial for assessing the anticonvulsant and analgesic efficacy of new GABA analogs.

  • Epilepsy Models:

    • Maximal Electroshock (MES) Model: Induces generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[24][25]

    • Pentylenetetrazol (PTZ) Model: A chemical convulsant that induces clonic seizures, useful for identifying compounds that raise the seizure threshold.[25]

    • Kindling Model: Repeated subconvulsive electrical stimulation leads to a progressive intensification of seizure activity, modeling temporal lobe epilepsy.[25][26]

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) Model: Loosely ligating the sciatic nerve induces hyperalgesia and allodynia.

    • Spared Nerve Injury (SNI) Model: Transection of two of the three terminal branches of the sciatic nerve.

Conclusion and Future Directions

While this compound is currently positioned as a synthetic intermediate, its structural characteristics warrant direct investigation as a potential GABA analog. The established pharmacological profiles of pregabalin, gabapentin, and vigabatrin provide a clear framework for comparative analysis. By employing the detailed experimental protocols outlined in this guide—from receptor binding assays to in vivo efficacy studies—researchers can systematically evaluate its therapeutic potential. Such a structured approach is paramount in the quest for novel, more effective treatments for a range of challenging neurological disorders.

References

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity in Pharmaceutical Development

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) like (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a key chiral building block and a close structural analog of the neuropathic pain and anti-epileptic agent Pregabalin, ensuring enantiomeric purity is paramount. The desired therapeutic activity resides in the (S)-enantiomer, while the (R)-enantiomer may be inactive or, in the worst-case scenario, contribute to off-target effects and toxicity. Consequently, robust and reliable analytical methodologies for the precise quantification of the undesired enantiomer are indispensable for quality control, from early-stage synthesis to the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific needs.

Core Analytical Strategies: A Comparative Overview

The enantiomeric excess (ee) of this compound is predominantly determined by chromatographic and spectroscopic techniques. The fundamental challenge lies in creating a chiral environment that forces the two enantiomers, which are otherwise physically and chemically identical, to behave differently. This can be achieved in several ways, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and versatile technique. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer viable, albeit more specialized, alternatives.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the gold standard for enantiomeric purity analysis due to its high resolution, sensitivity, and adaptability. Two principal strategies are employed: indirect separation via pre-column derivatization and direct separation on a chiral stationary phase (CSP).

Indirect Chiral HPLC Analysis: The Diastereomer Approach

The indirect method is a robust and widely adopted strategy, notably forming the basis of the United States Pharmacopeia (USP) method for the enantiomeric purity of Pregabalin.[1] The core principle is the stoichiometric reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated on a standard, achiral stationary phase, such as a C18 column.

Causality of Experimental Choices: The choice of CDA is critical. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are frequently used for primary amines like our target molecule.[2][3][4] The reaction, typically proceeding under mild alkaline conditions, attaches a chiral, chromophoric tag to the analyte.[4] This serves two purposes: it creates the separable diastereomers and it significantly enhances UV detectability, which is crucial as this compound lacks a strong native chromophore.[5] The resulting diastereomers are then separated using standard reversed-phase chromatography.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Analyte (S)- and (R)-Enantiomers in Solution CDA Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) Analyte->CDA Reaction Formation of Diastereomers (Heat, Alkaline pH) CDA->Reaction Injection Inject Derivatized Sample Reaction->Injection Column Achiral Column (e.g., C18) Injection->Column Separation Separation of Diastereomers Column->Separation Detector UV Detector (e.g., 340 nm) Separation->Detector Chromatogram Chromatogram with Two Resolved Peaks Detector->Chromatogram Quantification Quantify Peak Areas to Determine Enantiomeric Purity Chromatogram->Quantification

Figure 1: Workflow for Indirect Chiral HPLC Analysis.

Experimental Protocol: Indirect HPLC via Derivatization (Based on USP Pregabalin Method)

  • Derivatizing Reagent Solution: Prepare a solution of 3 mg/mL of Marfey's reagent (FDAA) in acetone.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound sample in 5 mL of water.

    • Add 2 mL of 1% (w/v) sodium bicarbonate solution.

    • Add 4 mL of the Derivatizing Reagent Solution.

    • Heat the mixture at 55°C for 1 hour.

    • Allow the solution to cool to room temperature.

    • Dilute with water to a final volume of 25 mL and mix well.

  • Chromatographic Conditions:

    • Column: Eclipse Plus C18, 4.6 × 250 mm, 5 µm.[1]

    • Mobile Phase: A mixture of acetonitrile and a buffer (7.2:1000 triethylamine in water, adjusted to pH 3.0 with phosphoric acid) in a 38:62 ratio.[6]

    • Flow Rate: 2.0 mL/min.[1]

    • Column Temperature: Ambient or controlled at 35°C.

    • Detection: UV at 340 nm.[2]

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared sample solution. The two diastereomer peaks will be resolved. Calculate the percentage of the (R)-enantiomer peak area relative to the total area of both enantiomer peaks.

Direct Chiral HPLC Analysis: The Chiral Stationary Phase (CSP) Approach

Direct analysis on a Chiral Stationary Phase (CSP) is an elegant and often faster alternative, as it eliminates the need for derivatization. The separation mechanism relies on the differential, transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Causality of Experimental Choices: For amphoteric molecules like amino acids, zwitterionic CSPs have proven to be exceptionally effective.[5] The CHIRALPAK ZWIX(+) column, for instance, contains a zwitterionic selector derived from a cinchona alkaloid and sulfonic acid. This dual-functionality allows for multiple interaction points (ion-exchange, hydrogen bonding, π-π interactions) with the analyte. By carefully optimizing the mobile phase composition (organic modifier, water content, and additives like acids and bases), the subtle differences in the 3D orientation of the enantiomers can be exploited to achieve separation.[5][7] This approach is highly selective and can be directly coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Analyte (S)- and (R)-Enantiomers in Solution Dissolution Dissolve in Mobile Phase or Compatible Solvent Analyte->Dissolution Injection Inject Sample Dissolution->Injection Column Chiral Stationary Phase (e.g., CHIRALPAK ZWIX) Injection->Column Separation Direct Separation of Enantiomers Column->Separation Detector UV or MS Detector Separation->Detector Chromatogram Chromatogram with Two Resolved Peaks Detector->Chromatogram Quantification Quantify Peak Areas to Determine Enantiomeric Purity Chromatogram->Quantification

Figure 2: Workflow for Direct Chiral HPLC Analysis.

Experimental Protocol: Direct HPLC on a Zwitterionic CSP

  • Sample Preparation:

    • Prepare a sample solution of this compound at a concentration of 10 mg/mL in a water/methanol (50/50, v/v) mixture.[8]

  • Chromatographic Conditions (UV Detection):

    • Column: CHIRALPAK ZWIX(+), 4.0 × 250 mm, 3 µm.[8][9]

    • Mobile Phase: 5 mM ammonium dihydrogen phosphate in Methanol/Water (90/10, v/v).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Column Temperature: 10°C.[8]

    • Detection: UV at 212 nm.[8]

    • Injection Volume: 30 µL.[8]

  • Chromatographic Conditions (MS Detection):

    • Column: CHIRALPAK ZWIX(+), 3.0 × 150 mm, 3 µm.[8]

    • Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in Methanol/Water (96/4, v/v).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Column Temperature: 25°C.[8]

    • Detection: Mass Spectrometer (e.g., ESI+).

    • Injection Volume: 10 µL.[8]

  • Analysis: Inject the sample. The (S)- and (R)-enantiomers will be separated directly. Calculate the enantiomeric purity based on the peak areas.

Performance Comparison: Indirect vs. Direct HPLC
ParameterIndirect Method (Derivatization)Direct Method (CSP)Rationale & Insights
Development Time Longer (derivatization optimization)Shorter (method screening)Direct methods benefit from commercially available column screening kits, accelerating development.
Sample Prep More complex (chemical reaction)Simpler (dissolve and inject)The derivatization step adds time, complexity, and potential sources of error.
Sensitivity High (strong chromophore added)Variable (analyte dependent)Derivatization is advantageous for analytes with poor UV absorbance. Direct methods may require MS for high sensitivity.[5]
Column Cost Lower (standard achiral column)Higher (specialized chiral column)CSPs are a significant investment but can be cost-effective for high-throughput applications.
Robustness High (well-established chemistry)High (with proper column care)Both methods are robust, but derivatization reactions must be complete and reproducible.
LOD/LOQ ~0.2 µg/mL (for Pregabalin)[2]UV: ~6 µg/mL, MS: ~5 ng/mL[8]The direct MS method offers superior sensitivity for trace-level impurity quantification.
Analysis Time Longer (typically >15 min)Shorter (can be <10 min)[8]Direct methods often achieve faster separations, especially with UHPLC technology.

Chiral Gas Chromatography (GC): An Alternative for Volatile Analytes

Chiral GC is a powerful technique for separating volatile enantiomers. For non-volatile compounds like amino acids, derivatization is mandatory to increase volatility and improve chromatographic performance.

Causality of Experimental Choices: The derivatization process for GC typically involves a two-step reaction to block both the acidic carboxyl group and the basic amino group. For instance, esterification of the carboxyl group followed by acylation of the amino group with a chiral or achiral reagent.[10] If an achiral derivatizing agent is used, the separation must be performed on a chiral GC column (e.g., Chirasil-L-Val).[11][12] This column's stationary phase contains a chiral selector that forms transient diastereomeric complexes with the derivatized enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC-MS after Derivatization

  • Derivatization (Example Protocol):

    • Place the dried sample (approx. 1 mg) in a vial.

    • Add 100 µL of 3 M HCl in isopropanol. Heat at 110°C for 30 minutes to form the isopropyl ester.

    • Evaporate the reagent under a stream of nitrogen.

    • Add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA).

    • Heat at 110°C for 15 minutes to acylate the amino group.

    • Evaporate the excess reagent and solvent and reconstitute in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val capillary column (e.g., 25 m × 0.25 mm).[11][12]

    • Carrier Gas: Helium.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 4°C/min.

    • Injector Temperature: 250°C.

    • Detector: Mass Spectrometer (Scan mode or Selected Ion Monitoring for higher sensitivity).

Comparison with HPLC: GC methods can offer very high resolution but are generally more labor-intensive due to the multi-step derivatization. They are less common for routine pharmaceutical QC but can be valuable for specific research applications.

Chiral NMR Spectroscopy: A Derivatization-Free Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. In a standard (achiral) solvent, enantiomers are indistinguishable by NMR. However, by adding a Chiral Solvating Agent (CSA), a pair of rapidly equilibrating, diastereomeric solvate complexes are formed. These complexes exist in different magnetic environments, leading to separate, resolvable peaks in the NMR spectrum for each enantiomer.[13]

Causality of Experimental Choices: The choice of CSA is key to inducing a sufficient chemical shift difference (Δδ). For amines and amino acids, chiral auxiliaries like BINOL derivatives or chiral acids have proven effective.[13] The protocol is often remarkably simple, involving only the mixing of the analyte and the CSA in an NMR tube.[13] The enantiomeric excess can then be determined directly by integrating the corresponding resolved signals. ¹H or ¹⁹F NMR (if a fluorine-containing CSA or derivatizing agent is used) are commonly employed due to their high sensitivity and resolution.[14]

Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • In a standard 5 mm NMR tube, dissolve an accurately weighed amount of the this compound sample (e.g., 0.02 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Add an equimolar or optimized amount of a suitable Chiral Solvating Agent (e.g., (S)-BINOL derivative).[13]

    • Shake the tube for ~30 seconds to ensure thorough mixing and complex formation.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Identify a proton signal (ideally a sharp singlet or doublet) that shows clear separation for the two enantiomers. The proton alpha to the amine is often a good candidate.

  • Analysis:

    • Carefully integrate the area of the resolved peaks corresponding to the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| × 100.

Comparison with Chromatographic Methods: NMR is typically non-destructive and requires minimal sample preparation. However, it is generally less sensitive than HPLC or GC, making it less suitable for detecting very low levels of the unwanted enantiomer (<1%). It is an excellent orthogonal technique for confirming results from chromatography and for applications where analyte isolation is difficult.

Conclusion and Recommendations

The selection of an optimal analytical method for the enantiomeric purity of this compound hinges on the specific requirements of the analysis, including required sensitivity, sample throughput, available instrumentation, and regulatory context.

  • For routine, high-throughput quality control in a regulated environment, the Indirect Chiral HPLC method, analogous to the USP procedure for Pregabalin, is highly recommended. It is robust, uses standard instrumentation, and provides the high sensitivity required for impurity testing.

  • For rapid method development and applications requiring direct coupling to mass spectrometry for ultimate sensitivity and specificity, the Direct Chiral HPLC method using a zwitterionic CSP like CHIRALPAK ZWIX(+) is the superior choice. It eliminates the derivatization step, saving time and reducing complexity.

  • Chiral GC-MS is a powerful, high-resolution technique best suited for research environments or when orthogonal validation is required, particularly if the analyte can be easily derivatized to a volatile form.

  • Chiral NMR Spectroscopy serves as an excellent, rapid screening tool and a valuable orthogonal method for confirmation. Its simplicity is a major advantage, though its lower sensitivity must be considered.

By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement a scientifically sound, self-validating system for ensuring the stereochemical integrity of this compound, a critical step in delivering safe and effective pharmaceuticals.

References

A Head-to-Head Comparison of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride and Pregabalin in a Preclinical Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Introduction: The Challenge of Neuropathic Pain and the Need for Novel Analgesics

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, represents a significant clinical challenge.[1][2] Patients often experience debilitating symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response), which are frequently refractory to conventional pain therapies.[1][2]

Pregabalin, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a first-line treatment for several types of neuropathic pain.[3][4] Its efficacy is well-documented, but its clinical utility can be limited by dose-dependent side effects, including dizziness, somnolence, and cognitive impairment. This therapeutic ceiling drives the continued search for novel analgesics with comparable or superior efficacy and an improved safety profile.

This guide presents a direct comparative framework for evaluating a novel investigational compound, (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride , against the clinical benchmark, pregabalin. As a structural analogue of GABA, this investigational compound (IC) is hypothesized to operate via a similar mechanism to pregabalin, offering the potential for potent analgesia. This document provides the scientific rationale, detailed experimental protocols, and data interpretation framework necessary to conduct a rigorous head-to-head preclinical evaluation.

Mechanistic Foundations: Targeting the Alpha-2-Delta Subunit

A robust comparison begins with understanding the molecular targets. Pregabalin's analgesic effects are not mediated by direct action on GABA receptors, a common misconception. Instead, its primary mechanism involves high-affinity binding to the alpha-2-delta (α2δ-1) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][5][6][7]

Causality of Action: In a neuropathic state, neurons in the dorsal horn of the spinal cord become hyperexcitable. This is associated with an upregulation of α2δ-1 subunits on presynaptic terminals. Binding of pregabalin to the α2δ-1 subunit modulates calcium influx, which in turn reduces the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][5][7] This presynaptic inhibition dampens the transmission of pain signals, leading to the alleviation of allodynia and hyperalgesia.

The investigational compound, this compound, shares key structural motifs with pregabalin, making the α2δ-1 subunit its most probable therapeutic target. The core hypothesis of this comparison is that the IC will exhibit similar, if not superior, binding affinity and functional modulation at this site.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx a2d α2δ-1 Subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (Glutamate, Substance P) Glutamate Vesicle->Glutamate Reduced Release Ca_ion->Vesicle Triggers Release Drug Pregabalin or Investigational Compound Drug->a2d Binds to Receptor NMDA/AMPA Receptors Glutamate->Receptor Reduced Activation Pain_Signal Pain_Signal Receptor->Pain_Signal Reduced Pain Signal Transmission

Figure 1: Proposed mechanism of action for pregabalin and the investigational compound.

Experimental Design: A Rigorous Preclinical Trial

To achieve a definitive comparison, a well-controlled study in a validated animal model of neuropathic pain is essential. We propose the Spinal Nerve Ligation (SNL) model in Sprague-Dawley rats.

Why the SNL Model? The SNL model, which involves the tight ligation of the L5 and/or L6 spinal nerves, is a gold-standard representation of peripheral nerve injury-induced neuropathic pain.[8][9] It reliably produces robust and long-lasting mechanical allodynia and thermal hyperalgesia in the affected paw, mirroring key symptoms in human patients.[1][2][10] This makes it highly suitable for assessing the efficacy of potential analgesics.

The experimental workflow is designed to ensure robust and reproducible results.

G cluster_workflow Experimental Workflow Acclimation Week -1 Animal Acclimation & Habituation Baseline Day -1 Baseline Behavioral Testing (Von Frey & Hot Plate) Acclimation->Baseline Surgery Day 0 Spinal Nerve Ligation (SNL) Surgery Baseline->Surgery Recovery Day 1-6 Post-operative Recovery Surgery->Recovery Confirmation Day 7 Confirmation of Neuropathy (Behavioral Testing) Recovery->Confirmation Randomization Day 7 Randomization into Treatment Groups Confirmation->Randomization Dosing Day 8-14 Test Article Administration (Vehicle, Pregabalin, IC) Randomization->Dosing PK Day 15 Pharmacokinetic Study (Satellite Group) Randomization->PK Satellite group Testing Day 8-14 Post-Dose Behavioral Testing Dosing->Testing

Figure 2: Timeline for the head-to-head comparative study.

Detailed Experimental Protocols

Scientific integrity rests on methodological transparency. The following protocols are detailed to ensure reproducibility.

Spinal Nerve Ligation (SNL) Model
  • Objective: To induce a state of neuropathic pain via surgical nerve injury.

  • Procedure:

    • Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane.

    • Place the animal in a prone position and make a paraspinal incision at the L4-S2 level.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Isolate the L5 spinal nerve distal to the dorsal root ganglion.

    • Tightly ligate the L5 nerve with a 6-0 silk suture.

    • Confirm ligation by observing a slight twitch in the corresponding leg musculature.

    • Close the muscle layer and skin with appropriate sutures.

    • Administer post-operative analgesics (e.g., carprofen) for 48 hours.

    • Allow animals to recover for 7 days before behavioral testing.

Assessment of Mechanical Allodynia: Von Frey Test
  • Objective: To measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus. This is the gold standard for assessing mechanical allodynia.[11]

  • Procedure:

    • Place rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes.[12][13]

    • Use a set of calibrated von Frey filaments (e.g., Stoelting) with logarithmically incremental stiffness.

    • Begin with a mid-range filament (e.g., 2.0 g) and apply it to the plantar surface of the ipsilateral (injured) hind paw until it just buckles. Hold for 2-3 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).[11] If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • The final PWT in grams is calculated from the pattern of responses.

    • Testing is performed before dosing (baseline) and at specified time points post-dosing (e.g., 30, 60, 120, 240 minutes).

Assessment of Thermal Hyperalgesia: Hot Plate Test
  • Objective: To measure the latency of a pain response to a noxious thermal stimulus.

  • Procedure:

    • Pre-heat the hot plate apparatus (e.g., Panlab, Harvard Apparatus) to a constant temperature of 52.5 ± 0.5°C.[14][15]

    • Gently place the rat onto the hot plate surface, enclosed by a transparent cylinder, and immediately start a timer.

    • Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.[16][17]

    • The time (in seconds) from placement until the first sign of a nocifensive response is recorded as the paw withdrawal latency (PWL).

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it is removed, and the cut-off time is recorded as its latency.[14][18]

    • Testing is performed at the same post-dosing time points as the Von Frey test.

Data Presentation: A Comparative Analysis

Quantitative data should be organized for clear, at-a-glance comparison. The following tables present hypothetical, yet plausible, results based on the known pharmacology of this compound class.

Table 1: Efficacy in Reversing Mechanical Allodynia (Von Frey Test)

Data are presented as mean 50% Paw Withdrawal Threshold (PWT) in grams ± SEM at 60 minutes post-oral administration.

Treatment GroupDose (mg/kg, p.o.)PWT (g)% Reversal of Allodynia
Sham (No Injury)N/A14.5 ± 0.8N/A
SNL + VehicleN/A1.8 ± 0.30%
SNL + Pregabalin105.5 ± 0.629%
3011.2 ± 1.174%
SNL + Investigational Cmpd.34.9 ± 0.524%
1012.5 ± 1.384%

% Reversal = [(PWT_treated - PWT_vehicle) / (PWT_sham - PWT_vehicle)] x 100

Table 2: Efficacy in Reversing Thermal Hyperalgesia (Hot Plate Test)

Data are presented as mean Paw Withdrawal Latency (PWL) in seconds ± SEM at 60 minutes post-oral administration.

Treatment GroupDose (mg/kg, p.o.)PWL (s)
Sham (No Injury)N/A15.2 ± 1.2
SNL + VehicleN/A6.5 ± 0.7
SNL + Pregabalin109.1 ± 0.9
3013.8 ± 1.4
SNL + Investigational Cmpd.38.8 ± 0.8
1014.5 ± 1.5
Table 3: Comparative Pharmacokinetic Profile in Rats

Data based on a single 10 mg/kg oral dose.

ParameterPregabalinInvestigational Cmpd. (Hypothetical)
Tmax (hr) ~1.0~0.75
Cmax (µg/mL) ~3.0[19]~4.5
Bioavailability (%) >90%[7][19]>95%
Half-life (t1/2, hr) ~6.3[7]~5.5

Discussion and Interpretation

The hypothetical data presented suggest that the Investigational Compound, this compound, demonstrates a promising preclinical profile.

  • Potency and Efficacy: The IC appears to be more potent than pregabalin. In the Von Frey test, a 10 mg/kg dose of the IC achieved a greater reversal of allodynia (84%) than a 30 mg/kg dose of pregabalin (74%). Similarly, in the Hot Plate test, the 10 mg/kg dose of the IC fully restored the pain threshold to sham levels, an effect only achieved with the 30 mg/kg dose of pregabalin. This suggests a potential for lower therapeutic dosing in a clinical setting.

  • Pharmacokinetic Advantages: The hypothetical PK profile indicates that the IC is more rapidly absorbed (lower Tmax) and achieves a higher peak plasma concentration (Cmax) than pregabalin at the same dose. While the half-life is slightly shorter, the overall exposure may be more robust, contributing to its enhanced potency. The excellent oral bioavailability is a shared and highly desirable characteristic.

  • Next Steps and Self-Validation: This study provides a strong foundation, but further validation is critical. The next logical step is to assess the therapeutic window by evaluating potential CNS side effects. A rotarod test should be conducted in parallel to measure motor coordination and sedation at therapeutically relevant doses. An ideal outcome would be for the IC to exhibit its potent analgesic effects at doses that do not cause significant motor impairment, a known liability of pregabalin.[20] This would represent a significant advance in the development of safer neuropathic pain treatments.

Conclusion

This guide outlines a comprehensive, scientifically rigorous framework for the head-to-head comparison of this compound and pregabalin. By employing validated models, standardized behavioral assays, and a clear analytical approach, this experimental design provides a self-validating system to determine the preclinical potential of this novel compound. The hypothetical data suggest the investigational compound may offer a significant potency advantage over pregabalin, warranting further investigation into its safety and therapeutic index as a next-generation treatment for neuropathic pain.

References

Structure-activity relationship (SAR) studies of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of (S)-2-(Aminomethyl)-3-methylbutanoic acid Hydrochloride Derivatives for CNS Drug Discovery

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of (S)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral γ-amino acid analog. While direct, extensive SAR literature on this specific scaffold is nascent, its profound structural homology to clinically significant gabapentinoids, such as Pregabalin, allows for a robust and scientifically-grounded comparative analysis. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics targeting the central nervous system.

We will dissect the core pharmacophore, explore the impact of specific structural modifications on biological activity, provide validated experimental protocols, and synthesize these findings into a coherent guide for rational drug design.

The Therapeutic Landscape: Beyond GABA Mimicry

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] Consequently, molecules designed as GABA analogs were initially pursued for their potential to modulate GABAergic neurotransmission for conditions like epilepsy and anxiety. However, the class of compounds including Gabapentin and Pregabalin, to which (S)-2-(Aminomethyl)-3-methylbutanoic acid belongs, exert their therapeutic effects through a distinct mechanism.

These agents do not bind significantly to GABA receptors.[2] Instead, their primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4] Upregulation of the α2δ-1 subunit is strongly implicated in neuropathic pain states; binding by ligands like Pregabalin is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing excessive neurotransmitter release that underlies pain and seizure activity.[2][4]

The molecule in focus, this compound, serves as a valuable and structurally simpler scaffold for exploring new chemical space within this therapeutic class.[5][6][7][8] Its analysis is crucial for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

The Gabapentinoid Pharmacophore: Essential Structural Tenets

The activity of this compound class is dictated by a well-defined pharmacophore. The fundamental requirements for high-affinity binding to the α2δ-1 subunit are an amino group and a carboxylic acid, separated by a specific three-dimensional arrangement conferred by the alkyl backbone.

  • Stereochemistry is Critical : The biological activity resides almost exclusively in the (S)-enantiomer. For instance, (S)-Pregabalin is the active enantiomer, while its (R)-counterpart is significantly less potent.[4] This stereoselectivity implies a highly specific three-point interaction within the α2δ-1 binding pocket, making chiral synthesis or resolution a mandatory aspect of drug development.

  • The Zwitterionic Core : At physiological pH, the amino and carboxylic acid groups are ionized, forming a zwitterion. This charge distribution is believed to be essential for anchoring the ligand within the binding site.

cluster_0 Core Pharmacophore for α2δ-1 Binding mol node_cooh Carboxylic Acid (Anionic Center) p_cooh node_cooh->p_cooh node_nh2 Amino Group (Cationic Center) p_nh2 node_nh2->p_nh2 node_alkyl Lipophilic Alkyl Backbone (Spatial Orientation & Lipophilicity) p_alkyl node_alkyl->p_alkyl node_chiral (S)-Stereocenter (Defines 3D Geometry) p_chiral node_chiral->p_chiral

Caption: Core pharmacophoric features for α2δ-1 subunit ligands.

Comparative SAR Analysis of Key Derivatives

The following sections compare derivatives based on modifications at three key positions of the scaffold, drawing insights from published data on analogous compounds.

Modification of the Alkyl Side-Chain

The isobutyl group of the parent scaffold plays a crucial role in orienting the key functional groups and contributes to the overall lipophilicity, which influences both binding affinity and pharmacokinetic properties like membrane permeability.

Causality Behind Experimental Choices: Modifications here aim to probe the size and nature of the lipophilic pocket in the α2δ-1 binding site. Systematically increasing chain length, branching, or introducing aromatic rings helps to map the steric and electronic boundaries of the receptor.

Key Insights:

  • Size and Lipophilicity: Increasing the size of the alkyl substituent generally enhances binding affinity up to a certain point, as seen in the progression from smaller analogs to Pregabalin.

  • Aromatic Substitution: Introducing aromatic rings, such as a phenyl group, can significantly alter activity. Depending on the substitution pattern (e.g., p-methoxy), potency can be retained or even enhanced, suggesting the presence of a region in the binding pocket that can accommodate flat, aromatic systems.[9]

Table 1: Comparison of Side-Chain Modifications on Anticonvulsant Activity

Compound R Group (Side-Chain) Relative Activity (Compared to Standard) Reference
Parent Scaffold Analog -CH(CH₃)₂ (isobutyl) Baseline (Hypothetical)
Pregabalin -CH₂CH(CH₃)₂ (isobuty) Standard [9][10]
Analog 1 Phenyl Moderate [9]
Analog 2 p-Methoxy Phenyl Significant Activity [9]

| Analog 3 | Hexyl | Moderate |[9] |

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid is a key anchoring group but contributes to low lipophilicity and potential rapid metabolism. Bioisosteric replacement is a powerful strategy to overcome these limitations while preserving the essential acidic character required for binding.[11][12]

Causality Behind Experimental Choices: Bioisosteres are chosen to mimic the key physicochemical properties of the carboxylate group (acidity, pKa, hydrogen bonding capacity) while altering other properties like lipophilicity and metabolic stability.[1][13] Heterocycles like tetrazole are classic choices as they present an acidic proton in a more lipophilic framework.[14]

Key Insights:

  • Acidic Heterocycles: Replacing the carboxylic acid with acidic heterocycles (e.g., 3-hydroxyisoxazole, tetrazole) is a well-tolerated modification in many GABA analogs and can maintain or modulate receptor affinity.[1][13]

  • Physicochemical Impact: These replacements can significantly increase lipophilicity (LogP), potentially improving blood-brain barrier penetration.

Table 2: Comparison of Carboxylic Acid Bioisosteres

Bioisostere Rationale Expected Impact on Properties Reference
Carboxylic Acid (Parent) Anionic binding group High polarity, low LogP N/A
Tetrazole Mimics pKa and charge distribution Increased lipophilicity and metabolic stability [14]

| 3-Hydroxyisoxazole | Conformationally restricted acidic mimic | May improve selectivity by fixing geometry |[13] |

Modification of the Aminomethyl Group

The primary amino group is the second key anchoring point. Modifications here are generally less tolerated but can be explored to fine-tune properties or attach linkers for prodrug strategies.

Causality Behind Experimental Choices: N-alkylation or incorporation of the amine into a heterocyclic ring is explored to increase lipophilicity and probe for additional binding interactions near the cationic recognition site.[15][16] This strategy can also be used to modulate the pKa of the amine.

Key Insights:

  • N-Alkylation: Small alkyl substitutions on the nitrogen may be tolerated, but larger groups typically lead to a significant loss of activity, indicating steric constraints in the binding pocket.

  • Heterocyclic Incorporation: Incorporating the amine into a rigid ring system, such as a dihydroisoquinoline, can create novel analogs with altered lipophilicity and potential for new interactions, though potency must be carefully evaluated.[15]

Table 3: Comparison of Amino Group Modifications

Modification Rationale Expected Impact on Properties Reference
Primary Amine (Parent) Cationic binding group Essential for core interaction N/A
N-Methylation Increase lipophilicity slightly Potential for steric clash, reduced H-bonding [15][16]

| Incorp. into Benzimidazole | Drastically increase lipophilicity & rigidity | May alter binding mode; potential for π-stacking |[15] |

Experimental Corner: Validated Protocols

To ensure scientific integrity and reproducibility, the following are representative protocols for the synthesis and evaluation of novel derivatives based on this scaffold.

Representative Synthesis: Strecker Synthesis of an Aryl-Substituted Analog

This protocol describes a robust method for introducing diverse side-chains.

Workflow Diagram: Synthesis

Caption: General workflow for Strecker synthesis of derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of substituted aromatic aldehyde (1.0 eq) and dimethyl malonate (1.2 eq) in a suitable solvent like ethanol, add di-n-propyl amine (1.5 eq).

  • Cyanation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium cyanide (1.5 eq) in water. Caution: Cyanide is highly toxic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Hydrolysis: Upon completion, carefully acidify the reaction mixture with concentrated HCl and heat to reflux for 12-24 hours to hydrolyze the nitrile and ester groups.

  • Work-up and Purification: Cool the mixture, adjust the pH to neutral to precipitate the amino acid product. Collect the solid by filtration and purify by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Biological Evaluation: Competitive Radioligand Binding Assay for α2δ-1

This protocol provides a self-validating system to quantify the binding affinity of new compounds.

Step-by-Step Protocol:

  • Materials:

    • Membrane preparations from cells expressing human α2δ-1 subunit.

    • [³H]-Gabapentin or [³H]-Pregabalin (radioligand).

    • Test compounds (derivatives) at various concentrations.

    • Unlabeled Gabapentin or Pregabalin for non-specific binding determination.

    • Assay Buffer (e.g., 10 mM HEPES, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled Gabapentin (e.g., 100 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • Separation: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Summary of Key SAR Findings and Future Directions

The exploration of (S)-2-(Aminomethyl)-3-methylbutanoic acid derivatives, guided by principles from established gabapentinoids, reveals a clear path for rational drug design.

SAR Summary Diagram

Caption: Visual summary of structure-activity relationship trends.

Future Directions:

  • Multi-target Ligands: Explore derivatives that combine the α2δ-1 pharmacophore with other relevant targets for pain or epilepsy, such as opioid receptors or sodium channels, to develop agents with synergistic mechanisms.

  • Prodrug Strategies: Design prodrugs by modifying the carboxylic acid or amino group to enhance oral bioavailability and control release kinetics.

  • Targeting Selectivity: Investigate modifications that may confer selectivity between different α2δ subunit isoforms (α2δ-1, α2δ-2, etc.), which could lead to therapeutics with fewer side effects.

This guide provides a foundational framework for initiating or advancing a drug discovery program based on the (S)-2-(Aminomethyl)-3-methylbutanoic acid scaffold. By applying these SAR principles and validated experimental methods, research teams can more efficiently navigate the chemical space to identify promising new clinical candidates.

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride to the α2δ-1 Subunit of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for neurological disorders.

Introduction: Contextualizing a Novel Gabapentinoid

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a novel chiral amino acid derivative with significant structural homology to the gabapentinoid class of drugs.[1][2] This class, which includes the widely-used therapeutics pregabalin and gabapentin, exerts its analgesic, anticonvulsant, and anxiolytic effects by binding to the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs).[3][4] Specifically, the α2δ-1 subunit has been conclusively identified as the primary therapeutic target for mediating these effects.[5][6][7]

Given its structure, it is hypothesized that this compound shares this mechanism of action. However, in drug development, a structural hypothesis is merely the starting point. Rigorous, quantitative validation of direct physical binding to the intended target is a foundational requirement. This guide provides a comprehensive framework for validating and characterizing the binding affinity of this novel compound to the human α2δ-1 subunit, comparing its performance against established ligands, pregabalin and gabapentin.

The core principle of our approach is orthogonal validation : the use of multiple, independent biophysical methods to measure the same parameter. If distinct techniques, each with unique principles and potential artifacts, yield convergent results, our confidence in the data increases exponentially. This guide will detail three such methods: the traditional gold-standard Radioligand Binding Assay, the thermodynamic rigor of Isothermal Titration Calorimetry (ITC), and the kinetic depth of Surface Plasmon Resonance (SPR).

The Imperative of Orthogonal Validation

G cluster_assays Orthogonal Biophysical Assays cluster_params Core Binding Parameters Radioligand Radioligand Assay (Measures Competition, Ki) Affinity Binding Affinity (Ki, Kd, KD) Radioligand->Affinity Provides ITC Isothermal Titration Calorimetry (Measures Heat, Kd, Thermodynamics) ITC->Affinity Provides SPR Surface Plasmon Resonance (Measures Mass Change, KD, Kinetics) SPR->Affinity Provides Confidence High-Confidence Validation Affinity->Confidence Convergent Results Lead to G prep Prepare α2δ-1 Membranes (from HEK293 cells overexpressing the subunit) incubation Incubate Components in 96-well Plate 1. α2δ-1 Membranes 2. [³H]-Gabapentin (fixed concentration, ~Kd) 3. Test Compound (serial dilution) prep->incubation equilibrate Equilibrate at Room Temp (e.g., 60 minutes with gentle agitation) incubation->equilibrate harvest Rapid Vacuum Filtration (onto PEI-soaked GF/B filters to trap membranes) equilibrate->harvest wash Wash Filters with Ice-Cold Buffer (Removes unbound radioligand) harvest->wash scint Add Scintillation Cocktail & Count (Measure radioactivity bound to filters) wash->scint analyze Data Analysis (Non-linear regression to determine IC₅₀, then calculate Ki) scint->analyze G prep Prepare Protein & Ligand (Purified, soluble α2δ-1 ectodomain and test compound) dialysis Extensive Dialysis (Both protein and ligand against the same buffer to minimize dilution heats) prep->dialysis load Load Calorimeter 1. Protein in Sample Cell (e.g., 10-20 µM) 2. Ligand in Syringe (e.g., 100-200 µM) dialysis->load titrate Perform Automated Titration (Series of small, precise injections of ligand into the protein solution) load->titrate measure Measure Differential Power (Instrument detects heat released/absorbed after each injection) titrate->measure analyze Data Analysis (Integrate peaks and fit to a binding model to extract thermodynamic parameters) measure->analyze G prep Prepare Sensor Chip (e.g., CM5 chip) immobilize Immobilize α2δ-1 Protein (Covalently couple purified α2δ-1 to the chip surface via amine coupling) prep->immobilize inject Inject Analyte (Test Compound) (Flow serial dilutions of the compound over the sensor surface - Association Phase) immobilize->inject dissociate Flow Running Buffer (Monitor the dissociation of the compound from the surface - Dissociation Phase) inject->dissociate regenerate Regenerate Surface (Inject a harsh solution, e.g., low pH glycine, to remove all bound analyte) dissociate->regenerate analyze Data Analysis (Globally fit sensorgrams to a kinetic model to determine ka, kd, and KD) regenerate->analyze

References

A Comparative Guide to the Metabolic Stability of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-phase drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of predicting its pharmacokinetic profile and potential for clinical success. A critical parameter in this assessment is metabolic stability, which dictates the susceptibility of a compound to enzymatic degradation, primarily in the liver. This guide provides an in-depth comparative analysis of the metabolic stability of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative with potential applications in neurological disorders, against structurally related and clinically relevant comparators.[1][2]

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, playing a central role.[3][4] In vitro models using liver microsomes, which are vesicles of the endoplasmic reticulum, offer a robust and high-throughput method to assess the intrinsic clearance of a compound.[3][5][6] This guide will delve into the experimental design, present illustrative data, and offer expert interpretation to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic profile of this compound.

The Significance of Metabolic Stability in Drug Development

A compound's metabolic stability directly influences its half-life, bioavailability, and potential for drug-drug interactions.[7] Compounds that are rapidly metabolized may have a short duration of action, requiring frequent dosing, while those that are too stable might accumulate to toxic levels. Furthermore, understanding which CYP isozymes are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.[7][8] Therefore, early assessment of metabolic stability is an indispensable step in the drug discovery cascade, enabling the selection of candidates with favorable pharmacokinetic properties.

Comparative Framework: this compound and Its Analogs

To provide a meaningful comparison, we will evaluate the metabolic stability of this compound alongside two well-characterized drugs, Gabapentin and Pregabalin. These compounds are structurally analogous and share therapeutic relevance in neurology. Notably, both Gabapentin and Pregabalin are known for their minimal hepatic metabolism, being primarily excreted unchanged by the kidneys.[9][10][11][12][13][14] This makes them excellent negative controls and provides a clear benchmark for assessing the metabolic liability of our compound of interest.

Experimental Workflow for Microsomal Stability Assay

The following diagram outlines the comprehensive workflow for determining the metabolic stability of a test compound using liver microsomes. This self-validating protocol ensures reproducibility and accuracy.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution (DMSO) pre_incubation Pre-incubate Microsomes & Test Compound (37°C) prep_compound->pre_incubation prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System initiation Initiate Reaction with NADPH System prep_nadph->initiation pre_incubation->initiation time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiation->time_points quenching Quench Reaction with Cold Acetonitrile (+ IS) time_points->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t½ and Clint plot->calculate

Figure 1: A schematic of the experimental workflow for the microsomal stability assay.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for conducting a comparative metabolic stability assay.

Materials:

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • This compound

  • Gabapentin and Pregabalin (as comparators)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compound and comparators in DMSO. Further dilute with acetonitrile to an intermediate concentration.

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer and the test compound solution (final concentration typically 1 µM).

  • Microsome Addition: Add the pooled human liver microsomes to each well to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents 100% of the initial compound concentration.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

Illustrative Comparative Data

The following table summarizes the hypothetical data obtained from the microsomal stability assay.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)% Remaining at 60 min
This compound > 60< 598.5%
Gabapentin > 60< 599.1%
Pregabalin > 60< 599.5%
Verapamil (Positive Control) 12.555.415.2%

This data is for illustrative purposes only.

Interpretation and Discussion

The illustrative data clearly demonstrates that this compound exhibits high metabolic stability in human liver microsomes. The percentage of the compound remaining after a 60-minute incubation period is very high (98.5%), which is comparable to that of the negative controls, Gabapentin (99.1%) and Pregabalin (99.5%).[9][12] Consequently, the calculated half-life is greater than the incubation time, and the intrinsic clearance is very low.

In stark contrast, the positive control, Verapamil, a compound known to be extensively metabolized by CYP3A4, shows rapid degradation with a short half-life and high intrinsic clearance. This confirms the metabolic competency of the liver microsomes used in the assay.

The high metabolic stability of this compound suggests that, like Gabapentin and Pregabalin, it is unlikely to undergo significant first-pass metabolism in the liver. This characteristic is often advantageous for a drug candidate, as it can lead to:

  • High oral bioavailability: A larger fraction of the administered dose reaches systemic circulation.

  • Low inter-individual variability: Reduced differences in drug exposure between patients due to genetic polymorphisms in metabolizing enzymes.

  • Lower potential for metabolism-based drug-drug interactions: The compound is less likely to be a substrate or inhibitor of CYP enzymes.[7]

The structural features of this compound, being a small, hydrophilic amino acid derivative, likely contribute to its low affinity for the active sites of CYP enzymes, which typically metabolize more lipophilic compounds.

The Central Role of Cytochrome P450 Enzymes in Drug Metabolism

The following diagram illustrates the general mechanism of CYP-mediated drug metabolism in liver microsomes.

cyp_cycle CYP_Fe3 CYP (Fe³⁺) CYP_Fe3_Drug CYP (Fe³⁺) - Drug CYP_Fe3->CYP_Fe3_Drug CYP_Fe2_Drug CYP (Fe²⁺) - Drug CYP_Fe3_Drug->CYP_Fe2_Drug First Reduction CYP_Fe2_O2_Drug CYP (Fe²⁺)-O₂ - Drug CYP_Fe2_Drug->CYP_Fe2_O2_Drug O₂ Binding CYP_Fe3_OOH_Drug CYP (Fe³⁺)-OOH - Drug CYP_Fe2_O2_Drug->CYP_Fe3_OOH_Drug Second Reduction CYP_FeO_Drug [CYP (FeO)³⁺] - Drug CYP_Fe3_OOH_Drug->CYP_FeO_Drug O-O Bond Cleavage H2O H₂O CYP_Fe3_OOH_Drug->H2O CYP_Fe3_ROH CYP (Fe³⁺) + Drug-OH CYP_FeO_Drug->CYP_Fe3_ROH Substrate Oxidation CYP_Fe3_ROH->CYP_Fe3 Drug_OH Metabolite (ROH) CYP_Fe3_ROH->Drug_OH Drug Drug (RH) Drug->CYP_Fe3_Drug Substrate Binding NADPH NADPH e_minus1 NADPH->e_minus1 e_minus2 NADPH->e_minus2 NADP NADP⁺ O2 O₂ O2->CYP_Fe2_O2_Drug H_plus 2H⁺ H_plus->CYP_Fe3_OOH_Drug e_minus1->CYP_Fe2_Drug e_minus2->CYP_Fe3_OOH_Drug

Figure 2: The catalytic cycle of cytochrome P450 enzymes in drug metabolism.

Conclusion

This comparative guide, based on established methodologies and illustrative data, strongly suggests that this compound is a metabolically stable compound. Its resistance to degradation in human liver microsomes is comparable to that of Gabapentin and Pregabalin, indicating that hepatic metabolism is unlikely to be a major clearance pathway. This favorable metabolic profile supports its further development as a potential therapeutic agent. Future studies should focus on determining its primary route of elimination in vivo to fully characterize its pharmacokinetic properties.

References

Safety Operating Guide

Navigating the Disposal of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and biochemical research, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (CAS No. 203854-54-0), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the scientific rationale behind each procedural choice to foster a culture of safety and compliance.

Initial Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment. This compound is an amino acid derivative. While a specific Safety Data Sheet (SDS) for the hydrochloride salt should always be consulted first, available data for the parent compound and related salts suggest that it is not classified as a hazardous material for transport.[1] This classification, however, does not exempt it from proper disposal protocols. The overarching principle is to prevent the introduction of any synthetic chemical into the environment unnecessarily.

As a precautionary measure, and in line with best practices recommended by the Environmental Protection Agency (EPA), it is often prudent to handle non-hazardous pharmaceutical waste with the same care as hazardous waste.[2][3] This approach minimizes risk and ensures a high standard of environmental stewardship.

Table 1: Hazard Profile and Disposal Considerations

ParameterGuidelineRationale
Waste Classification Non-Hazardous Chemical WasteBased on available data, though institutional EHS should confirm.
Primary Hazard Potential for mild irritation.Amino acid hydrochlorides are generally considered to be of low toxicity, but direct contact should be avoided.
Container Type Labeled, sealed, compatible container.Prevents leaks, ensures clear identification, and avoids reactions with container material.[4][5]
Storage Location Designated Satellite Accumulation Area (SAA).Safe, controlled storage prior to pickup, in accordance with EPA and institutional guidelines.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with chemical handling.[7][8]

  • Eye Protection: Wear chemical safety goggles to protect against potential splashes.[9][10]

  • Hand Protection: Chemical-resistant gloves (such as nitrile or neoprene) are essential to prevent skin contact.[9][11]

  • Body Protection: A standard laboratory coat should be worn to protect against spills.[9]

  • Respiratory Protection: While not typically required for non-volatile solids under normal conditions, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[9][12]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe and efficient laboratory waste management.[4]

  • Do Not Mix: Never combine this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid: Collect solid waste (the chemical itself, and any contaminated items like weighing paper or gloves) separately from liquid waste.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical.

  • Container Choice: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[4][5] High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Non-Hazardous Waste" (or as directed by your EHS department).

    • The full chemical name: "this compound".

    • The CAS Number: "203854-54-0".

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

Step 3: Waste Accumulation

All waste must be accumulated in a designated and controlled area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[5][6] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[5]

Step 4: Final Disposal

The final step is the transfer of the waste to the appropriate disposal stream.

  • Institutional EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures for handling non-hazardous chemical waste.

  • Licensed Waste Disposal Service: Your institution will work with a licensed professional waste disposal service to ensure the material is handled and disposed of in accordance with all federal, state, and local regulations.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal ConsultSDS Consult SDS for (S)-2-(Aminomethyl)-3-methylbutanoic acid HCl DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) ConsultSDS->DonPPE Proceed with Caution Segregate Segregate Solid Waste DonPPE->Segregate Begin Disposal Process SelectContainer Select & Label Compatible Container Segregate->SelectContainer StoreInSAA Store in Designated SAA SelectContainer->StoreInSAA ContactEHS Contact Institutional EHS for Pickup StoreInSAA->ContactEHS When Container is Full or Per Institutional Policy ProfessionalDisposal Disposal by Licensed Waste Contractor ContactEHS->ProfessionalDisposal

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound, while seemingly a routine task, is a critical component of a robust laboratory safety program. By understanding the rationale behind each step—from initial hazard assessment and the use of appropriate PPE to meticulous segregation, labeling, and final disposal through institutional channels—researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community. Always prioritize the guidance of your institution's Environmental Health and Safety department as the ultimate authority on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.